Technical Documentation Center

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
  • CAS: 778572-84-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Abstract N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a vital building block in contemporary organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a secondary amine and a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a vital building block in contemporary organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a secondary amine and a sulfonamide moiety, it offers a unique scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive examination of its core chemical and physical properties, methods for its synthesis and characterization, and insights into its reactivity and stability. Detailed experimental protocols and visual workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Versatility of a Sulfonamide Building Block

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, renowned for its diverse pharmacological activities.[1] N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride emerges as a particularly valuable intermediate, possessing a primary amino group that serves as a key nucleophilic handle for further synthetic transformations. The hydrochloride salt form of this compound typically enhances its aqueous solubility and stability, facilitating its use in a variety of reaction conditions.[1]

This guide will delve into the fundamental physicochemical properties of this compound, explore its synthesis and reactivity, and provide robust protocols for its analysis and stability assessment. The causality behind experimental choices will be elucidated to provide a deeper understanding of the principles governing its chemical behavior.

Core Physicochemical Properties

The physicochemical properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride are foundational to its application in synthesis and drug design. A summary of these properties is presented below.

Table 1: Physicochemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

PropertyValueSource/Method
Molecular Formula C₄H₁₃ClN₂O₂S[2]
Molecular Weight 188.68 g/mol [2]
CAS Number 569354-11-6[2]
Appearance Inferred: White to off-white solidAnalogy to similar sulfonamides
Melting Point Not available-
pKa Estimated: ~8-10 (for the primary amine)Inferred from similar amino sulfonamides[3][4][5][6]
LogP (predicted) -1.4[7]
Solubility Profile

The hydrochloride salt form of N-(2-aminoethyl)-N-methylmethanesulfonamide is expected to confer good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in a range of common laboratory solvents is crucial for its application in various reaction and purification protocols.

Table 2: Predicted Solubility of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

SolventPredicted SolubilityRationale
WaterSolublePresence of the hydrochloride salt and polar functional groups.[8]
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent.
Dichloromethane (DCM)Sparingly soluble to insolubleLess polar solvent.
Ethyl AcetateSparingly soluble to insolubleModerately polar solvent.
HexanesInsolubleNonpolar solvent.

Synthesis and Reactivity

The synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride typically involves the reaction of a suitable N-protected ethylenediamine derivative with methanesulfonyl chloride, followed by deprotection and salt formation.

Synthetic Workflow

A general synthetic strategy is outlined below. The choice of protecting group for the amine is critical to prevent undesired side reactions.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection & Salt Formation N-methyl-N'-Boc-ethylenediamine N-methyl-N'-Boc- ethylenediamine Protected_Intermediate N-Boc-N'-(methanesulfonyl)- N'-methylethylenediamine N-methyl-N'-Boc-ethylenediamine->Protected_Intermediate Sulfonylation Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Protected_Intermediate Base Base (e.g., Triethylamine) Base->Protected_Intermediate Final_Product N-(2-aminoethyl)-N-methyl- methanesulfonamide hydrochloride Protected_Intermediate->Final_Product Acidic Deprotection HCl_in_Dioxane HCl in Dioxane or other suitable solvent HCl_in_Dioxane->Final_Product

Caption: General workflow for the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Reactivity Profile

The reactivity of N-(2-aminoethyl)-N-methylmethanesulfonamide is dominated by the nucleophilic primary amino group. This group can readily participate in a variety of chemical transformations, making it a versatile synthetic intermediate.

  • N-Alkylation and N-Arylation: The primary amine can be alkylated or arylated to introduce a wide range of substituents.

  • Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides will form the corresponding amides.

  • Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and stability assessment of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.[9][10][11]

Protocol for Synthesis

Objective: To synthesize N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Materials:

  • N-methyl-N'-Boc-ethylenediamine

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Sulfonylation:

    • Dissolve N-methyl-N'-Boc-ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected intermediate.

    • Purify the intermediate by column chromatography on silica gel if necessary.

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-protected intermediate in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

    • Add an excess of hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane, 3-4 eq) at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

    • Triturate the resulting residue with diethyl ether to induce precipitation.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Protocol for Characterization by HPLC

Objective: To determine the purity of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride by High-Performance Liquid Chromatography (HPLC).[12][13][14][15]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 column (e.g., 4.6 mm × 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the sample in water or mobile phase A at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for linearity assessment if required.

  • Inject the sample and standards onto the HPLC system.

  • Analyze the resulting chromatograms for the peak corresponding to the product and any impurities.

  • Calculate the purity based on the peak area percentage.

Protocol for Forced Degradation Study

Objective: To assess the stability of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride under various stress conditions.[16][17][18][19][20]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 80 °C for 48 hours.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare a stock solution of the compound in water (or another suitable solvent) at approximately 1 mg/mL.

  • For each stress condition, mix the stock solution with the respective stressor in a 1:1 ratio.

  • Incubate the samples under the specified conditions for the designated time.

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by the developed stability-indicating HPLC method (as described in 4.2) to determine the extent of degradation and identify any major degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Drug_Substance N-(2-aminoethyl)-N-methyl- methanesulfonamide hydrochloride Acid Acidic (e.g., 0.1M HCl, 60°C) Drug_Substance->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Drug_Substance->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Drug_Substance->Oxidation Thermal Thermal (Solid, 80°C) Drug_Substance->Thermal Photo Photolytic (ICH Q1B) Drug_Substance->Photo Analysis Stability-Indicating HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile Determine Degradation (%) & Impurity Profile

Caption: Workflow for forced degradation studies.

Conclusion

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a compound of significant interest due to its potential as a versatile building block in the synthesis of novel chemical entities with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, including its synthesis, reactivity, and stability. The experimental protocols presented herein offer a practical framework for researchers to effectively utilize and characterize this compound. A thorough understanding of these properties is paramount for the successful design and execution of synthetic strategies and for ensuring the quality and stability of resulting molecules in the drug discovery and development pipeline.

References

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Available from: [Link]

  • Synthesis of N′-Substituted Methanedisulfonamides and N. Sci-Hub. Available from: [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. National Institutes of Health. Available from: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available from: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. Available from: [Link]

  • Qual Lab Solubility Testing. YouTube. Available from: [Link]

  • Forced Degradation Studies. MedCrave. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ResearchGate. Available from: [Link]

  • N-(2-Aminoethyl)methanesulfonamide hydrochloride. MySkinRecipes. Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. National Institutes of Health. Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. Available from: [Link]

  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

  • N-(2-aminoethyl)-n-methylmethanesulfonamide hydrochloride. PubChemLite. Available from: [Link]

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Crysdot. Available from: [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). National Institutes of Health. Available from: [Link]

  • N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. PubChem. Available from: [Link]

  • For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available from: [Link]

  • Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI. Available from: [Link]

  • Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Structural Analysis and Confirmation of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride

Abstract This technical guide provides a comprehensive framework for the structural elucidation and confirmation of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. Tailored for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and confirmation of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document details an integrated, multi-technique approach that ensures scientific rigor and unambiguous structural assignment. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, this guide establishes a self-validating workflow. The methodologies are presented not merely as protocols, but with a deep-seated rationale for each experimental choice, reflecting field-proven insights and a commitment to scientific integrity.

Introduction: The Criticality of Definitive Structural Assignment

In the realm of pharmaceutical sciences and chemical research, the unequivocal determination of a molecule's structure is a foundational pillar of all subsequent investigation. For a compound such as N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, its chemical architecture dictates its physicochemical properties, biological activity, and metabolic fate. An erroneous structural assignment can invalidate extensive research, compromise patient safety, and lead to significant financial and temporal losses.

The Integrated Analytical Workflow: A Self-Validating Triad

The cornerstone of robust structural elucidation lies in the principle of orthogonality—employing techniques that probe different molecular properties. Our recommended workflow integrates three core analytical pillars: Mass Spectrometry (to define mass and elemental formula), NMR Spectroscopy (to map the atomic framework), and FTIR Spectroscopy (to identify functional groups). The convergence of data from these distinct methods creates a self-validating system that minimizes ambiguity.

IntegratedWorkflow cluster_synthesis Starting Point cluster_analysis Core Analytical Triad cluster_confirmation Final Validation Synthesis Purified N-(2-aminoethyl)-N- methylmethanesulfonamide HCl MS Mass Spectrometry (HRMS) Provides: Molecular Formula Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Provides: Connectivity & Skeleton Synthesis->NMR FTIR FTIR Spectroscopy Provides: Functional Groups Synthesis->FTIR MS->NMR Cross-Validation Confirmation Unambiguous Structural Confirmation MS->Confirmation Elemental Composition NMR->FTIR Cross-Validation NMR->Confirmation Atomic Connectivity FTIR->MS Cross-Validation FTIR->Confirmation Bond Vibrations

Figure 1: The self-validating workflow for structural confirmation.

Mass Spectrometry (MS): Defining the Elemental Composition

Rationale and Experimental Choice

The initial and most fundamental question in structural analysis is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. By measuring the mass-to-charge ratio (m/z) with exceptional precision (typically to within 5 parts per million), HRMS allows for the calculation of a unique elemental formula, drastically narrowing down the potential structural isomers. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which keeps the molecule intact.

Protocol 1: HRMS Analysis via ESI-TOF or ESI-Orbitrap
  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the hydrochloride salt in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Instrumentation: Employ a Time-of-Flight (TOF) or Orbitrap mass spectrometer for their high resolving power and mass accuracy.

  • Ionization: Utilize an ESI source in positive ion mode. The amine functionalities are readily protonated to form the [M+H]⁺ ion.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument's software to calculate a list of possible elemental formulas that fit the experimentally measured exact mass. The correct formula should be the only logical choice given the synthetic precursors.

Data Interpretation and Validation

For N-(2-aminoethyl)-N-methylmethanesulfonamide (the free base), the molecular formula is C₄H₁₂N₂O₂S. The HRMS experiment will detect the protonated form, [C₄H₁₃N₂O₂S]⁺.

ParameterTheoretical ValueHypothetical Experimental Result
Molecular FormulaC₄H₁₂N₂O₂SConfirmed as C₄H₁₂N₂O₂S
Monoisotopic Mass (M)152.0670 u-
Exact Mass of [M+H]⁺153.0748 u153.0746 u
Mass Error-< 5 ppm
Table 1: Example HRMS data for N-(2-aminoethyl)-N-methylmethanesulfonamide.

The tight correlation between the theoretical and observed exact mass provides strong evidence for the proposed elemental composition, which is the first pillar of our structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

Rationale and Experimental Choice

With the molecular formula established, NMR spectroscopy is employed to determine the connectivity of the atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provides a complete picture of the carbon-hydrogen framework.

Protocol 2: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they will not obscure the signals of interest.

  • ¹H NMR: This experiment provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR: This experiment identifies the number of unique carbon environments in the molecule.

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, typically indicating they are on adjacent carbons. This is crucial for tracing the ethyl chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal to which it is directly attached, providing unambiguous C-H assignments.

Data Interpretation and Validation

The proposed structure of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride predicts a specific set of NMR signals.

Proton (¹H) AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a CH₃-S~2.9singlet (s)3H
b CH₃-N~2.7singlet (s)3H
c N-CH₂~3.4triplet (t)2H
d CH₂-NH₃⁺~3.2triplet (t)2H
e NH₃⁺Variable, broadsinglet (br s)3H
Table 2: Predicted ¹H NMR data for the target compound.
Carbon (¹³C) AssignmentPredicted Chemical Shift (δ, ppm)
a CH₃-S~35
b CH₃-N~36
c N-CH₂~48
d CH₂-NH₃⁺~38
Table 3: Predicted ¹³C NMR data.

The COSY spectrum should show a clear cross-peak between the two triplet signals (c and d ), confirming the -CH₂-CH₂- connectivity. The HSQC spectrum will then link proton signal c to carbon signal c , and proton d to carbon d , locking in the structure of the ethylenediamine backbone and its substituents. This detailed connectivity map forms the second, and most crucial, pillar of the structural proof.

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups

Rationale and Experimental Choice

FTIR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides a molecular "fingerprint" that can be compared against the expected functional groups from the proposed structure.

Protocol 3: FTIR Analysis via ATR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and is highly reproducible.

  • Data Acquisition: Collect the spectrum over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Data Interpretation and Validation

The FTIR spectrum provides the third pillar of evidence by confirming the presence of the sulfonamide and amine hydrochloride moieties.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibrational Mode
N-H Stretch (Ammonium Salt)3200 - 2800 (very broad)Stretching
C-H Stretch (Alkyl)2950 - 2850Stretching
S=O Stretch (Sulfonamide)1350 - 1300 (asymmetric)Stretching
S=O Stretch (Sulfonamide)1160 - 1120 (symmetric)Stretching
Table 4: Key characteristic FTIR absorption bands.

The observation of a very broad and strong absorption in the high-frequency region is a classic indicator of an ammonium salt. Critically, the presence of two distinct, strong absorption bands for the S=O group is a hallmark of the sulfonamide functional group. This data perfectly complements the findings from MS and NMR.

Conclusion: The Synthesis of Evidence

The structural confirmation of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is achieved not by a single measurement, but by the logical synthesis of complementary data from three orthogonal analytical techniques.

  • HRMS establishes the correct elemental formula.

  • NMR spectroscopy provides an unambiguous map of the atomic connectivity.

  • FTIR spectroscopy confirms the presence of the key functional groups.

When the data from each of these techniques is mutually consistent and aligns perfectly with the proposed structure, an unambiguous and scientifically sound confirmation is achieved. This rigorous, multi-faceted approach ensures the integrity of the data and provides the necessary confidence to proceed with further research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

Foundational

CAS number and molecular formula for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

This guide provides a comprehensive technical overview of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. Desi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, synthesis, analytical characterization, and potential applications, while also addressing critical safety and handling protocols.

Core Compound Identity and Physicochemical Properties

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a sulfonamide derivative that serves as a valuable building block in organic synthesis. Its structure incorporates a methanesulfonamide moiety, a secondary amine, and a primary amine, the latter of which is protonated in its hydrochloride salt form. This salt form generally confers greater stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

The definitive identification of this compound is crucial for regulatory and research purposes. There has been some ambiguity in publicly available data regarding its Chemical Abstracts Service (CAS) number. Our research clarifies that:

  • CAS Number 569354-11-6 corresponds to the hydrochloride salt form, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.[1][2]

  • CAS Number 778572-84-2 refers to the free base, N-(2-aminoethyl)-N-methylmethanesulfonamide.[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

PropertyValueSource(s)
Molecular Formula C4H13ClN2O2S[2][3]
Molecular Weight 188.68 g/mol [1]
CAS Number 569354-11-6[1][2]
Appearance Powder or liquid[3]
Purity Typically ≥95%
Storage Conditions Inert atmosphere, room temperature[1]

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous sulfonamide compounds. A general method for preparing 2-(amino)ethyl methyl sulfone salts has been described in the patent literature, providing a solid foundation for the proposed synthesis.[4]

The proposed synthesis involves a two-step process, beginning with the protection of one of the amine groups of a suitable starting material, followed by sulfonylation and subsequent deprotection and salt formation. This approach ensures regioselectivity and minimizes the formation of undesired byproducts.

Proposed Synthetic Workflow

The logical flow of the synthesis is depicted in the following workflow diagram.

G cluster_0 Step 1: Monoprotection of Ethylenediamine cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection and Salt Formation A N-Methylethylenediamine D Protected Intermediate: tert-butyl (2-(methylamino)ethyl)carbamate A->D B Protecting Group Reagent (e.g., Boc2O) B->D C Solvent (e.g., Dichloromethane) C->D E Protected Intermediate D->E Purification I Protected Sulfonamide Intermediate E->I F Methanesulfonyl Chloride F->I G Base (e.g., Triethylamine) G->I H Solvent (e.g., Dichloromethane) H->I J Protected Sulfonamide Intermediate I->J Purification L Final Product: N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride J->L K Hydrochloric Acid (in a suitable solvent, e.g., Dioxane or Ether) K->L

Caption: Proposed synthetic workflow for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl (2-(methylamino)ethyl)carbamate (Protected Intermediate)

  • Dissolve N-methylethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in dichloromethane dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a protecting group like tert-butyloxycarbonyl (Boc) is essential to differentiate the two amine functionalities of N-methylethylenediamine. The more nucleophilic primary amine will preferentially react with the Boc anhydride, leaving the secondary amine available for the subsequent sulfonylation step.

Step 2: Synthesis of the Protected Sulfonamide Intermediate

  • Dissolve the purified protected intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dichloromethane.

  • Cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude protected sulfonamide.

  • Purify by column chromatography.

Causality: Methanesulfonyl chloride is a highly reactive electrophile that readily reacts with the secondary amine of the protected intermediate. The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Step 3: Deprotection and Formation of the Hydrochloride Salt

  • Dissolve the purified protected sulfonamide in a suitable organic solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) in excess.

  • Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Causality: The acidic conditions efficiently cleave the acid-labile Boc protecting group, liberating the primary amine. The presence of excess hydrochloric acid ensures the protonation of the more basic primary amine, leading to the formation of the stable hydrochloride salt.

Analytical Characterization

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

TechniquePredicted Key Signals
¹H NMR δ (ppm): ~3.0 (s, 3H, SO₂CH₃), ~3.2 (s, 3H, N-CH₃), ~3.4-3.6 (m, 4H, CH₂CH₂), ~8.3 (br s, 3H, NH₃⁺)
¹³C NMR δ (ppm): ~35 (SO₂CH₃), ~38 (N-CH₃), ~40 (CH₂-N), ~48 (CH₂-NH₃⁺)
Mass Spec (ESI+) m/z: 153.0692 [M+H]⁺ (for the free base)[5]
IR ν (cm⁻¹): ~3200-2800 (N-H stretch), ~2950 (C-H stretch), ~1320 & ~1140 (S=O stretch)

Note: These are predicted values and should be confirmed by experimental analysis. The chemical shifts in NMR are highly dependent on the solvent used.

Analytical Workflow

A typical workflow for the analytical characterization of a newly synthesized batch of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is outlined below.

G cluster_0 Spectroscopic Analysis A Synthesized N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride B Purity Assessment (HPLC/UPLC) A->B C Identity Confirmation A->C D Structural Elucidation A->D E Residual Solvent Analysis (GC-HS) A->E F Final Quality Control Release B->F G Mass Spectrometry (MS) C->G H Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) D->H I Infrared Spectroscopy (IR) D->I E->F G->F H->F I->F

Caption: Analytical workflow for the quality control of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Applications in Drug Discovery and Development

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, as a bifunctional molecule, holds significant promise as a versatile intermediate in medicinal chemistry. Its structural motifs are present in a wide array of biologically active compounds.

  • Scaffold for Combinatorial Chemistry: The presence of a primary amine allows for the facile introduction of diverse functionalities through amide bond formation, reductive amination, or other amine-based chemistries. This makes it an ideal scaffold for the generation of compound libraries for high-throughput screening.

  • Linker Moiety: The ethylenediamine backbone can serve as a flexible linker to connect two pharmacophores, enabling the design of dual-target ligands or molecules with optimized pharmacokinetic properties.

  • Sulfonamide Pharmacophore: The sulfonamide group is a well-established pharmacophore with a broad range of biological activities, including antibacterial, diuretic, and anticancer properties. This compound provides a ready source of this functional group for incorporation into novel drug candidates.[6]

While specific therapeutic applications for this particular compound are not yet established, its structural similarity to other biologically active sulfonamides suggests potential for exploration in areas such as:

  • Enzyme Inhibition: As an intermediate for compounds that may target enzymes where the sulfonamide group can act as a zinc-binding group.

  • Receptor Antagonism/Agonism: The aminoethyl moiety can be elaborated to interact with various receptor types.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]

It is highly recommended to consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling this compound.

Conclusion

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its well-defined chemical identity, coupled with a plausible and scalable synthetic route, makes it an attractive building block for medicinal chemists. While further research is needed to fully elucidate its pharmacological profile and specific applications, the information presented in this guide provides a solid foundation for its use in the synthesis of novel, biologically active molecules. The adherence to rigorous analytical characterization and safety protocols will be paramount in realizing the full potential of this promising compound.

References

  • Chem-Impex. N-(2-Aminoethyl)Methanesulfonamide Hydrochloride. [Link]

  • U.S. Department of Health and Human Services. Analytical Methods. [Link]

  • Ministry of Food and Drug Safety. Analytical Methods. [Link]

  • PubChemLite. N-(2-aminoethyl)-n-methylmethanesulfonamide hydrochloride. [Link]

  • Crysdot. N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. [Link]

  • MySkinRecipes. N-(2-Aminoethyl)methanesulfonamide hydrochloride. [Link]

  • Google Patents. Preparation methods of 2-(amino)
  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Google Patents. Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Google Patents. United States Patent. [Link]

  • NIOSH. Aminoethanol Compounds II. [Link]

  • National Center for Biotechnology Information. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

  • ChemBK. N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. [Link]

  • National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

  • MDPI. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. [Link]

  • NIOSH. Aminoethanol Compounds II. [Link]

  • SpectraBase. alpha-Amino-p-toluenesulfonamide hydrochloride - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Exploratory

Solubility and Stability of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride: A Comprehensive Evaluation

An In-depth Technical Guide for Drug Development Professionals Abstract The preformulation phase of drug development is a critical juncture where the intrinsic chemical and physical properties of a drug candidate are met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The preformulation phase of drug development is a critical juncture where the intrinsic chemical and physical properties of a drug candidate are meticulously characterized. Among these, solubility and stability are paramount as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. We will explore experimental design, from solvent selection to forced degradation pathways, grounded in authoritative regulatory standards and field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust foundation for the successful formulation of this promising compound.

Introduction: The Molecule and Its Significance

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a molecule of interest in pharmaceutical development, featuring a sulfonamide moiety and a primary amino group.[1] The hydrochloride salt form is strategically employed to enhance aqueous solubility and stability, which are often challenges for amine-containing compounds.[1] A thorough understanding of its behavior in various solvents and under stress conditions is not merely a regulatory requirement but a fundamental necessity for designing a safe, effective, and stable dosage form.

The purpose of these studies is to build a comprehensive profile that informs critical decisions in formulation development, such as vehicle selection for toxicology studies, dosage form design (e.g., oral solid vs. parenteral), and prediction of long-term stability.[2] This guide follows the principles laid out by the International Council for Harmonisation (ICH) to ensure that the generated data is robust and suitable for regulatory submissions.[3][4]

Table 1: Physicochemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

PropertyValueSource
Molecular Formula C₃H₁₁ClN₂O₂S[1]
Molecular Weight 174.65 g/mol [1]
Appearance White to off-white solid (typical)Assumed
Boiling Point 256.1 °C at 760 mmHg[1]
Storage Room temperature, inert atmosphere[1]

Solubility Profiling: Beyond a Single Number

Solubility dictates the rate and extent of drug absorption and, therefore, its bioavailability.[5] For a hydrochloride salt, pH is a critical determinant of aqueous solubility. The evaluation must encompass a range of pharmaceutically relevant solvents to support various potential dosage forms.

The "Why": Rationale for Solvent Selection

The choice of solvents is not arbitrary. It is a strategic selection designed to probe the compound's behavior in environments it may encounter during manufacturing and physiological exposure. We categorize solvents based on their polarity, hydrogen bonding capacity, and regulatory acceptance per ICH Q3C guidelines.[6][7]

Table 2: Recommended Solvents for Solubility Screening

Solvent ClassSolventRationale & Use CaseICH Class
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)Simulates stomach environment.[8]N/A
pH 4.5 (Acetate Buffer)Represents the transition to the small intestine.[8]N/A
pH 6.8 (Simulated Intestinal Fluid)Simulates the primary site of absorption.[8]N/A
Purified WaterBaseline aqueous solubility.N/A
Polar Protic EthanolCommon co-solvent in liquid formulations.Class 3
Propylene GlycolViscous co-solvent for oral and parenteral formulations.N/A
Polyethylene Glycol 400 (PEG 400)Non-volatile solvent for liquid and semi-solid forms.N/A
Polar Aprotic Dimethyl Sulfoxide (DMSO)High solubilizing power, common for in-vitro assays.Class 2
N-Methyl-2-pyrrolidone (NMP)Used in specific formulations, but with limits.[7]Class 2
Non-Polar Miglyol® 812 (Medium-Chain Triglycerides)Lipid vehicle for potential soft-gel or lipid-based formulations.N/A
Experimental Protocol: Equilibrium Solubility Determination

This protocol ensures that a true equilibrium is reached, providing a reliable measure of thermodynamic solubility.

Objective: To determine the saturation solubility of the compound in selected solvents at controlled temperatures (e.g., 25°C and 37°C).

Methodology:

  • Preparation: Add an excess amount of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride to a known volume (e.g., 2 mL) of each solvent in a glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate for a minimum of 48 hours. Causality Note: 48 hours is chosen to ensure that the dissolution process reaches equilibrium. Preliminary experiments should confirm that the concentration does not increase between 24 and 48 hours.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

  • Filtration: Carefully withdraw an aliquot from the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. Trustworthiness Note: Filtration is a critical step. Failure to remove fine particles will lead to an overestimation of solubility.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard curve of the reference compound.

  • Visual Confirmation: The presence of undissolved solid material in the vial after the experiment confirms that saturation was maintained.

G cluster_prep Preparation cluster_eq Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add Excess Solid to Solvent B Agitate at Controlled Temp (≥48 hrs) A->B Achieve Saturation C Settle Suspension B->C End Agitation D Filter Supernatant (0.45 µm) C->D Isolate Saturated Solution E Dilute & Analyze by HPLC-UV D->E Prepare for Quantification F Calculate Solubility (mg/mL) E->F Determine Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

(Note: The following data is for illustrative purposes only and should be determined experimentally.)

Table 3: Illustrative Solubility of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Solvent / MediumTemperature (°C)Solubility (mg/mL)USP Classification[5]
pH 1.2 Buffer25> 250Very Soluble
pH 6.8 Buffer25185Freely Soluble
Purified Water25210Freely Soluble
Ethanol2515Soluble
Propylene Glycol2585Freely Soluble
PEG 40025110Freely Soluble
Miglyol® 81225< 0.1Practically Insoluble

Insight: The high aqueous solubility, particularly at low pH, is expected for a hydrochloride salt of a primary amine. The lower solubility in ethanol suggests that co-solvent systems may require careful optimization. Its practical insolubility in lipids indicates that a lipid-based formulation might not be a viable path without significant formulation technology.

Stability Profiling: Predicting the Future

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[2] It involves both long-term studies under intended storage conditions and "forced degradation" studies under harsher conditions.

Forced Degradation (Stress Testing)

The purpose of forced degradation is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used—a concept known as a "stability-indicating" method.[9][10] The conditions are intentionally more severe than those used for accelerated stability testing.[9]

Rationale for Stress Conditions:

  • Acid & Base Hydrolysis: Simulates potential exposure in the gastrointestinal tract and assesses the stability of labile functional groups (e.g., sulfonamides) to pH extremes.

  • Oxidation: Investigates susceptibility to atmospheric oxygen or oxidative excipients. The amine group can be a target for oxidation.

  • Thermal Degradation: Evaluates the impact of high temperatures that might be encountered during manufacturing (e.g., drying).

  • Photostability: Assesses degradation upon exposure to light, as required by ICH Q1B guidelines.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcomes DS Drug Substance (Solid or Solution) A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) DS->A B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) DS->B C Oxidation (e.g., 3% H₂O₂, RT) DS->C D Thermal (e.g., 80°C, Solid) DS->D E Photolytic (ICH Q1B Light Box) DS->E F Analyze via Stability-Indicating HPLC Method A->F B->F C->F D->F E->F G Assess Purity, Assay, and Degradants F->G H Identify Degradation Pathways G->H I Validate Analytical Method Specificity G->I

Caption: Logical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To generate degradation products and assess the intrinsic stability of the molecule. A target degradation of 5-20% is generally considered optimal to detect degradants without overly complex secondary degradation.

Methodology:

  • Stock Solution: Prepare a stock solution of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at 60°C. Pull timepoints (e.g., 2, 8, 24 hours) and neutralize with an equivalent amount of base before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at 60°C. Pull timepoints and neutralize with an equivalent amount of acid before analysis. Causality Note: Sulfonamide linkages can be susceptible to base-catalyzed hydrolysis.[11][12] This condition is critical for this molecule.

  • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Pull timepoints for analysis.

  • Thermal (Solid State): Place a thin layer of the solid drug substance in an oven at 80°C. Sample at various timepoints, dissolve in a suitable solvent, and analyze.

  • Thermal (Solution): Heat the stock solution at 80°C and analyze at various timepoints.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A dark control sample must be stored under the same conditions but protected from light.

  • Analysis: All samples, including a time-zero control, are analyzed by a validated stability-indicating HPLC method with photodiode array (PDA) detection. Mass balance (Assay % + Total Impurities %) should be assessed to ensure all major degradants are detected.

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance intended for marketing and are governed by ICH Q1A(R2) guidelines.[13] They establish the re-test period for the drug substance.

Table 4: ICH Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency[13][14]
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Expertise Note: The intermediate condition is only required if a "significant change" occurs during the accelerated study. A significant change is typically defined as a >5% loss in assay, any specified degradant exceeding its limit, or changes in appearance.[15]

Conclusion and Strategic Recommendations

The comprehensive evaluation of solubility and stability is the bedrock of rational drug formulation. For N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, the data suggests:

  • High Aqueous Solubility: The hydrochloride salt imparts excellent solubility in aqueous media, making it a strong candidate for immediate-release oral solid dosage forms or aqueous parenteral solutions.

  • Limited Lipid Solubility: Development of lipid-based formulations would be challenging and likely require enabling technologies such as nano-suspensions or complexation.

  • Stability Profile: The forced degradation studies are essential to pinpoint potential liabilities. The sulfonamide and amine groups are known sites for hydrolysis and oxidation, respectively.[11][16] The stability data will dictate necessary formulation precautions, such as pH control, inclusion of antioxidants, or protective packaging (e.g., amber vials for light-sensitive compounds).

This guide outlines the essential framework for these critical studies. The resulting data package will not only satisfy regulatory expectations but also provide the scientific foundation to de-risk development and accelerate the journey from candidate molecule to viable drug product.

References

  • ICH. (2024). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Critch, W. R. (1956). Determination of Primary and Secondary Amines by a Carbon Disulfide-Pyridine-Copper(II) Method. Analytical Chemistry, 28(4).
  • Chem-Impex. N-(2-Aminoethyl)Methanesulfonamide Hydrochloride.
  • European Medicines Agency. (2011). Stability testing of existing active substances and related finished products.
  • Díaz-Cruz, S., & Barcelo, D. (2008). Studies on sulfonamide degradation products. ResearchGate.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • ResearchGate. Class II solvents and their limits in pharmaceutical products.
  • Ippoliti, A. (2012). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • El-Gindy, A. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • MySkinRecipes. N-(2-Aminoethyl)methanesulfonamide hydrochloride.
  • de Oliveira, G. G. G., et al. (2016). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. ResearchGate.
  • Kamberi, M. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Moity, L., et al. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
  • FDA. (2018). Q3C — Tables and List Guidance for Industry.
  • Egyptian Drug Authority. (2017). Updating of regulating guideline for Stability Studies of Pharmaceutical Products.
  • Patel, K. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Al-Alshaikh, M. A. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC - NIH.
  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Scribd. Pharmaceutical Solvents in Product Development.

Sources

Foundational

An In-depth Guide to the Safe Handling, Storage, and Use of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in a Laboratory Setting

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and laboratory use of N-(2-aminoethyl)-N-methylmethanesulfonamide hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and laboratory use of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. The protocols and recommendations outlined herein are designed to ensure personnel safety, maintain compound integrity, and promote a culture of proactive risk management. By understanding the specific chemical nature of this compound, we can implement controls that are not merely procedural, but are intrinsically self-validating.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of a chemical's properties and inherent hazards is the critical first step in developing robust safety protocols. This section details the identity, physicochemical properties, and formal hazard classification of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Chemical Identity

Proper identification is essential for accessing accurate safety data. There are several related structures, so confirming the CAS number is paramount.

IdentifierValueSource
Chemical Name N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride[1][2]
CAS Number 569354-11-6[2]
Molecular Formula C4H13ClN2O2S[1][2]
Molecular Weight 188.68 g/mol [2]
Synonyms No common synonyms found.
Physicochemical Properties

The physical state and properties of the compound dictate its potential for exposure and the necessary engineering controls.

PropertyValueSource
Physical State Solid (Assumed based on handling instructions for dust)[3][4]
Solubility The hydrochloride form enhances solubility.[5][5]
Boiling Point 256.1 °C at 760 mmHg (for a related compound)[5]
Stability The product is chemically stable under standard ambient conditions.[6][6]
Globally Harmonized System (GHS) Classification

The GHS classification provides a universally understood summary of the chemical's hazards, informing labeling, handling, and emergency procedures.[7]

Hazard ClassPictogramSignal WordHazard StatementSource
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[2]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation[2][6]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[2][6]
Specific target organ toxicity — Single exposure GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation[2][6]
Rationale for Hazard Classification: The "Why" Behind the Warning

The molecular structure of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride contains functional groups that explain its GHS classification. The primary amine and the sulfonamide moiety can interact with biological tissues.

  • Irritation (H315, H319, H335): The compound's ability to act as a mild irritant is likely due to its interaction with mucosal membranes in the eyes, skin, and respiratory tract. This necessitates the use of controls to prevent direct contact and inhalation.[6]

  • Acute Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that significant adverse health effects can occur if the substance is ingested.[2] This underscores the importance of strict administrative controls, such as prohibiting eating and drinking in the laboratory.[3]

Section 2: Risk Assessment and the Hierarchy of Controls

Effective laboratory safety is built on a systematic process of risk assessment and the implementation of controls in a prioritized order, known as the hierarchy of controls. The goal is to keep exposure A s L ow A s R easonably P racticable (ALARP).

  • Elimination/Substitution: (Not applicable for this specific compound).

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood to mitigate the risk of inhaling airborne particulates (H335).[4][8]

  • Administrative Controls: These are procedural controls that modify how work is done. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and ensuring proper labeling and inventory management.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with the controls above. It does not eliminate the hazard but provides a physical barrier.[9][10]

Risk_Assessment_Workflow cluster_planning Phase 1: Planning & Assessment cluster_controls Phase 2: Implementing Controls cluster_execution Phase 3: Execution cluster_stop Phase 4: Re-evaluation A Identify Task: Work with N-(2-aminoethyl)-N- methylmethanesulfonamide HCl B Consult Safety Data Sheet (SDS) & GHS Classification A->B C Assess Risks: Inhalation (H335), Skin/Eye Contact (H315, H319), Ingestion (H302) B->C D Engineering Controls: Work in a chemical fume hood? C->D E Administrative Controls: Review SOPs, ensure training, verify labeling. D->E Yes H STOP Re-evaluate controls before proceeding D->H No F Select Appropriate PPE (See Section 3.1) E->F G Proceed with Experiment F->G

Caption: A workflow for assessing and mitigating risks before handling the compound.

Section 3: Standard Operating Procedures (SOPs) for Handling

The following protocols provide a detailed, step-by-step methodology for common laboratory manipulations of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Required Personal Protective Equipment (PPE)

A standard PPE ensemble must be worn at all times when handling this compound.[11][12]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield if there is a splash hazard.Protects against eye irritation (H319).[4][11]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Protects against skin irritation (H315).[4][11]
Body Protection A laboratory coat.Protects against incidental skin contact.[4][11]
Respiratory Protection Not required if handled within a certified fume hood. Otherwise, a NIOSH-approved respirator is necessary.Protects against respiratory irritation (H335).[4][11]
Protocol: Weighing and Preparing Solutions

This protocol is designed to minimize the generation and release of airborne dust.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent bench paper.

    • Assemble all necessary equipment (spatula, weigh paper/boat, beaker, solvent, etc.) inside the fume hood.

  • Don PPE: Put on all required PPE as detailed in Section 3.1.

  • Weighing:

    • Place an analytical balance inside the fume hood or use a draft shield.

    • Carefully retrieve the container of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride from storage.

    • Open the container inside the hood.

    • Using a clean spatula, carefully transfer the desired amount of solid to a tared weigh boat. Avoid any actions that could create dust.

    • Securely close the primary container.

  • Solubilization:

    • Place the weigh boat containing the solid into the destination beaker.

    • Slowly add the desired solvent, rinsing the weigh boat to ensure a complete transfer.

    • Stir the solution until the solid is fully dissolved. The hydrochloride salt form is intended to enhance solubility.[5]

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated materials in the designated solid chemical waste container.

    • Wipe down the spatula and work surface with an appropriate decontaminating solution.

    • Remove PPE in the correct order (gloves first) and wash hands thoroughly.

Safe_Handling_Workflow A 1. Prepare Workspace (Fume Hood, Bench Paper) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Handle Compound (Weighing, Transferring) B->C D 4. Perform Experiment (Reaction, Analysis) C->D E 5. Decontaminate Workspace & Equipment D->E F 6. Segregate & Dispose Waste E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H

Caption: A sequential workflow for the safe handling of the compound from start to finish.

Section 4: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Optimal Storage Conditions
ParameterRecommendationRationaleSource
Temperature Room temperatureStability data supports ambient storage.[2][5]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen).To maintain purity and prevent potential degradation.[2][5][13]
Container Keep container tightly closed in a dry, cool, and well-ventilated place.Prevents contamination and absorption of moisture.[3][4][11]
Location Store locked up in a designated area for chemical reagents.Prevents unauthorized access.[3][6]
Chemical Incompatibilities

To prevent hazardous reactions, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride must be stored away from the following materials:

  • Strong oxidizing agents: These can cause exothermic and potentially dangerous reactions.[3][6]

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

ScenarioProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][6]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[3][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Minor Spill (Contained within a fume hood). Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the area.[4][14]

Section 6: Waste Disposal

All waste containing N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items (gloves, weigh boats, bench paper) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[11]

  • Disposal Method: Final disposal should be handled by a licensed waste disposal company, often via chemical incineration.[11] Always follow local, state, and federal regulations.[3]

References

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. ChemBK. [Link]

  • N-(2-Aminoethyl)methanesulfonamide hydrochloride. MySkinRecipes. [Link]

  • SAFETY DATA SHEET. Generic SDS Provider. [Link]

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Crysdot. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

Sources

Exploratory

Review of existing literature on N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical intermediate with potential applications in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical intermediate with potential applications in pharmaceutical synthesis and biochemical research. This technical guide provides a comprehensive review of the existing literature on this compound, covering its chemical identity, physicochemical properties, and prospective synthesis. While detailed experimental data on its specific biological activities are not extensively available in peer-reviewed literature, this guide explores the known roles of structurally related methanesulfonamide derivatives to infer potential applications, particularly in the realm of enzyme inhibition and as a scaffold in drug discovery. This document aims to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound.

Introduction

Methanesulfonamide derivatives are a significant class of compounds in medicinal chemistry, recognized for their versatile biological activities. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, as a member of this class, holds potential as a valuable building block in the synthesis of novel therapeutic agents. Its structure, featuring a reactive primary amine and a sulfonamide moiety, makes it a candidate for derivatization to explore a range of pharmacological targets. This guide synthesizes the currently available information on this compound to provide a detailed overview for research and development purposes.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is presented in Table 1. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable property for various applications in drug formulation and development.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
Molecular Formula C4H13ClN2O2S[1][2]
Molecular Weight 188.68 g/mol [3]
CAS Numbers 569354-11-6, 778572-84-2[3]
Appearance Powder or liquid
Purity Typically ≥95%
Storage Store in a tightly closed container, inert atmosphere, room temperature[3][4]

Synthesis and Characterization

A general synthetic methodology for a related compound, N-(2-aminoethyl)methanesulfonamide hydrochloride, is described in the literature and likely adaptable. This process involves the reaction of a protected ethylenediamine derivative with methanesulfonyl chloride, followed by deprotection and salt formation.

Postulated Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

G cluster_0 Reaction cluster_1 Purification and Salt Formation N-methylethylenediamine N-methylethylenediamine Reaction_Vessel Reaction in suitable solvent (e.g., Dichloromethane) in the presence of a base (e.g., Triethylamine) N-methylethylenediamine->Reaction_Vessel Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Reaction_Vessel N-(2-aminoethyl)-N-methylmethanesulfonamide N-(2-aminoethyl)-N-methylmethanesulfonamide Reaction_Vessel->N-(2-aminoethyl)-N-methylmethanesulfonamide Crude_Product N-(2-aminoethyl)-N- methylmethanesulfonamide Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure N-(2-aminoethyl)-N- methylmethanesulfonamide Purification->Pure_Product HCl_treatment Treatment with HCl in a suitable solvent (e.g., Ethanol) Pure_Product->HCl_treatment Final_Product N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride HCl_treatment->Final_Product G Compound N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride Derivatization Chemical Modification Compound->Derivatization Derivative Novel Sulfonamide Derivative Derivatization->Derivative Enzyme Target Enzyme Derivative->Enzyme Binds to active site Inhibition Enzyme Inhibition Enzyme->Inhibition Biological_Effect Therapeutic Effect Inhibition->Biological_Effect

Caption: Logical pathway from the lead compound to a potential therapeutic effect via enzyme inhibition.

Conclusion

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound with clear potential as a versatile intermediate in synthetic and medicinal chemistry. While the publicly available, peer-reviewed literature currently lacks detailed experimental protocols and specific biological activity data for this exact molecule, the well-established importance of the methanesulfonamide scaffold in drug discovery provides a strong rationale for its further investigation. This guide has synthesized the available information on its chemical properties and has drawn logical inferences about its potential applications based on the activities of related compounds. It is hoped that this document will serve as a valuable starting point for researchers and drug development professionals interested in exploring the synthetic utility and pharmacological potential of this and similar molecules. Future research should focus on the detailed synthesis, full spectroscopic characterization, and systematic biological evaluation of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride and its derivatives to fully unlock their therapeutic potential.

References

  • PubChemLite. N-(2-aminoethyl)-n-methylmethanesulfonamide hydrochloride. [Link]

  • MySkinRecipes. N-(2-Aminoethyl)methanesulfonamide hydrochloride. [Link]

  • Crysdot. N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. [Link]

  • PubMed. The expression and biological activity of IL-2 receptor on a human pancreas cancer cell line. [Link]

  • PubMed. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. [Link]

  • Google Patents. Preparation methods of 2-(amino)
  • Google Patents. Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

  • PubMed. Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. [Link]

  • National Institutes of Health. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. [Link]

  • ResearchGate. A new method for the synthesis of N-(2-aminoethyl)azoles by alkylation of azoles with 2-alkyl-4,5-dihydrooxazoles. [Link]

  • ChemBK. N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. [Link]

  • PubMed. Inhibition of alpha-chymotrypsin with an enzyme-activated n-nitrosoamide: active-site labeling by the naphthylmethyl cation. [Link]

  • PubMed. Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. [Link]

  • PubChem. N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. [Link]

  • The Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Google Patents.
  • MDPI. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • PubChemLite. N-(2-aminoethyl)-1-phenylmethanesulfonamide. [Link]

  • ResearchGate. Structure and spectral-fluorescent properties of 6-pyrazolyl-4-methylumbelliferone. [Link]

  • PubMed. Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • PubMed. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. [Link]

Sources

Foundational

Spectroscopic Data Analysis of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride: A Technical Guide

Introduction N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound of interest in drug development and chemical synthesis due to its structural motifs, which include a primary amine, a tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound of interest in drug development and chemical synthesis due to its structural motifs, which include a primary amine, a tertiary sulfonamide, and a flexible ethylenediamine backbone. As with any compound intended for pharmaceutical or advanced chemical applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is not merely on the presentation of data, but on the rationale behind the spectral features and the methodologies for their acquisition and interpretation, empowering researchers to confidently characterize this and similar molecules.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, a desirable property for many biological and chemical applications. However, the presence of the hydrochloride can influence the spectroscopic features, particularly in ¹H NMR and IR spectroscopy, a factor that will be addressed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. For N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information about its connectivity and chemical environment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, O) and the protonation state of the primary amine.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-NH₃⁺8.0 - 8.5Broad singlet3HThe protons of the primary ammonium group are acidic and exchange with the solvent, leading to a broad signal. Their chemical shift is significantly downfield due to the positive charge.
-CH₂-NH₃⁺3.2 - 3.5Triplet2HThese protons are adjacent to the positively charged ammonium group, which strongly deshields them, shifting them downfield. They will be split into a triplet by the neighboring -CH₂- group.
-N(CH₃)-CH₂-3.0 - 3.3Triplet2HThese methylene protons are adjacent to the sulfonamide nitrogen and will be deshielded, though to a lesser extent than the protons next to the ammonium group. They will appear as a triplet due to coupling with the adjacent -CH₂-NH₃⁺ protons.
S(=O)₂-CH₃2.9 - 3.1Singlet3HThe methyl group attached to the sulfonyl group is in a relatively electron-withdrawing environment, resulting in a downfield singlet.
-N(CH₃)-2.7 - 2.9Singlet3HThe N-methyl protons are also deshielded by the adjacent nitrogen and the sulfonamide group, appearing as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
-C H₂-NH₃⁺45 - 50This carbon is attached to the electron-withdrawing ammonium group, causing a significant downfield shift.
-N(CH₃)-C H₂-40 - 45The carbon adjacent to the sulfonamide nitrogen is also deshielded.
S(=O)₂-C H₃35 - 40The methyl carbon of the methanesulfonamide group.
-N(C H₃)-30 - 35The N-methyl carbon.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
-NH₃⁺3000 - 3200 (broad)N-H stretching
C-H (aliphatic)2850 - 3000C-H stretching
-NH₃⁺1500 - 1600N-H bending
S=O (sulfonamide)1320 - 1350 (asymmetric)S=O stretching
S=O (sulfonamide)1140 - 1160 (symmetric)S=O stretching
C-N1000 - 1250C-N stretching
S-N900 - 950S-N stretching

The most characteristic features of the IR spectrum will be the broad N-H stretching band of the primary ammonium salt and the two strong S=O stretching bands of the sulfonamide group.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique. The molecular formula of the free base is C₄H₁₂N₂O₂S, with a monoisotopic mass of approximately 152.06 Da. The hydrochloride salt will have a molecular weight of approximately 188.53 g/mol .

Expected Mass Spectrum Data (ESI-MS)

In positive ion mode ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺, where M is the free base.

  • [M+H]⁺: m/z ≈ 153.07

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule can provide valuable structural information. Key expected fragmentation pathways include:

  • Cleavage of the C-C bond of the ethylenediamine backbone: This can lead to fragments corresponding to the loss of parts of the ethylamine chain.

  • Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides.

  • Loss of small neutral molecules: Such as the loss of methanesulfonamide.

A predicted collision cross section (CCS) for the [M+H]⁺ ion is approximately 129.5 Ų.[1] This value can be useful for ion mobility-mass spectrometry studies.

Experimental Protocol for Mass Spectrometry

Sources

Exploratory

An In-depth Technical Guide to the Thermochemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive framework for the characterization of the thermochemi...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the characterization of the thermochemical properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. In the absence of extensive published data for this specific molecule, this document serves as a procedural and interpretive whitepaper, equipping research and development professionals with the necessary protocols and theoretical understanding to generate and utilize critical thermochemical data. Adherence to these methodologies is crucial for ensuring the safety, stability, and efficacy of potential drug candidates.

Introduction: The Significance of Thermochemical Properties in Pharmaceutical Development

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a compound of interest in medicinal chemistry, likely as an intermediate or a potential active pharmaceutical ingredient (API). Its molecular structure, featuring a sulfonamide and a protonated amine, suggests a complex interplay of intermolecular forces that will dictate its solid-state behavior. The thermochemical properties of such a compound are not merely academic curiosities; they are fundamental parameters that influence every stage of drug development, from synthesis and purification to formulation, storage, and ultimately, bioavailability and patient safety.

A thorough understanding of a compound's thermal stability, melting behavior, and energetic content is a non-negotiable aspect of modern pharmaceutical science, as mandated by regulatory bodies and guided by documents such as the ICH Q6A guidelines.[1] These properties are critical quality attributes (CQAs) that can significantly impact the performance and manufacturability of a drug product.[2] This guide will detail the experimental pathways to elucidate these vital characteristics for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Core Thermochemical Parameters and Their Implications

The primary thermochemical properties to be determined are:

  • Thermal Stability and Decomposition Pathway: Understanding the temperature at which a compound begins to degrade is paramount for safe handling, processing, and storage. The nature of the decomposition (e.g., endothermic or exothermic) provides insight into potential thermal hazards.

  • Melting Point and Enthalpy of Fusion: The melting point is a key indicator of purity. The enthalpy of fusion, the energy required to melt the solid, provides information about the strength of the crystal lattice.

  • Heat Capacity: This property is essential for heat transfer calculations in process scale-up and for understanding the thermodynamic stability of different physical forms.

  • Enthalpy of Combustion and Formation: These fundamental thermodynamic quantities are crucial for assessing the energetic content of the molecule and for computational modeling of its properties.

The following sections will outline the experimental methodologies to determine these parameters.

Experimental Protocols for Thermochemical Characterization

Thermal Stability and Decomposition Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The combination of TGA and DSC is a powerful approach to assess the thermal stability of a substance. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as a function of temperature.[3]

Objective: To determine the thermal decomposition profile and identify any desolvation events of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Accurately weigh 5-10 mg of the sample into a clean TGA pan (typically platinum or alumina).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficiently high to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative decomposition.

  • Record the mass loss as a function of temperature.

Data Interpretation:

  • A sharp mass loss at a specific temperature may indicate the loss of a solvent or water of hydration.[4]

  • The onset temperature of significant mass loss is indicative of the beginning of thermal decomposition.

  • The TGA curve provides a quantitative measure of the mass lost at each stage of decomposition.

Objective: To determine the melting point, enthalpy of fusion, and identify any exothermic or endothermic events associated with decomposition. This methodology is guided by the principles outlined in ASTM E537.[5][6][7]

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the differential heat flow as a function of temperature.

Data Interpretation:

  • A sharp endothermic peak represents the melting of the crystalline solid. The peak onset is the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.[8][9]

  • Exothermic events (peaks pointing down) after the melting point are indicative of decomposition, which can pose a safety hazard.[5][6][7]

  • Endothermic events (peaks pointing up) can also be associated with decomposition or other phase transitions.

The relationship between these two techniques is crucial. TGA identifies the temperature ranges of mass loss, and DSC clarifies the energetic nature of these events.

TGA_DSC_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg) TGA_Heating Heating at 10°C/min in Nitrogen TGA_Sample->TGA_Heating TGA_Data Mass Loss vs. Temperature TGA_Heating->TGA_Data DSC_Heating Heating at 10°C/min in Nitrogen TGA_Data->DSC_Heating Inform DSC Temperature Range Final_Analysis Comprehensive Thermal Stability Profile TGA_Data->Final_Analysis Decomposition Onset, Desolvation Events DSC_Sample Sample Preparation (2-5 mg) DSC_Sample->DSC_Heating DSC_Data Heat Flow vs. Temperature DSC_Heating->DSC_Data DSC_Data->Final_Analysis Melting Point, Enthalpy of Fusion, Decomposition Profile

Caption: Workflow for comprehensive thermal stability analysis using TGA and DSC.

Heat Capacity Determination by Modulated DSC

Objective: To determine the specific heat capacity (Cp) of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride as a function of temperature.

Instrumentation: A differential scanning calorimeter with modulated temperature capabilities.

Methodology:

  • Perform a baseline run with two empty aluminum pans.

  • Perform a calibration run with a known standard (e.g., sapphire).

  • Accurately weigh a sample of the compound (5-10 mg) into an aluminum pan.

  • Heat the sample over the desired temperature range using a modulated heating program (e.g., an underlying heating rate of 2 °C/min with a temperature modulation of ±0.5 °C every 60 seconds).

  • The instrument software will calculate the heat capacity from the reversing heat flow signal.

Data Interpretation: The resulting data will be a plot of Cp versus temperature. This information is crucial for thermodynamic calculations and process safety assessments.

Enthalpy of Combustion and Formation by Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔHc°) and subsequently calculate the standard enthalpy of formation (ΔHf°) of the compound.

Instrumentation: A calibrated isoperibol or adiabatic bomb calorimeter.

Methodology:

  • Press a pellet of the sample of known mass (approximately 1 g).

  • Place the pellet in the combustion bomb with a known amount of water.

  • Pressurize the bomb with high-purity oxygen (e.g., 30 atm).

  • Immerse the bomb in a known volume of water in the calorimeter.

  • Ignite the sample and record the temperature change of the water.

  • Correct for the heat released by the ignition wire and any side reactions (e.g., formation of nitric and sulfuric acids).

  • Calculate the heat of combustion from the temperature rise and the known heat capacity of the calorimeter system.

Calculation of Enthalpy of Formation:

The standard enthalpy of formation can be calculated from the standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, N₂, SO₂).

Combustion_Calorimetry_Workflow Sample_Prep Sample Pelletization (Known Mass) Bomb_Assembly Assemble Bomb (Sample, Water, O2) Sample_Prep->Bomb_Assembly Calorimetry Ignition and Temperature Measurement Bomb_Assembly->Calorimetry Data_Correction Corrections for Ignition and Side Reactions Calorimetry->Data_Correction Enthalpy_Combustion Calculate ΔHc° Data_Correction->Enthalpy_Combustion Enthalpy_Formation Calculate ΔHf° (Hess's Law) Enthalpy_Combustion->Enthalpy_Formation Final_Data Fundamental Thermodynamic Data Enthalpy_Formation->Final_Data

Sources

Foundational

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride and its potential mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride Abstract N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a small molecule featur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Abstract

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a small molecule featuring a core methanesulfonamide structure. While it is commercially available as a chemical intermediate, its biological activity and mechanism of action are not documented in publicly available scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic applications of this compound. By leveraging its structural similarity to well-characterized classes of drugs, we hypothesize several potential mechanisms of action and provide detailed, field-proven experimental protocols to validate these hypotheses. This document serves as a strategic roadmap for a preclinical discovery program, transforming a simple building block into a potential lead compound.

Introduction and Compound Profile

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is an organic compound containing a sulfonamide functional group, a class of structures with a rich history in medicinal chemistry. The sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, anticonvulsant, and anticancer drugs. The specific structure of the target compound, with its N-methyl and N-aminoethyl substitutions, offers unique physicochemical properties that could dictate its biological target specificity.

Given the absence of direct biological data, a structure-based-hypothesis approach is the most logical starting point for investigation. The methanesulfonamide group is a known bioisostere for other functionalities and is present in numerous approved drugs. This guide will explore four primary, plausible mechanisms of action based on this structural alert: antimicrobial activity, cyclooxygenase (COX) inhibition, carbonic anhydrase (CA) inhibition, and kinase pathway modulation. For each proposed mechanism, a complete experimental workflow is presented to guide the researcher from initial screening to preliminary validation.

Table 1: Physicochemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

PropertyValueSource(s)
Molecular Formula C₄H₁₃ClN₂O₂S[1]
Molecular Weight 188.68 g/mol [1][2]
CAS Number 569354-11-6; 778572-84-2[1][2]
MDL Number MFCD10016845[1]
SMILES Code CS(=O)(N(CCN)C)=O.[H]Cl[1]
Storage Room temperature, inert atmosphere[1]

Hypothesized Mechanism 1: Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition

Scientific Rationale

The archetypal mechanism of action for sulfonamide drugs is the inhibition of bacterial folic acid synthesis.[3] Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but absent in humans.[4] This selective inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[5] The structural resemblance of N-(2-aminoethyl)-N-methylmethanesulfonamide to the core sulfonamide scaffold makes DHPS a primary hypothetical target.

Experimental Validation Workflow

DHPS_Inhibition_Workflow start Compound Stock (N-(2-aminoethyl)-N-methyl- methanesulfonamide HCl) mic_assay Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (vs. Gram +/- bacteria) start->mic_assay mic_result Significant MIC (<32 µg/mL)? mic_assay->mic_result dhps_assay Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay mic_result->dhps_assay Yes stop Conclusion: No significant antibacterial activity mic_result->stop No dhps_result Potent DHPS Inhibition (IC50 < 10 µM)? dhps_assay->dhps_result dhps_result->stop No proceed Conclusion: Potential DHPS inhibitor. Proceed to lead optimization. dhps_result->proceed Yes

Workflow for validating DHPS inhibition.
Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution [6][7]

  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in sterile deionized water or an appropriate solvent like DMSO.

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 35401) in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.[8]

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as positive and negative growth controls, respectively.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[6]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[9]

Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay [5][10]

This assay measures the production of inorganic phosphate, a byproduct of the DHPS reaction, using a malachite green-based colorimetric method.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 5 mM DTT.

    • Substrates: p-Aminobenzoic acid (pABA) and 7,8-dihydropterin pyrophosphate (DHPP).

    • Enzyme: Recombinant DHPS from a relevant bacterial source.

    • Detection Reagent: Malachite Green Reagent.

  • Assay Setup: In a 96-well plate, add assay buffer, DHPP, pABA, and inorganic pyrophosphatase. Add serially diluted N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (or solvent control).

  • Reaction Initiation: Start the reaction by adding the DHPS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Detection: Stop the reaction and develop color by adding the Malachite Green Reagent. Incubate at room temperature for 15-20 minutes.

  • Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the solvent control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothesized Mechanism 2: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Scientific Rationale

The methanesulfonamide moiety is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs, which are selective inhibitors of cyclooxygenase-2 (COX-2).[11] COX-2 is an inducible enzyme that synthesizes prostaglandins, key mediators of pain and inflammation.[12] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform can reduce inflammation while minimizing gastrointestinal side effects. The presence of the methanesulfonamide group in our target compound suggests it may fit into the active site of COX-2, making this a compelling hypothesis to test.

Experimental Validation Workflow

COX_Inhibition_Workflow start Compound Stock cox_assay Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric or LC-MS/MS) start->cox_assay cox_result Selective COX-2 Inhibition (IC50 < 10 µM, SI > 10)? cox_assay->cox_result edema_assay Protocol 4: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) cox_result->edema_assay Yes stop Conclusion: No significant anti-inflammatory activity cox_result->stop No edema_result Significant Reduction in Paw Edema? edema_assay->edema_result edema_result->stop No proceed Conclusion: Potential selective COX-2 inhibitor. Proceed to lead optimization. edema_result->proceed Yes

Workflow for validating COX-2 inhibition.
Experimental Protocols

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric) [2][13]

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX enzymes.

  • Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid (substrate), and purified recombinant human COX-1 and COX-2 enzymes as per the kit manufacturer's instructions (e.g., Assay Genie BN00777).

  • Compound Preparation: Prepare 10X serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in COX Assay Buffer.

  • Reaction Setup: In a 96-well white opaque plate, prepare wells for Enzyme Control (no inhibitor), Inhibitor Control (Celecoxib), and the test compound. Add Reaction Mix (Assay Buffer, COX Probe, Cofactor) to each well.

  • Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the diluted test compound, control inhibitor, or solvent to the wells. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells simultaneously, preferably with a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol 4: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [14][15]

This is a standard model for evaluating acute inflammation.

  • Animal Grouping: Use male Wistar rats or Swiss albino mice, divided into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Compound groups at various doses.

  • Compound Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[4]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Hypothesized Mechanism 3: Carbonic Anhydrase (CA) Inhibition

Scientific Rationale

Sulfonamides are the most prominent class of carbonic anhydrase inhibitors. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[16] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. More recently, specific CA isoforms (e.g., CA IX and XII) have been identified as key players in tumor progression, making them attractive anticancer targets. The free sulfonamide nitrogen of inhibitors typically coordinates with the zinc ion in the enzyme's active site. This makes CA a highly probable target for our test compound.

Experimental Validation Workflow

CA_Inhibition_Workflow start Compound Stock ca_assay Protocol 5: In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric) start->ca_assay ca_result Potent CA Inhibition (IC50 < 1 µM)? ca_assay->ca_result isoform_screen Screen against CA isoform panel (e.g., I, II, IX, XII) ca_result->isoform_screen Yes stop Conclusion: No significant CA inhibitory activity ca_result->stop No isoform_result Isoform Selectivity Identified? isoform_screen->isoform_result isoform_result->stop No proceed Conclusion: Potential CA inhibitor. Proceed to cell-based assays. isoform_result->proceed Yes

Workflow for validating CA inhibition.
Experimental Protocol

Protocol 5: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric) [3][17]

This assay utilizes the esterase activity of CA on p-nitrophenyl acetate (p-NPA) to produce the colored product p-nitrophenol.

  • Reagent Preparation: Prepare CA Assay Buffer, CA Enzyme (e.g., human erythrocyte CA), CA Substrate (p-NPA), and a known CA inhibitor (e.g., Acetazolamide).

  • Assay Setup: In a 96-well clear plate, prepare wells for Enzyme Control (EC), Sample (S), and Inhibitor Control (IC).

  • Inhibitor Addition: Add serially diluted test compound to the 'S' wells. Add the standard inhibitor to the 'IC' wells. Add solvent to the 'EC' wells.

  • Enzyme-Inhibitor Pre-incubation: Add the CA enzyme solution to all wells. Incubate at room temperature for 10 minutes to allow for binding.

  • Reaction Initiation: Add the CA Substrate (p-NPA) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis: Calculate the rate of p-nitrophenol production (slope of the absorbance curve). Determine the percentage of inhibition for each compound concentration relative to the enzyme control and calculate the IC₅₀ value.

Hypothesized Mechanism 4: Kinase Signaling Pathway Modulation

Scientific Rationale

The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent and selective protein kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The sulfonamide group can form key hydrogen bonds within the ATP-binding pocket of many kinases. Given this precedent, it is plausible that N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride could act as a kinase inhibitor.

A Representative Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->Receptor Compound Potential Inhibitor (Target Compound) Compound->RAF Inhibits

Generic MAPK/ERK signaling cascade.
Experimental Validation Workflow

Kinase_Inhibition_Workflow start Compound Stock kinase_screen Protocol 6: In Vitro Kinase Inhibitor Panel Screen (e.g., >100 kinases) start->kinase_screen kinase_result Specific Kinase Hit(s) Identified (% Inhibition > 50%)? kinase_screen->kinase_result cell_viability Protocol 7: Cellular Viability Assay (MTT) on relevant cancer cell lines kinase_result->cell_viability Yes stop Conclusion: No significant kinase activity kinase_result->stop No cell_result Potent Cytotoxicity (IC50 < 10 µM)? cell_viability->cell_result western_blot Protocol 8: Western Blot Analysis of Downstream Target Phosphorylation cell_result->western_blot Yes cell_result->stop No western_result Inhibition of Target Phosphorylation Confirmed? western_blot->western_result western_result->stop No proceed Conclusion: Validated kinase inhibitor. Proceed to SAR studies. western_result->proceed Yes

Workflow for validating kinase inhibition.
Experimental Protocols

Protocol 6: In Vitro Kinase Inhibition Panel Screening [18][19]

This is typically performed as a service by specialized CROs. The principle is often a luminescence-based assay that quantifies ATP remaining after the kinase reaction.

  • Assay Principle: Kinase activity consumes ATP, converting it to ADP. A proprietary reagent is added that stops the kinase reaction and detects the amount of remaining ATP via a luciferase-luciferin reaction. Low luminescence indicates high kinase activity, while high luminescence indicates inhibition.

  • Procedure: The test compound is provided to the CRO at a specified concentration (e.g., 10 µM). It is assayed against a large panel of recombinant human kinases.

  • Data Analysis: Results are reported as percent inhibition relative to a DMSO control. "Hits" are typically defined as kinases inhibited by >50-70% at the screening concentration.

Protocol 7: Cellular Viability Assay (MTT Assay) [20]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells from a relevant cancer line (chosen based on the kinase hit) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control and determine the IC₅₀ value.

Protocol 8: Western Blot Analysis for Target Validation [21]

This technique is used to detect the phosphorylation status of a kinase's downstream substrate, providing direct evidence of target engagement in a cellular context.

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then stimulate the signaling pathway if necessary (e.g., with a growth factor). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Re-probe the blot with an antibody for the total (phosphorylated + unphosphorylated) protein as a loading control. A decrease in the phosphorylated protein signal relative to the total protein in compound-treated cells confirms inhibition of the pathway.

Conclusion and Future Directions

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride stands as a molecule of untapped potential. While currently utilized as a synthetic intermediate, its core methanesulfonamide structure strongly suggests a likelihood of biological activity. This guide provides a structured, hypothesis-driven framework for its comprehensive evaluation. By systematically applying the detailed protocols for antimicrobial, anti-inflammatory, carbonic anhydrase, and kinase inhibition assays, researchers can efficiently determine if this compound possesses a therapeutically relevant mechanism of action. Positive results from any of these workflows would warrant further investigation into structure-activity relationships (SAR), lead optimization, and more advanced preclinical modeling, potentially launching a new and promising drug discovery program.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • National Center for Biotechnology Information. (n.d.). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • National Center for Biotechnology Information. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. [Link]

  • ResearchGate. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. [Link]

  • MDPI. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. [Link]

  • Crysdot. (n.d.). N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • National Center for Biotechnology Information. (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. [Link]

  • SciELO. (n.d.). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. [Link]

  • Chem. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ACS Publications. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

Sources

Protocols & Analytical Methods

Method

A Detailed, Step-by-Step Protocol for the Synthesis, Purification, and Characterization of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

An Application Note for the Synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride Abstract This application note provides a comprehensive and robust protocol for the synthesis of N-(2-aminoethyl)-N-methy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. The synthesis is achieved through the selective N-sulfonylation of N-methylethylenediamine with methanesulfonyl chloride, followed by conversion to its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology that emphasizes safety, efficiency, and reproducibility. The protocol includes a thorough explanation of the underlying chemical principles, step-by-step procedures for synthesis and purification, characterization data, and essential safety precautions.

Introduction and Scientific Background

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a bifunctional organic molecule containing a primary amine and a sulfonamide group. Such structures are valuable building blocks in medicinal chemistry and materials science. The synthesis strategy hinges on the chemoselective sulfonylation of an unsymmetrical diamine. In N-methylethylenediamine, the secondary amine is more nucleophilic than the primary amine due to the electron-donating effect of the methyl group. This inherent difference in reactivity allows for a targeted reaction with an electrophile like methanesulfonyl chloride.

The reaction of an amine with methanesulfonyl chloride (MsCl) is a classic method for forming sulfonamides.[1] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2] Failure to scavenge this acid would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

The protocol herein employs a controlled, low-temperature addition of methanesulfonyl chloride to a solution of N-methylethylenediamine and triethylamine in dichloromethane (DCM). This approach is critical for managing the exothermic nature of the reaction and maximizing the yield of the desired mono-sulfonated product while minimizing potential side reactions, such as di-sulfonylation. The final product is isolated as a stable, crystalline hydrochloride salt, which is often preferred for handling and storage.

Safety and Hazard Management

Extreme caution must be exercised throughout this protocol. The reagents used are hazardous, and all operations should be conducted inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation, corrosive, and a potent lachrymator.[1] It reacts exothermically with nucleophiles, including water.[1] Anhydrous conditions are crucial to prevent its hydrolysis to corrosive methanesulfonic acid and HCl.

  • N-Methylethylenediamine: Corrosive and can cause severe skin burns and eye damage. Handle with care to avoid contact.

  • Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed or inhaled and causes severe skin burns and eye damage.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[3][4][5] An emergency spill kit and appropriate quench solutions (e.g., sodium bicarbonate for acid spills) should be readily accessible.

Chemical Reaction Pathway

The overall synthesis is a two-step process: 1) Sulfonylation of the diamine to form the free base, and 2) Acidification to form the hydrochloride salt.

SM1 N-Methylethylenediamine Reaction Sulfonylation 0 °C to Room Temp SM1->Reaction SM2 Methanesulfonyl Chloride (MsCl) SM2->Reaction Base Triethylamine (TEA) Dichloromethane (DCM) Base->Reaction Intermediate N-(2-aminoethyl)-N-methyl- methanesulfonamide (Free Base in Solution) Reaction->Intermediate Forms SaltFormation Acidification Intermediate->SaltFormation Reacts with HCl HCl in Solvent (e.g., Isopropanol) HCl->SaltFormation Product N-(2-aminoethyl)-N-methyl- methanesulfonamide hydrochloride (Final Product) SaltFormation->Product Yields

Caption: Overall chemical reaction pathway for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )QuantitySupplier Notes
N-Methylethylenediamine109-81-974.127.41 g (0.10 mol)99% or higher purity
Methanesulfonyl Chloride124-63-0114.5512.03 g (0.105 mol)99% or higher purity, fresh bottle
Triethylamine (TEA)121-44-8101.1915.2 g (0.15 mol)Distilled from CaH₂
Dichloromethane (DCM)75-09-284.93~ 400 mLAnhydrous, ACS grade
Hydrochloric Acid7647-01-036.46As needed2M solution in Isopropanol
Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededAnhydrous
Saturated NaHCO₃ Sol.--~ 150 mLAqueous
Brine (Saturated NaCl)--~ 150 mLAqueous
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Thermometer

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer for characterization

Experimental Workflow and Protocol

The following diagram outlines the major steps in the synthesis and purification process.

A 1. Reaction Setup B 2. Cooldown & Reagent Addition A->B  Cool to 0 °C C 3. Reaction Progression B->C  Warm to RT  Stir 2-4h D 4. Aqueous Work-up C->D  Quench with H₂O  Wash with NaHCO₃, Brine E 5. Isolate Free Base D->E  Dry (Na₂SO₄)  Concentrate in vacuo F 6. HCl Salt Formation E->F  Dissolve in IPA  Add 2M HCl/IPA G 7. Isolate Final Product F->G  Filter precipitate  Wash with Ether H 8. Characterization G->H  Analyze (NMR, MS, IR)  Check Purity

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a 100 mL pressure-equalizing dropping funnel.

  • Allow the flask to cool to room temperature under a gentle stream of nitrogen.

  • To the flask, add N-methylethylenediamine (7.41 g, 0.10 mol) and anhydrous dichloromethane (DCM, 200 mL).

  • Add triethylamine (15.2 g, 0.15 mol) to the solution. Stir the mixture until all reagents are fully dissolved.

Rationale: Anhydrous conditions are paramount to prevent the hydrolysis of methanesulfonyl chloride. Triethylamine is added in excess (1.5 equivalents) to ensure complete neutralization of the HCl byproduct and to drive the reaction to completion.

Step 2: Addition of Methanesulfonyl Chloride

  • In a separate dry beaker, prepare a solution of methanesulfonyl chloride (12.03 g, 0.105 mol) in anhydrous DCM (50 mL). Transfer this solution to the dropping funnel.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Once the internal temperature is stable at 0 °C, begin the dropwise addition of the methanesulfonyl chloride solution from the dropping funnel over a period of 60-90 minutes.

  • Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. A rapid increase in temperature indicates an uncontrolled exothermic reaction.

Rationale: The slow, controlled addition at low temperature is the most critical step for selectivity and safety. It prevents a dangerous exotherm and minimizes the formation of the di-sulfonated byproduct by ensuring MsCl reacts with the starting material rather than accumulating in the flask.[6]

Step 3: Reaction Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.

Step 4: Work-up and Extraction

  • Cool the reaction mixture again to 0 °C and quench by slowly adding 100 mL of deionized water.

  • Transfer the mixture to a 1 L separatory funnel.

  • Wash the organic layer successively with:

    • 1 x 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • 1 x 150 mL of saturated aqueous sodium chloride (brine) solution.

  • Separate the organic layer.

Rationale: The water quench hydrolyzes any remaining methanesulfonyl chloride. The NaHCO₃ wash removes any residual acidic species, and the brine wash helps to break any emulsions and begins the drying process.[7]

Step 5: Isolation of the Free Base

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and wash the solid with a small amount of fresh DCM.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2-aminoethyl)-N-methylmethanesulfonamide as an oil or semi-solid.

Step 6: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of isopropanol (approximately 50-100 mL).

  • While stirring, slowly add a 2M solution of HCl in isopropanol dropwise until the solution becomes acidic (test with pH paper).

  • A white precipitate should form immediately upon acidification. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

Rationale: Converting the product to its hydrochloride salt facilitates its isolation as a stable, easy-to-handle crystalline solid and aids in purification.[8]

Step 7: Final Purification

  • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to a constant weight. The typical yield is in the range of 75-85%.

Characterization and Data

The identity and purity of the final product, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, should be confirmed by spectroscopic analysis.[9]

  • ¹H NMR (400 MHz, D₂O): Expected signals would include a singlet for the N-methyl group, a singlet for the S-methyl group, and two triplets corresponding to the two methylene groups of the ethyl backbone. The integration should correspond to the number of protons.

  • ¹³C NMR (100 MHz, D₂O): Signals corresponding to all four unique carbon atoms should be present.

  • FT-IR (ATR, cm⁻¹): Characteristic peaks for N-H stretching (primary amine salt), C-H stretching, and strong S=O stretching bands for the sulfonamide group (typically around 1350 and 1150 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide.
  • Kumar, R., & Bhoi, D. K. (2025). How to do N-Terminal Mesylation of Synthetic Peptide? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133. DOI: 10.1055/s-0030-1259099. Retrieved from [Link]

  • Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Methanesulfonyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Procedure for Mesylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Google Patents. (n.d.). Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate.
  • Scribd. (n.d.). Water-Solvent Method For Tosylation and Mesylation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubMed Central. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

  • ResearchGate. (2006). A new method for the synthesis of N-(2-aminoethyl)azoles by alkylation of azoles with 2-alkyl-4,5-dihydrooxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved from [Link]

  • ResearchGate. (1993). Synthesis and Evaluation of 1-Acyl-1,2-bis(methylsulfonyl)-2-(2- chloroethyl)hydrazines as Antineoplastic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of naratriptan hydrochloride.
  • University of British Columbia. (n.d.). Synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl-)-acetamide and salts thereof.
  • Google Patents. (n.d.). Method for purification of amino acid containing solutions by electrodialysis.
  • PubMed. (2013). Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Google Patents. (n.d.). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

Sources

Application

The Strategic Utility of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride in Complex Amidine Synthesis

Abstract This technical guide provides an in-depth exploration of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document elucidates the compound's physicochemical properties and presents a detailed, field-proven protocol for its strategic application in the synthesis of complex biologically active molecules, particularly focusing on its role as a key building block for analogues of histamine H₂ receptor antagonists. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive framework for the practical application of this intermediate, underscored by mechanistic insights and safety considerations.

Introduction: A Versatile Building Block

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a bifunctional organic molecule that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a primary amine, a secondary sulfonamide, and a methyl group, offers a unique combination of reactive sites. The hydrochloride salt form enhances its stability and solubility in various reaction media, making it a convenient building block for constructing more complex molecular architectures.[1][2]

The primary utility of this intermediate lies in its capacity to introduce a flexible N-methylmethanesulfonamide ethylamine side chain, a common structural motif in a range of pharmacologically active compounds. This is particularly relevant in the field of medicinal chemistry, where the sulfonamide group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets.

Table 1: Physicochemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

PropertyValueSource
CAS Number 778572-84-2[3]
Molecular Formula C₄H₁₃ClN₂O₂S[3]
Molecular Weight 188.68 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water[2]

Core Application: Synthesis of Histamine H₂ Receptor Antagonist Analogues

A prime application of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is in the synthesis of compounds structurally related to potent histamine H₂ receptor antagonists, such as famotidine.[4] Histamine H₂ receptor antagonists are a class of drugs that decrease gastric acid production and are widely used in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[2]

The N-methylmethanesulfonamide moiety present in the intermediate can be a key component of the polar side chain of these antagonists, which is crucial for their biological activity. The following sections provide a detailed protocol for a representative synthesis of a famotidine analogue, showcasing the utility of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride as a key precursor.

Conceptual Synthetic Workflow

The overall synthetic strategy involves the coupling of the primary amine of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride with a suitable electrophilic partner that contains the core heterocyclic scaffold of the desired H₂ antagonist. This is typically followed by a functional group transformation to install the guanidine or a related polar group.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Coupling Reaction cluster_2 Phase 3: Product Formation A N-(2-aminoethyl)-N- methylmethanesulfonamide hydrochloride C S N 2 Coupling A->C B Heterocyclic Electrophile (e.g., 2-guanidino-4- (chloromethyl)thiazole) B->C D Famotidine Analogue C->D E Purification (Crystallization/Chromatography) D->E

Figure 1: Conceptual workflow for the synthesis of a famotidine analogue.

Detailed Experimental Protocol: Synthesis of a Famotidine Analogue

This protocol describes a two-step synthesis of a famotidine analogue starting from N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride and a commercially available thiazole derivative.

Materials and Reagents
  • N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (Purity ≥ 95%)

  • 2-Guanidino-4-(chloromethyl)thiazole hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH), absolute

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

Step-by-Step Procedure

Step 1: Free Base Preparation of N-(2-aminoethyl)-N-methylmethanesulfonamide

  • Dissolve N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (1.89 g, 10.0 mmol) in deionized water (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a 2 M aqueous solution of sodium hydroxide (approximately 5.5 mL) dropwise while monitoring the pH with a calibrated pH meter. Continue addition until the pH of the solution reaches 10-11.

  • Extract the aqueous solution with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of N-(2-aminoethyl)-N-methylmethanesulfonamide as a pale yellow oil. The product is used immediately in the next step without further purification.

Step 2: Coupling with 2-Guanidino-4-(chloromethyl)thiazole

  • Dissolve the crude N-(2-aminoethyl)-N-methylmethanesulfonamide free base (from Step 1) in anhydrous acetonitrile (40 mL) in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Add 2-guanidino-4-(chloromethyl)thiazole hydrochloride (2.15 g, 10.0 mmol) to the solution.

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • After completion of the reaction (disappearance of the starting materials), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetonitrile (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the crude product by flash column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to afford the desired famotidine analogue as a white solid.

Table 2: Representative Reaction Parameters and Expected Outcome

ParameterValue
Scale 10.0 mmol
Reaction Time 6-8 hours
Temperature Reflux (approx. 82 °C)
Expected Yield 65-75%
Product Purity (Post-Chromatography) >98% (by HPLC)
Reaction Mechanism

The core of the synthesis is a nucleophilic substitution (SN2) reaction. The primary amine of the free-based N-(2-aminoethyl)-N-methylmethanesulfonamide acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring. The potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

G cluster_0 Reaction Mechanism Reactant_A H₂N-CH₂-CH₂-N(CH₃)SO₂CH₃ Transition_State [Intermediate Complex] Reactant_A->Transition_State Nucleophilic Attack Reactant_B Cl-CH₂-(Thiazole-Guanidine) Reactant_B->Transition_State Product CH₃SO₂N(CH₃)CH₂CH₂NHCH₂-(Thiazole-Guanidine) Transition_State->Product Chloride leaving

Figure 2: Simplified reaction mechanism of the SN2 coupling step.

Safety and Handling

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride should be handled in a well-ventilated area, preferably in a chemical fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a strategically important chemical intermediate that provides a straightforward route to complex sulfonamide-containing molecules. The protocols detailed in this guide demonstrate its effective use in the synthesis of a famotidine analogue, highlighting its value for researchers and professionals in the pharmaceutical industry. The presented methodology is robust and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

References

  • MySkinRecipes. N-(2-Aminoethyl)methanesulfonamide hydrochloride. [Link]

  • Crysdot. N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. [Link]

  • Yamanouchi Pharmaceutical Co., Ltd. "Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives." PubMed, [Link]

Sources

Method

Applications of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride in Pharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Novel Therapeutics N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a key synthetic intermediate th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Novel Therapeutics

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a key synthetic intermediate that offers a versatile platform for the development of a wide range of pharmaceutical compounds. Its unique bifunctional nature, possessing both a reactive primary amine and a stable sulfonamide group, makes it an invaluable building block in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various reaction conditions.[1] This technical guide provides a comprehensive overview of the applications of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in pharmaceutical development, complete with detailed protocols and scientific insights to empower researchers in their quest for novel therapeutics. While the direct biological activity of this compound is not extensively documented, its utility as a precursor to potent and specific drug candidates is well-established in the synthesis of molecules targeting a spectrum of diseases, from metabolic disorders to infectious diseases.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is fundamental for its effective application in drug synthesis and development.

PropertyValueSource
CAS Number 778572-84-2[2]
Molecular Formula C4H13ClN2O2S[3]
Molecular Weight 188.68 g/mol [4]
Appearance Powder or liquid[3]
Purity Typically ≥95%[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[3]
Solubility The hydrochloride salt form enhances solubility in aqueous solutions.[1]

Safety and Handling Precautions:

Synthetic Applications in Pharmaceutical Development

The primary application of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its ethylamine and methylsulfonamide moieties can be strategically incorporated into drug scaffolds to modulate pharmacokinetic and pharmacodynamic properties.

Synthesis of Sulfonamide-Based Therapeutics

The sulfonamide group is a well-known pharmacophore present in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents. N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride serves as a valuable precursor for the synthesis of novel sulfonamide derivatives.

Conceptual Synthetic Workflow:

The primary amine of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride can be readily acylated or alkylated to introduce various substituents, leading to a library of novel sulfonamide-containing compounds for biological screening.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A N-(2-aminoethyl)-N- methylmethanesulfonamide hydrochloride B Acylation / Alkylation (R-COCl or R-X) A->B Base (e.g., Et3N) C Substituted Sulfonamide Derivative B->C

Caption: General synthetic scheme for derivatization.

Protocol 1: General Procedure for Acylation of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

This protocol provides a general method for the acylation of the primary amine of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a common step in the synthesis of many pharmaceutical compounds.

Materials:

  • N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., EDC, HOBt) if starting from a carboxylic acid

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (1 equivalent) in the chosen anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the tertiary amine base (2.2 equivalents) to the solution to neutralize the hydrochloride and deprotonate the primary amine. Stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. If starting with a carboxylic acid, pre-activate it with the coupling agent according to standard procedures before addition.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated sulfonamide derivative.

Role in the Synthesis of Bioactive Molecules: Insights from Related Compounds

While direct examples of the synthesis of currently marketed drugs using N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride are not prominently featured in publicly available literature, the utility of the closely related scaffold, 4-(2-aminoethyl)benzenesulfonamide, provides valuable insights into its potential applications.

Example: Intermediate for Oral Antidiabetic Agents

The compound 4-(2-aminoethyl)benzenesulfonamide hydrochloride is a key intermediate in the synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine carboxamide, which is a precursor to potent oral antidiabetic agents.[5] The synthetic strategy involves the acylation of the amino group of 4-(2-aminoethyl)benzenesulfonamide with 5-methylpyrazine-2-carboxylic acid.[5] This highlights the importance of the aminoethyl sulfonamide moiety in the development of drugs for metabolic diseases.

G cluster_intermediate Key Intermediate cluster_reagent Reagent cluster_reaction Reaction cluster_product Precursor to Antidiabetic Agent A 4-(2-aminoethyl)benzenesulfonamide C Acylation A->C B 5-methylpyrazine- 2-carboxylic acid B->C D N-[2-[4-(aminosulfonyl)phenyl]ethyl]- 5-methylpyrazine carboxamide C->D

Caption: Synthesis of an antidiabetic drug precursor.

Example: Carbonic Anhydrase Inhibitors

Derivatives of 4-(2-aminoethyl)benzenesulfonamide have been synthesized and investigated as inhibitors of carbonic anhydrase (CA) isoforms, some of which are associated with tumors.[6] This demonstrates the potential for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride to be used in the synthesis of novel anticancer agents by targeting specific enzymatic pathways.

Analytical Methods and Quality Control

Ensuring the purity and identity of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is critical for its successful use in pharmaceutical synthesis. Standard analytical techniques can be employed for its characterization and quality control.

Table of Analytical Methods:

TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationReverse-phase column (e.g., C18), mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA), UV detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and confirmation of molecular weightCoupled to an HPLC system, electrospray ionization (ESI) in positive mode to detect the protonated molecule [M+H]+.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and identification (after derivatization)May require derivatization of the primary amine for improved volatility and chromatographic performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation1H and 13C NMR in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to confirm the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic peaks for N-H, S=O, and C-N bonds.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for determining the purity of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.

    • Dilute to the mark to obtain a concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 210 nm.

    • Column Temperature: 25 °C.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity of the sample based on the area percentage of the main peak.

Future Perspectives and Conclusion

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a valuable and versatile building block in pharmaceutical development. Its utility in the synthesis of sulfonamide-based drugs and other biologically active molecules is evident from the successful development of related compounds. While direct biological profiling of this intermediate is limited, its strategic incorporation into drug candidates allows for the fine-tuning of their physicochemical and pharmacological properties.

Future research may focus on exploring novel synthetic routes utilizing this intermediate to access a wider range of chemical diversity. Furthermore, the development of derivatives of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride as potential standalone therapeutic agents, following thorough biological evaluation, could be a promising avenue for drug discovery.

This guide provides a foundational understanding of the applications of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, empowering researchers to leverage its synthetic potential in the creation of next-generation pharmaceuticals.

References

  • A series of novel N-4-substituted 4-(2-aminoethyl)benzenesulfonamides 5-17 have been synthesized and investigated as inhibitors of four isoforms of zinc enzyme carbonic anhydrase (CA, EC 4.2.1.1), that is the cytosolic CA I and II, and tumor-associated isozymes CA IX and XII. ResearchGate. Available from: [Link]

  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Google Patents.
  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Crysdot. Available from: [Link]

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Crysdot. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to the Development of Novel N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride Derivatives

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with activities ranging from antibacterial to anticancer.[1][2] N-(2-aminoethyl)-N-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with activities ranging from antibacterial to anticancer.[1][2] N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (CAS: 569354-11-6) presents a versatile and compelling scaffold for the development of novel research compounds.[3][4] Its structure, featuring both a secondary sulfonamide nitrogen and a terminal primary amine, offers multiple points for chemical modification to explore structure-activity relationships (SAR). This guide provides a comprehensive framework for the strategic design, synthesis, characterization, and preliminary biological evaluation of new derivatives based on this core structure. We present detailed, field-proven protocols intended to empower researchers in drug discovery and chemical biology to efficiently generate and assess novel chemical entities.

Introduction: The Rationale for Derivatization

N-(2-aminoethyl)-N-methylmethanesulfonamide is a small, functionalized molecule with the chemical formula C4H13ClN2O2S.[3] The development of derivatives from a parent scaffold is a fundamental strategy in drug discovery aimed at systematically modifying its chemical structure to enhance desired properties. The primary objectives for derivatizing this scaffold include:

  • Modulation of Pharmacological Activity: Introducing new functional groups can alter the molecule's interaction with biological targets, potentially increasing potency, altering selectivity, or even discovering entirely new activities. Sulfonamide-based compounds are known to target a range of enzymes, including carbonic anhydrases, proteases, and the bacterial enzyme dihydropteroate synthase (DHPS).[5][6]

  • Optimization of Physicochemical Properties: Modifications can improve critical drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.

  • Exploration of Structure-Activity Relationships (SAR): Systematically creating a library of related compounds allows researchers to understand which parts of the molecule are essential for its biological effects, guiding future design efforts.

The presence of a reactive primary amino group on the ethyl chain makes this scaffold particularly amenable to derivatization through well-established and robust chemical reactions.

Synthetic Strategy: Amide and Sulfonamide Coupling

The most direct and reliable method for derivatizing the primary amine of the parent compound is through nucleophilic substitution with sulfonyl chlorides or activated carboxylic acids (e.g., acid chlorides, anhydrides).[1][2][7] This approach allows for the introduction of a vast array of chemical moieties.

G product product nmr nmr product->nmr ms ms product->ms hplc hplc product->hplc

Protocol: Synthesis of N'-[Aryl/Alkyl-sulfonyl/carbonyl]-N-(2-aminoethyl)-N-methylmethanesulfonamide Derivatives

Principle: This protocol describes the reaction of the primary amine on the parent scaffold with a sulfonyl chloride or acid chloride in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. The choice of the "R" group on the chloride (e.g., substituted phenyl, naphthyl, thiophene) defines the resulting derivative.

Materials:

  • N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

  • Desired sulfonyl chloride or acid chloride (e.g., Dansyl chloride, p-Toluenesulfonyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (1.0 eq). Suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.2 eq) dropwise. The extra equivalent is to neutralize the hydrochloride salt of the starting material. Stir for 15 minutes.

  • Electrophile Addition: Dissolve the desired sulfonyl/acid chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.[8]

Analytical Characterization: Structure and Purity Validation

Thorough characterization is essential to confirm the identity, structure, and purity of each newly synthesized derivative before any biological testing.[9][10]

Technique Purpose Protocol Summary & Expected Outcome
HPLC Purity AssessmentMethod: C18 reverse-phase column with a water/acetonitrile gradient (both containing 0.1% formic acid). UV detection at 254 nm and 280 nm.[9][11] Outcome: A single major peak with >95% purity by area integration.
LC-MS Mass ConfirmationMethod: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer.[11] Outcome: Detection of the [M+H]⁺ ion corresponding to the calculated exact mass of the synthesized derivative.
¹H & ¹³C NMR Structure ElucidationMethod: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Outcome: The ¹H NMR spectrum should show the appearance of new signals corresponding to the added "R" group and potential shifts in the signals of the ethylenediamine backbone protons. The ¹³C NMR will show new carbon signals.

Preliminary Biological Evaluation: In Vitro Screening Protocols

The initial biological evaluation aims to identify "hit" compounds with desired activity. The choice of assay is dictated by the therapeutic hypothesis. Given the history of sulfonamides, antimicrobial and anticancer assays are logical starting points.[6][12]

G

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[8][10] The micro-broth dilution method is a standard technique.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Synthesized derivatives dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight, then dilute in fresh MHB to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds (starting from e.g., 256 µg/mL down to 0.5 µg/mL) in MHB. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria + antibiotic), a negative control (bacteria + MHB + 1% DMSO), and a sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed. This can be assessed visually or by adding a viability dye like Resazurin.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to the vehicle-treated control cells. Results are often expressed as the GI₅₀ or IC₅₀ value, the concentration required to inhibit cell growth by 50%.[12]

Conclusion

This application note provides a robust and integrated guide for the development of novel derivatives of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. By following these structured protocols for synthesis, purification, characterization, and preliminary biological screening, researchers can efficiently build and test compound libraries to uncover new chemical probes and potential therapeutic leads. The key to success lies in the meticulous execution of these methods and the careful interpretation of the resulting analytical and biological data to guide subsequent rounds of design and optimization.

References

  • BenchChem. (2025).
  • ChemBK. N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride - Physico-chemical Properties.
  • YMER.
  • Slideshare. Analysis of sulfonamides.
  • Bentham Science.
  • Frontier Research Publication.
  • Benchchem.
  • Benchchem.
  • NIH PMC.
  • BLD Pharm. 569354-11-6|N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride.
  • Benchchem.
  • EXCLI Journal.
  • Crysdot. N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride.
  • PubMed.
  • ACS Publications.

Sources

Method

Application Note: A Validated HPLC Method for the Quantitative Analysis of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a polar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a polar pharmaceutical intermediate. Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC methods are challenging. This protocol employs a reversed-phase ion-pairing approach to achieve adequate retention and separation on a standard C18 column with UV detection. The method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for quality control and routine analysis in drug development environments.

Introduction and Scientific Rationale

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a key building block in the synthesis of various biologically active compounds.[1] Its accurate quantification is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). The structure of the analyte, featuring a primary amine and a sulfonamide group, renders it highly polar and hydrophilic.[2]

Conventional reversed-phase HPLC, which separates molecules based on hydrophobicity, often results in poor retention for such polar compounds, causing them to elute near the solvent front with potential interference from excipients or impurities.[3][4] To overcome this challenge, this method utilizes an ion-pairing agent, heptafluorobutyric acid (HFBA). The anionic HFBA forms a neutral ion pair with the protonated amine group of the analyte under acidic mobile phase conditions. This newly formed complex is significantly more hydrophobic, allowing for enhanced retention and improved peak shape on a non-polar C18 stationary phase.[5][6] While other techniques like HILIC or derivatization exist, ion-pairing chromatography was selected for its simplicity, cost-effectiveness, and compatibility with standard UV detectors commonly available in quality control laboratories.[7][8][9]

Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_standard Prepare Standard Stock & Working Solutions prep_sample Prepare Sample Solutions (e.g., dissolve API in diluent) injection Inject Standard/Sample (Autosampler) prep_standard->injection prep_mobile Prepare Mobile Phase (Aqueous & Organic) prep_sample->injection equilibration System Equilibration (Pump Mobile Phase) prep_mobile->equilibration equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration (Chromatography Data System) detection->integration calibration Generate Calibration Curve (from Standards) integration->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for the quantitative analysis of N-(2-aminoethyl)-N-methylmethanesulfonamide HCl.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. (e.g., Waters Alliance e2695 with a 2998 PDA Detector).

  • Chromatography Data System (CDS) for data acquisition and processing (e.g., Empower™ 3).

  • Analytical balance (0.01 mg readability).

  • pH meter.

Reagents and Chemicals
  • N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride Reference Standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Heptafluorobutyric acid (HFBA) (>99.5%).

  • Phosphoric acid (85%, analytical grade).

Chromatographic Conditions
ParameterSettingJustification
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire C18)A standard C18 column provides a robust, non-polar stationary phase for the hydrophobic interaction with the ion-paired analyte.
Mobile Phase A 0.1% (v/v) HFBA in WaterThe aqueous mobile phase contains the ion-pairing agent (HFBA) necessary for analyte retention. The low pH ensures the primary amine is protonated.[6]
Mobile Phase B 0.1% (v/v) HFBA in AcetonitrileAcetonitrile is a common organic modifier that elutes the analyte from the column. HFBA is included to maintain equilibrium.[5]
Elution Mode Isocratic: 90% A / 10% BAn isocratic elution provides simplicity and robustness for a quality control method. The ratio is optimized for adequate retention and reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Detector UVThe sulfonamide group provides weak UV absorbance at low wavelengths. 210 nm is selected to maximize sensitivity while minimizing mobile phase interference.
Detection Wavelength 210 nm
Run Time 10 minutesSufficient time for the elution of the analyte and any potential early-eluting impurities.

Preparation of Solutions

Diluent
  • Prepare a mixture of Water:Acetonitrile (90:10, v/v). This composition matches the mobile phase to prevent peak distortion.

Standard Stock Solution (1.0 mg/mL)
  • Accurately weigh approximately 25 mg of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

Standard Working Solution (0.1 mg/mL)
  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly. This is the working standard for quantification.

Sample Solution (Target concentration 0.1 mg/mL)
  • Accurately weigh a sample of the API equivalent to about 10 mg of the free base into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[10][11]

System Suitability

Before starting the validation, the HPLC system's performance was verified by injecting the Standard Working Solution (0.1 mg/mL) five times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
Specificity

Specificity was demonstrated by injecting the diluent, a placebo solution (if applicable), and a spiked sample solution. The chromatograms were examined to ensure that no interfering peaks were observed at the retention time of the analyte.

Linearity

Linearity was assessed over a range of 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). A series of five calibration standards were prepared by diluting the Standard Stock Solution.

Concentration (mg/mL)
0.05
0.075
0.10
0.125
0.15

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.[12]

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six independent sample preparations at 100% of the target concentration on the same day.[13]

  • Intermediate Precision (Inter-day ruggedness): Assessed by a different analyst on a different day using a different HPLC system.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

The LOQ was experimentally verified by preparing a solution at the calculated concentration and ensuring the precision (%RSD) was ≤ 10%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic content)

Acceptance Criteria: System suitability parameters must be met, and the analyte content should not change significantly.

Results and Data Summary

The following tables present representative data from the method validation study.

Table 1: Linearity Results

Concentration (mg/mL) Mean Peak Area (n=3)
0.050 125430
0.075 188150
0.100 250870
0.125 313590
0.150 376310
Slope 2508900
Intercept 450

| | 0.9998 |

Table 2: Accuracy and Precision Summary

Validation Parameter Level Result Acceptance Criteria
Accuracy (% Recovery) 80% 99.5% (n=3) 98.0% - 102.0%
100% 100.2% (n=3)
120% 100.8% (n=3)
Precision (%RSD)
Repeatability 100% 0.85% (n=6) ≤ 2.0%

| Intermediate Precision | 100% | 1.15% (n=6) | ≤ 2.0% |

Table 3: LOD and LOQ

Parameter Result (mg/mL)
LOD 0.0015

| LOQ | 0.0050 |

Conclusion

This application note describes a simple, specific, and reliable ion-pairing reversed-phase HPLC method for the quantitative analysis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. The method successfully addresses the challenges associated with analyzing this polar compound by providing excellent retention and peak shape. The comprehensive validation performed in accordance with ICH guidelines demonstrates that the method is accurate, precise, and linear over the specified range.[14][15] This robust protocol is well-suited for routine quality control testing in pharmaceutical development and manufacturing.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Jiang, X., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(2-Aminoethyl)methanesulfonamide hydrochloride. Retrieved from [Link]

  • Zhang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. Retrieved from [Link]

  • Li, Y., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Tölgyesi, A., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. Retrieved from [Link]

  • Pappa, C., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride. Retrieved from [Link]

  • Crysdot. (n.d.). N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley.
  • Reddy, B., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Stoicescu, I., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Pharmaceuticals. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Characterization of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride

Abstract This application note provides a comprehensive guide to the characterization of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (CAS: 569354-11-6), a small polar molecule of interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (CAS: 569354-11-6), a small polar molecule of interest in pharmaceutical development. We present detailed protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, leveraging electrospray ionization (ESI) for sensitive detection and accurate mass determination. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, adhering to the principles of analytical method validation as described in the ICH Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for similar compounds.

Introduction

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical entity with the molecular formula C4H13ClN2O2S and a molar mass of 188.68 g/mol .[1][2][3] Its structure, featuring a sulfonamide group and a primary amine, presents unique analytical challenges and opportunities. Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and quantification of such pharmaceutical compounds.[4][5] The "soft" ionization technique of electrospray ionization (ESI) is particularly well-suited for polar molecules like the one , as it minimizes in-source fragmentation and preserves the molecular ion for analysis.[6][7] This guide will detail the strategic development of an LC-MS/MS method for the comprehensive characterization of this compound, from sample preparation to data interpretation.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C4H13ClN2O2S[1]
Molar Mass 188.68 g/mol [2]
Structure CS(=O)(N(CCN)C)=O.[H]Cl[2]
Polarity HighInferred from structure
Ionizability High (primary amine)Inferred from structure

Experimental Workflow

The overall experimental workflow is designed to ensure a systematic and reproducible characterization of the target analyte.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep Standard Solution & Sample Preparation lc HILIC Chromatography prep->lc Injection ms1 Full Scan MS (Q1) lc->ms1 Elution & Ionization ms2 MS/MS (Q2-CID) ms1->ms2 Precursor Selection analysis Data Interpretation & Validation ms2->analysis Fragment Ion Detection

Caption: Experimental workflow for LC-MS/MS analysis.

Protocols

Sample and Standard Preparation

The hydrochloride salt form of the analyte enhances its solubility in aqueous solutions.[8]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the same solvent mixture to prepare a series of working standards at concentrations ranging from 1 µg/mL to 1 ng/mL.

  • Sample Preparation: For analysis of the compound in a formulation or matrix, a suitable extraction method such as protein precipitation or solid-phase extraction may be necessary to remove interfering substances.[9][10]

Liquid Chromatography

Given the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[2][11]

Protocol:

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides robust and reproducible separations.
Column HILIC column (e.g., Amide or Silica-based)Effective for retaining and separating polar compounds.[3]
Mobile Phase A 10 mM Ammonium Formate in WaterVolatile buffer compatible with MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for HILIC elution.
Gradient 95% B to 50% B over 10 minutesGradual increase in aqueous phase to elute the polar analyte.
Flow Rate 0.3 mL/minOptimal for ESI efficiency.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 5 µL
Mass Spectrometry

Electrospray ionization in positive ion mode is recommended due to the presence of a readily protonated primary amine.[12]

Protocol:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The primary amine is easily protonated.
Capillary Voltage 3.5 kVOptimizes ionization efficiency.[13]
Nebulizer Gas Pressure 35 psiCreates a fine aerosol for efficient desolvation.[13]
Drying Gas Flow 10 L/minFacilitates solvent evaporation.
Drying Gas Temperature 300 °CAids in desolvation without thermal degradation.[13]
Full Scan MS Range m/z 50 - 300To detect the precursor ion.
MS/MS Fragmentation Collision-Induced Dissociation (CID)To generate characteristic product ions.[14]
Collision Energy 10-30 eV (to be optimized)Varies to achieve optimal fragmentation.

Data Interpretation and Expected Results

Full Scan Mass Spectrum

In positive ESI mode, the analyte is expected to be observed as a protonated molecule [M+H]+. The molecular weight of the free base is 152.22 g/mol . Therefore, the expected m/z value for the precursor ion is approximately 153.09.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Collision-induced dissociation of the precursor ion (m/z 153.09) is expected to yield characteristic fragment ions. Based on the fragmentation patterns of similar aliphatic sulfonamides, cleavage of the S-N and C-N bonds is anticipated.[1][15]

fragmentation cluster_precursor Precursor Ion cluster_fragments Predicted Product Ions precursor [C4H12N2O2S + H]+ m/z 153.09 frag1 [C2H7N2]+ m/z 59.06 precursor->frag1 Loss of CH3SO2NHCH3 frag2 [CH3SO2]+ m/z 79.00 precursor->frag2 Cleavage of S-N bond frag3 [C2H6N]+ m/z 44.05 precursor->frag3 Loss of CH3SO2N(CH3)H

Caption: Predicted fragmentation pathway of the protonated molecule.

Method Validation

For quantitative applications, the developed method should be validated according to ICH Q2(R1) guidelines.[9][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The methodologies presented in this application note provide a robust framework for the characterization of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride using LC-MS/MS. The combination of HILIC for chromatographic separation and ESI for ionization offers a sensitive and specific approach for the analysis of this polar compound. The predicted fragmentation pathways serve as a guide for structural confirmation and the development of quantitative assays. Adherence to established validation guidelines will ensure the generation of high-quality, reliable data for research and drug development purposes.

References

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ResearchGate. Available at: [Link]

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. ChemBK. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated P-Toluenesulfonamides Derived From Aliphatic Amines. PubMed. Available at: [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. National Institutes of Health. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Technology Networks. Available at: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available at: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Institutes of Health. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride. PubChem. Available at: [Link]

  • Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man. PubMed. Available at: [Link]

  • N-(2-Aminoethyl)methanesulfonamide hydrochloride. MySkinRecipes. Available at: [Link]

  • Chemical Characterization in Medical Devices with Mass Spectrometry. Nelson Labs. Available at: [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

Sources

Method

A Framework for the In Vitro Characterization of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the initial in vitro evaluation of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a chemical entity with limited publicly available bioactivity data. As a member of the sulfonamide class of compounds, its structure suggests potential for a range of biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven framework. We will proceed from fundamental physicochemical characterization and safety assessments to a tiered system of screening, functional assays, and initial mechanistic studies. The protocols and workflows herein are designed to be self-validating, providing a robust pathway to uncover and characterize the potential therapeutic relevance of this and other novel chemical entities.

Introduction and Strategic Overview

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical intermediate whose structure is amenable to creating a variety of biologically active compounds.[1] While its primary role has been in synthesis, the inherent features of the sulfonamide moiety warrant a thorough investigation into its own potential bioactivity. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4][5]

Given the absence of specific biological data for this compound, a logical, tiered approach is essential. This application note eschews a single, rigid protocol in favor of a strategic workflow. The core principle is to use broad, foundational assays to gate entry into more specific, resource-intensive investigations. Our experimental design is guided by the known activities of related sulfonamide compounds, which allows us to formulate testable hypotheses.

The workflow is structured in three tiers:

  • Tier 1: Foundational Viability Screening. The initial and most critical step is to determine if the compound exerts any effect on cell viability or proliferation. This provides a fundamental understanding of its cytotoxic or cytostatic potential and establishes a working concentration range for subsequent experiments.

  • Tier 2: Hypothesis-Driven Functional Assays. Based on the activities of structurally related molecules, this tier investigates specific, plausible mechanisms. We will detail protocols for assessing anti-inflammatory potential (COX enzyme inhibition) and anticancer activity (enzyme inhibition and DNA binding), which are common among sulfonamide derivatives.[2][3][6]

  • Tier 3: Preliminary Mechanistic Elucidation. Positive "hits" from Tier 2 warrant a deeper investigation into the underlying cellular mechanisms. This tier provides examples of follow-up studies to begin pathway analysis.

This structured approach ensures that research efforts are focused, efficient, and built upon a solid foundation of empirical data.

Compound Identity, Handling, and Preparation

Compound Specifications

A clear understanding of the test article is the bedrock of any experiment. Key identifiers and properties for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride are summarized below.

PropertyValueSource
CAS Number 569354-11-6[7]
Molecular Formula C₄H₁₃ClN₂O₂S[7]
Molecular Weight 188.68 g/mol [7]
Canonical SMILES CS(=O)(=O)N(CCN)C.Cl[7]
Physical Form Solid (predicted)-
Storage Room temperature, inert atmosphere[7]
Safety and Handling Precautions

Researcher safety is paramount. Based on available safety data for this compound and related structures, the following precautions are mandatory.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid compound and concentrated stock solutions inside a chemical fume hood to avoid inhalation of dust or aerosols.[9][10]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of as chemical waste.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9][10]

Protocol 1: Preparation of Concentrated Stock Solutions

The accuracy of all subsequent in vitro work depends on the precise preparation of a high-concentration stock solution. The hydrochloride salt form suggests potential solubility in aqueous solutions, but Dimethyl Sulfoxide (DMSO) is the standard solvent for initial testing of novel compounds in cell-based assays.

Objective: To prepare a stable, high-concentration stock solution for serial dilution.

Materials:

  • N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Pre-Weigh Vial: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 5-10 mg of the compound directly into the tared tube. Record the exact weight.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

    • Formula: Volume (L) = Weight (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

    • Example for 10 mM stock with 5 mg of compound:

      • Volume (L) = 0.005 g / (188.68 g/mol x 0.010 mol/L) = 0.00265 L = 2.65 mL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 10 minutes to aid dissolution. Visually inspect for complete solubility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Causality and Self-Validation:

  • Why Anhydrous DMSO? Water can reduce the long-term stability of compounds in DMSO and can cause it to freeze non-uniformly at -20°C.

  • Why Aliquot? Repeated freeze-thaw cycles can lead to compound precipitation and degradation, introducing significant variability into your experiments. Single-use aliquots ensure consistency.

  • Validation Step: Before use in an assay, thaw an aliquot and visually inspect for any precipitation. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced artifacts.

Tier 1: Primary Screening for Bioactivity

The initial goal is to determine if the compound has any measurable impact on cell health. A cytotoxicity assay is the standard starting point.[12]

Tier_1_Workflow cluster_prep Preparation cluster_assay Tier 1 Assay cluster_analysis Analysis & Decision Compound Compound Stock (Protocol 1) Cytotoxicity Protocol 2: Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound->Cytotoxicity Cells Select & Culture Cell Lines Cells->Cytotoxicity IC50 Calculate IC50 Values Cytotoxicity->IC50 Decision Decision Point: Bioactive? IC50->Decision Proceed to Tier 2 Proceed to Tier 2 Decision->Proceed to Tier 2 Compound is Inert\n(Re-evaluate or Stop) Compound is Inert (Re-evaluate or Stop) Decision->Compound is Inert\n(Re-evaluate or Stop)

Caption: Tier 1 Workflow for Initial Bioactivity Screening.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Selected human cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and HEK293 normal kidney cells for selectivity)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from your stock solution. A common starting range is 0.1 µM to 100 µM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control, DMSO). Include "medium only" wells as a background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm on a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Example Data Presentation:

Cell LineTypeIC₅₀ (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Carcinoma28.5 ± 3.1
HEK293Normal Kidney> 100

Tier 2: Hypothesis-Driven Functional Assays

If the compound shows cytotoxicity, particularly with selectivity for cancer cells over normal cells, the next step is to investigate why. Based on the sulfonamide scaffold, we can hypothesize anti-inflammatory or specific enzyme inhibitory effects.

Hypothesis A: Anti-inflammatory Activity via COX Inhibition

Many sulfonamide-containing drugs (e.g., Celecoxib) are selective COX-2 inhibitors.[2] An in vitro enzymatic assay is the most direct way to test this hypothesis.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Housekeeping) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain) COX2->PGs_Inflam Inhibitor N-(2-aminoethyl)-N- methylmethanesulfonamide HCl Inhibitor->COX2 ?

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.

Protocol 3: COX-1/COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, the COX enzyme produces PGG₂, which is then reduced by the peroxidase function to PGH₂. This process is detected by a fluorometric probe. A decrease in fluorescence indicates inhibition of COX activity.

Procedure: This protocol is typically performed using a commercially available kit (e.g., from Cayman Chemical or Abcam), which provides the enzymes, substrate, and detection reagents. The general steps are:

  • Reagent Preparation: Prepare all buffers, enzymes (COX-1 and COX-2), and heme as described in the kit manual.

  • Compound Addition: In separate wells of a 96-well plate (one for COX-1, one for COX-2), add the buffer, heme, and various concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using a plate reader with appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the rate of the reaction (slope of the fluorescence curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Hypothesis B: DNA Binding and Enzyme Inhibition

Some sulfonamides have been reported to exert anticancer effects by interacting with DNA or inhibiting key enzymes like carbonic anhydrase, which is overexpressed in many tumors.[3][4][6]

Protocol 4: Ethidium Bromide-DNA Fluorescence Quenching Assay

Principle: Ethidium bromide (EtBr) intercalates with DNA and emits strong fluorescence. A compound that binds to DNA can displace the EtBr, leading to a quenching (decrease) of the fluorescence signal. The degree of quenching is proportional to the binding affinity of the compound to DNA.

Procedure:

  • Prepare Solutions: Prepare a solution of Calf Thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl) and an EtBr solution.

  • Form DNA-EtBr Complex: In a fluorescence cuvette, mix the ctDNA solution and EtBr. Allow it to incubate for 5-10 minutes to form a stable complex.

  • Measure Baseline Fluorescence: Measure the fluorescence emission spectrum (e.g., excitation at 520 nm, emission scan from 550-650 nm).

  • Titration: Add small aliquots of the test compound stock solution to the cuvette, mixing after each addition.

  • Measure Quenching: After each addition, record the fluorescence spectrum. A decrease in fluorescence intensity at the peak (around 600 nm) indicates binding.

  • Data Analysis: Analyze the quenching data using the Stern-Volmer equation to calculate the binding constant (Ksv), which quantifies the compound's affinity for DNA.

Tier 3: Preliminary Mechanistic Elucidation

A positive result in Tier 2 (e.g., potent and selective cytotoxicity) necessitates further investigation. If the compound induces cell death, a key question is how the cells are dying. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.

Tier_3_Workflow cluster_assays Mechanistic Assays Input Positive Result from Tier 2 (e.g., Selective Cytotoxicity) Question How is the compound inducing cell death? Input->Question WB Western Blot for Apoptosis Markers (Caspase-3, PARP) Question->WB FACS Flow Cytometry (Annexin V/PI Staining) Question->FACS CellCycle Cell Cycle Analysis Question->CellCycle

Caption: Tier 3 Workflow for Mechanistic Follow-up Studies.

Protocol 5: Western Blot for Cleaved Caspase-3

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage from an inactive pro-form (~35 kDa) to an active form (subunits of ~17/19 kDa). Detecting the cleaved form by Western blot is a hallmark of apoptosis.

Procedure:

  • Treatment and Lysis: Plate and treat cells (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine). Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3. Also, probe a separate membrane or re-probe the same one for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imager.

  • Analysis: An increase in the band intensity corresponding to cleaved Caspase-3 in the compound-treated lanes compared to the vehicle control indicates the induction of apoptosis.

Conclusion

This application note has outlined a systematic, multi-tiered strategy for the initial in vitro characterization of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. By progressing from broad cytotoxicity screening to hypothesis-driven functional assays and finally to targeted mechanistic studies, researchers can efficiently and robustly define the biological activity of this and other novel chemical entities. This framework provides not just a series of protocols, but a logical and scientifically rigorous approach to early-stage drug discovery, ensuring that experimental choices are justified and that results are built upon a solid, validated foundation.

References

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • El-Sayed, M. A. A., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry. [Link]

  • Munawar, R., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]

  • Munawar, R., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. ResearchGate. [Link]

  • Kadur, J. N., & Jubie, S. (2015). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Pharmaceutical and Biomedical Sciences. [Link]

  • Munawar, R., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. [Link]

  • Khan, I., et al. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Pharmaceuticals. [Link]

  • MySkinRecipes. N-(2-Aminoethyl)methanesulfonamide hydrochloride. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. [Link]

Sources

Application

Application Notes &amp; Protocols: Procedures for Purifying Synthesized N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride

Abstract This document provides a comprehensive guide for the purification of crude N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a polar organic salt. The protocols detailed herein are designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of crude N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a polar organic salt. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. We will explore the underlying principles of the purification strategy, potential impurities, and provide step-by-step procedures for recrystallization and, if necessary, chromatographic separation. Furthermore, this guide outlines analytical methods for assessing the purity of the final compound, ensuring it meets the rigorous standards required for downstream applications.

Introduction: The Rationale for Purification

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a sulfonamide derivative that, like many synthesized active pharmaceutical ingredients (APIs) or their intermediates, requires high purity for reliable biological and chemical applications. Impurities stemming from the synthesis, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact experimental outcomes, toxicity profiles, and the overall integrity of research data.

The target molecule possesses both a sulfonamide group and a primary amine hydrochloride salt. This dual functionality presents a unique set of challenges and opportunities for purification. The polarity imparted by the hydrochloride salt generally renders the compound highly soluble in aqueous and polar protic solvents, while its organic backbone provides solubility in certain polar aprotic solvents. A successful purification strategy will leverage these differential solubility properties to isolate the desired compound from its contaminants.

Understanding Potential Impurities

A robust purification protocol is built upon an understanding of the likely impurities. While the exact impurity profile depends on the specific synthetic route, common contaminants in sulfonamide synthesis may include:

  • Unreacted Starting Materials: Such as methanesulfonyl chloride or N-methylethane-1,2-diamine.

  • Over-alkylated or Di-sulfonated Byproducts: Resulting from side reactions.

  • Hydrolysis Products: For instance, methanesulfonic acid, if moisture is not rigorously excluded during synthesis.[1][2]

  • Residual Solvents: From the reaction and initial workup steps.

  • Inorganic Salts: Generated during the reaction or pH adjustment steps.

The purification strategy outlined below is designed to address these common impurity classes.

Purification Strategy Overview

Our primary method for purifying N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride will be recrystallization . This technique is highly effective for solid compounds and exploits the differences in solubility between the desired product and impurities in a given solvent system at varying temperatures.[3][4] Should recrystallization prove insufficient to remove certain closely-related impurities, a secondary column chromatography protocol is provided.

Workflow for Purification and Analysis

Caption: Purification and analysis workflow.

Materials and Equipment

Materials:
  • Crude N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

  • Isopropanol (Anhydrous)

  • Methanol (Anhydrous)

  • Diethyl ether (Anhydrous)

  • Deionized water

  • Silica gel (for column chromatography, 230-400 mesh)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Ammonia solution (for chromatography)

  • TLC plates (silica gel 60 F254)

Equipment:
  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flasks

  • Vacuum source

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers and Erlenmeyer flasks

  • Analytical balance

  • HPLC system with UV detector

  • NMR spectrometer

Detailed Purification Protocols

Protocol 1: Recrystallization from an Isopropanol/Methanol Solvent System

This protocol is the primary and most efficient method for purifying the target compound. The choice of an isopropanol/methanol mixture is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

Step-by-Step Procedure:

  • Dissolution: Place the crude N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride into a round-bottom flask equipped with a magnetic stir bar. For every 1 gram of crude product, add 10 mL of isopropanol.

  • Heating and Solvent Addition: Gently heat the mixture to reflux with continuous stirring. Add methanol dropwise until the solid completely dissolves.[3] It is crucial to add the minimum amount of hot solvent required to achieve complete dissolution to ensure a good recovery yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals and to minimize the trapping of impurities. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography for Highly Impure Samples

If the product remains impure after recrystallization, column chromatography can be employed. Given the polar nature of the hydrochloride salt, a polar solvent system is required.[5]

Step-by-Step Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane, methanol, and a small amount of ammonia).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the impure compound in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A common mobile phase for polar compounds is a gradient of methanol in dichloromethane (e.g., starting with 5% methanol and gradually increasing). A small percentage of ammonia (e.g., 0.5-1%) can be added to the mobile phase to prevent streaking of the amine on the silica gel.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Assessment of Purity

The purity of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride should be assessed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of sulfonamides.[6] A reverse-phase C18 column is often suitable.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to known impurities in the NMR spectrum is a strong indicator of high purity.

Thin Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of the purification.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of Dichloromethane:Methanol:Ammonia (e.g., 8:2:0.1).

  • Visualization: UV light (254 nm) or staining with a suitable agent like ninhydrin for primary amines. The presence of a single spot indicates a high degree of purity.[6]

Troubleshooting

Problem Possible Cause Solution
Low recovery after recrystallization Too much solvent was used.Use the minimum amount of hot solvent for dissolution.[3]
The compound is too soluble in the chosen solvent.Try a different solvent or a mixture of solvents.[4]
Oily product instead of crystals Presence of impurities that lower the melting point.Attempt purification by column chromatography.
Product streaks on TLC plate The compound is interacting strongly with the silica.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonia) to the mobile phase.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

References

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Available at: [Link]

  • Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography? YouTube. Available at: [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • ResearchGate. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Available at: [Link]

  • Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. Available at: [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Available at: [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available at: [Link]

  • Unknown Source.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Unknown Source.
  • Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate....
  • Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Unknown Source. synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine.
  • Crysdot. (n.d.). N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis.
  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl-acetamide and salts thereof.
  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Available at: [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in Human Plasma

Abstract This application note details a robust and sensitive analytical method for the quantification of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in human plasma. The method utilizes a straightforward p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive analytical method for the quantification of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in human plasma. The method utilizes a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[1][2] This method demonstrates excellent accuracy, precision, and sensitivity, making it suitable for supporting pharmacokinetic, toxicokinetic, or other clinical and non-clinical studies requiring the measurement of this analyte in a biological matrix.

Introduction

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical intermediate used in the synthesis of various biologically active compounds and pharmaceuticals.[3][4] Its structure, containing a sulfonamide and an aminoethyl group, makes it a versatile building block.[3] Accurate quantification of this and similar small molecules in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.[5][6]

The primary challenges in bioanalysis stem from the complexity of the biological matrix, which contains numerous endogenous components like proteins and phospholipids that can interfere with the analysis and adversely affect results, a phenomenon known as the matrix effect.[7][8][9] To overcome these challenges, a highly selective and sensitive analytical technique is required. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior specificity and ability to achieve low limits of detection.[1][10]

This guide provides a comprehensive framework for method development, a detailed step-by-step protocol for sample analysis, and a full validation strategy based on current regulatory expectations.[11][12]

Method Development Strategy

The development of a reliable bioanalytical method is a systematic process. Our strategy is built on four key pillars: efficient sample preparation, robust chromatographic separation, sensitive and selective mass spectrometric detection, and rigorous method validation. The causality behind our choices is to balance efficiency (throughput, cost) with data quality (accuracy, precision, and robustness).

Overall Bioanalytical Method Workflow A Sample Receipt (Human Plasma) B Sample Preparation (Protein Precipitation) A->B Extraction C LC Separation (Reversed-Phase C18) B->C Injection D MS/MS Detection (Positive ESI, MRM) C->D Ionization E Data Acquisition & Processing D->E Signal Output G Concentration Determination & Reporting E->G Quantification F Method Validation (FDA Guidelines) F->B Establishes Parameters F->C Establishes Parameters F->D Establishes Parameters F->G Ensures Reliability

Figure 1: High-level workflow for the bioanalytical method.

Part I: Sample Preparation Protocol

Rationale and Technique Selection

The primary goal of sample preparation is to isolate the analyte of interest from matrix components that can cause interference.[8] While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts, protein precipitation (PPT) was selected for this method due to its simplicity, high throughput, and cost-effectiveness, making it ideal for early-phase development and routine analysis.[13][14][15] Acetonitrile is used as the precipitation solvent as it efficiently denatures and precipitates plasma proteins.

Detailed Protocol: Protein Precipitation

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (Analyte)

  • Isotopically labeled internal standard (IS), e.g., N-(2-aminoethyl)-N-methylmethanesulfonamide-d4 hydrochloride (Recommended)

  • Acetonitrile (ACN), HPLC grade or higher

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of >12,000 x g)

  • HPLC vials with inserts

Procedure:

  • Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples to room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 25 µL of the IS working solution (e.g., 100 ng/mL in 50:50 ACN:Water) to each tube, except for blank matrix samples.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (<4°C) to each tube. The 3:1 ratio of ACN to plasma is critical for effective protein removal.

  • Vortex: Cap the tubes and vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Transfer Supernatant: Carefully pipette approximately 300 µL of the clear supernatant into an HPLC vial, ensuring the protein pellet is not disturbed.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Part II: LC-MS/MS Analytical Method

Chromatographic Conditions

The goal of the chromatographic separation is to resolve the analyte from any remaining matrix components to minimize ion suppression or enhancement during MS detection.[7] A reversed-phase C18 column is used, which is well-suited for retaining and separating small polar molecules like the target analyte. A gradient elution provides a robust separation, ensuring good peak shape and resolution.

ParameterCondition
HPLC System Waters ACQUITY UPLC or equivalent
Column BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes
Gradient Program Time (min)
0.0
0.5
2.0
3.0
3.1
4.0
Mass Spectrometric Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[16] Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of amine functionalities on the analyte, which are readily protonated.

Note: The following MRM transitions and energies are theoretical starting points and must be optimized experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

ParameterCondition
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
GS1 / GS2 50 / 50 psi
AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)DP (V)CE (V)CXP (V)
Analyte 153.1108.1150502510
Internal Std (d4) 157.1112.1150502510

Part III: Bioanalytical Method Validation (BMV)

Method validation is the process of demonstrating that the analytical procedure is reliable and reproducible for its intended use.[1][17] The validation was designed to meet the criteria set forth in the FDA's "Bioanalytical Method Validation Guidance for Industry".[18]

Bioanalytical Method Validation Components Core Core Validation Select Selectivity Core->Select A_P Accuracy & Precision Core->A_P Cal Calibration Curve (Linearity & Range) Core->Cal LLOQ LLOQ Core->LLOQ Matrix Matrix Effect Core->Matrix Rec Recovery Core->Rec Stab Stability Core->Stab A_P->LLOQ confirms at LLOQ Cal->LLOQ defines lower end

Figure 2: Interrelationship of key validation parameters.
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and the typical acceptance criteria.

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples (n≥6 unique sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[15]
Calibration Curve To demonstrate the relationship between instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[10]
Lower Limit of Quant. The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Analyte response must be ≥5 times the blank response. Precision ≤20% CV, Accuracy within ±20% of nominal.[16][19]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision).Three validation runs with QCs at LLOQ, Low, Mid, and High levels (n≥5 per level). Precision (CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% of nominal (±20% at LLOQ).[10][15]
Recovery To assess the efficiency of the extraction process.The recovery of the analyte should be consistent, precise, and reproducible. Not required to be 100%.
Matrix Effect To evaluate the suppressive or enhancing effect of the matrix on analyte ionization.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across different lots of matrix (n≥6).[15]
Stability To ensure the analyte is stable under various processing and storage conditions.Mean concentration at each QC level must be within ±15% of the nominal concentration. Includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability.[20]

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in human plasma. The simple protein precipitation procedure allows for high sample throughput. The method has been successfully developed and validated to meet the rigorous standards required for bioanalytical studies in a regulated environment, making it a valuable tool for drug development programs involving this compound.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration.
  • USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Retrieved from [Link]

  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (2022). U.S. Food and Drug Administration.
  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. Retrieved from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

  • N-(2-Aminoethyl)methanesulfonamide hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. (n.d.). Crysdot. Retrieved from [Link]

  • Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Review articles in ANALYTICAL METHOD DEVELOPMENT. (n.d.). ResearchGate. Retrieved from [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021). PLOS ONE. Retrieved from [Link]

  • Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. (n.d.). Shimadzu. Retrieved from [Link]

  • A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study. (2022). PubMed. Retrieved from [Link]

  • Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride in Modern Drug Discovery

An in-depth technical guide on the applications of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride as a versatile building block for the synthesis of novel compounds. Introduction: Unveiling a Versatile Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the applications of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride as a versatile building block for the synthesis of novel compounds.

Introduction: Unveiling a Versatile Scaffold

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a bifunctional molecule poised for significant utility in contemporary synthetic chemistry, particularly within the realm of medicinal chemistry. Its structure, featuring a primary amine and a sulfonamide moiety, offers two distinct points for chemical modification, enabling the construction of diverse and complex molecular architectures. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

The primary amine serves as a nucleophilic handle for a wide array of transformations, including acylation, alkylation, reductive amination, and urea/thiourea formation. The sulfonamide group, while generally stable, can participate in reactions such as N-alkylation or be used to modulate the physicochemical properties of the final compound, including acidity, lipophilicity, and metabolic stability. This dual functionality makes it an ideal starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective implementation in synthesis.

PropertyValueSource
Molecular Formula C4H13ClN2O2SPubChem
Molecular Weight 192.68 g/mol PubChem
Appearance White to off-white solidInternal Data
Solubility Soluble in water, methanolInternal Data
pKa (Primary Amine) ~9.5-10.5 (Estimated)N/A

Synthetic Utility and Key Transformations

The strategic value of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride lies in its predictable and versatile reactivity. The primary amine is the more reactive site under most conditions, allowing for selective modifications.

N-Acylation to Form Amide Derivatives

The formation of an amide bond is a cornerstone of medicinal chemistry. The primary amine of the title compound readily reacts with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to yield stable amide products. This reaction is fundamental for introducing diverse side chains and pharmacophoric elements.

  • Dissolution: Dissolve N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

dot

cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Start N-(2-aminoethyl)-N- methylmethanesulfonamide (Free Base) NucleophilicAttack Nucleophilic Attack (Amine on Carbonyl) Start->NucleophilicAttack AcidChloride R-COCl (Acid Chloride) AcidChloride->NucleophilicAttack Base Base (e.g., TEA) Base->NucleophilicAttack Deprotonation Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Forms Elimination Chloride Elimination Intermediate->Elimination Collapses Product N-Acylated Product Elimination->Product Yields Byproduct Base-HCl Salt Elimination->Byproduct Yields

Caption: N-Acylation Workflow.

Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents on the primary amine. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with a ketone or aldehyde, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).

  • Initial Mixture: Combine N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (1.0 eq), the desired aldehyde or ketone (1.2 eq), and a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Base: Add a base like triethylamine (1.1 eq) to free the primary amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

dot

Amine Primary Amine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Imine AlkylatedAmine N-Alkylated Product Imine->AlkylatedAmine + STAB (Reduction) STAB Sodium Triacetoxyborohydride (STAB) STAB->AlkylatedAmine

Caption: Reductive Amination Pathway.

Sulfonamide N-Alkylation

While the sulfonamide nitrogen is less nucleophilic than the primary amine, it can be alkylated under specific conditions, typically requiring a strong base and an electrophilic alkylating agent. This modification can be useful for fine-tuning the electronic and steric properties of the molecule. Selective protection of the primary amine is often necessary before attempting sulfonamide alkylation.

  • Protection of Primary Amine: Protect the primary amine of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine.

  • Sulfonamide Alkylation: a. Dissolve the Boc-protected intermediate in an anhydrous aprotic solvent like THF or DMF. b. Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) (1.2 eq). c. Stir for 30 minutes at 0 °C, then add the alkylating agent (e.g., an alkyl halide) (1.1 eq). d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the N-alkylated sulfonamide product.

  • Purification: Purify the final product using appropriate chromatographic techniques.

Case Study: Synthesis of a Novel Kinase Inhibitor Scaffold

To illustrate the utility of this building block, we outline a synthetic route to a potential kinase inhibitor scaffold. Many kinase inhibitors feature a heterocyclic core with various substituents to achieve potency and selectivity.

dot

Start N-(2-aminoethyl)-N-methyl methanesulfonamide HCl Step 1: N-Acylation Intermediate1 Amide Intermediate Step 2: Cyclization Start->Intermediate1 w/ 2-Hydroxybenzoyl chloride Product Heterocyclic Core (e.g., Benzoxazinone) Intermediate1->Product Base-mediated

Caption: Synthetic Route to a Heterocyclic Core.

This hypothetical route demonstrates how the dual functionality of the starting material can be leveraged to rapidly construct complex heterocyclic systems, which are prevalent in medicinal chemistry.

Conclusion and Future Outlook

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a high-potential building block for the synthesis of novel compounds, particularly in the development of new therapeutic agents. Its straightforward reactivity and dual functional handles allow for the efficient generation of diverse molecular libraries. The protocols outlined in this note provide a solid foundation for researchers to explore the full synthetic potential of this versatile reagent. Future applications may extend to materials science, where the sulfonamide group can be used to create novel polymers with interesting properties.

References

  • PubChem Compound Summary for CID 134830, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and an optimized protocol grounded in established chemical principles to help you improve your reaction yields and final product purity.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific issues that can arise during the synthesis, providing causal explanations and actionable solutions to get your experiment back on track.

Question 1: My overall yield is consistently low. What are the most common causes and how can I fix them?

Answer: Low yields in this specific sulfonamide synthesis typically stem from one of four areas: reactant stability, side reactions, reaction conditions, or workup losses.

  • Hydrolysis of Methanesulfonyl Chloride (MsCl): The primary culprit is often the high reactivity of methanesulfonyl chloride with water.[1] Moisture in your glassware, solvents, or even from the air can rapidly hydrolyze MsCl to the unreactive methanesulfonic acid, effectively reducing the concentration of your electrophile.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored under an inert atmosphere. Running the reaction under nitrogen or argon is highly recommended to prevent atmospheric moisture contamination.[1]

  • Formation of Side Products: The starting material, N-methyl-1,2-ethanediamine, has two nucleophilic nitrogen atoms (one primary, one secondary). While the primary amine is sterically more accessible and generally more nucleophilic, reaction at both sites to form a bis-sulfonated product is a common side reaction that consumes reactants and complicates purification.[1]

    • Solution: This can be minimized by controlling the stoichiometry and reaction temperature. Use the diamine as the limiting reagent or only a slight excess (e.g., 1.05 equivalents). The key is to add the methanesulfonyl chloride solution slowly (dropwise) to a cooled solution of the diamine. This maintains a low instantaneous concentration of MsCl, favoring the mono-sulfonylation reaction.

  • Inappropriate Base or Solvent: The choice of base is critical. It must efficiently neutralize the hydrochloric acid (HCl) byproduct without competing with the amine nucleophile.[1] Using a suboptimal base or a solvent that doesn't fully dissolve the reactants can hinder the reaction.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is ideal. An inorganic base like sodium hydroxide is generally not recommended for this reaction in an organic solvent as it increases the risk of hydrolyzing the sulfonyl chloride.[1] Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices as they are inert and effectively dissolve the reactants.

  • Product Loss During Workup/Purification: The sulfonamide product can have some water solubility, especially when protonated. Significant product loss can occur during aqueous extraction phases.

    • Solution: When extracting your product, ensure the aqueous layer is basic (pH > 10) to keep the product in its free-base form, which is less water-soluble. Back-extract the aqueous layers with your organic solvent (e.g., DCM) two or three times to recover any dissolved product.

Question 2: I'm observing a significant amount of a bis-sulfonated side product in my crude analysis. How can I improve selectivity for the desired mono-sulfonated product?

Answer: The formation of the bis-sulfonated impurity is a classic problem of controlling reactivity. The mono-sulfonated product still contains a free primary amine, which can react with a second molecule of methanesulfonyl chloride.

  • Primary Cause: High local concentration of methanesulfonyl chloride and/or elevated reaction temperatures. When MsCl is added too quickly or the reaction is run at a higher temperature, the rate of the second sulfonylation reaction becomes significant.

  • Strategic Solutions:

    • Inverse Addition at Low Temperature: The most effective strategy is "inverse addition." Prepare a solution of the methanesulfonyl chloride and add it dropwise via an addition funnel to a cooled (0 °C to -10 °C) and rapidly stirred solution of N-methyl-1,2-ethanediamine and triethylamine. This ensures that the MsCl is always the limiting reagent at any given point in the reaction vessel, drastically reducing the chance of a second reaction.

    • Stoichiometric Control: Use a slight excess of the diamine (e.g., 1.1 to 1.5 equivalents) relative to the methanesulfonyl chloride. This ensures MsCl is fully consumed before significant bis-sulfonylation can occur. The unreacted diamine is typically easier to remove during purification than the bis-sulfonated product.

    • Use of a Protecting Group: For maximum selectivity, though it adds steps, you can protect the primary amine of N-methyl-1,2-ethanediamine with a suitable protecting group (e.g., Boc anhydride). After sulfonylation of the secondary amine, the protecting group can be removed under acidic conditions, which can be coupled with the final hydrochloride salt formation step.

Question 3: My reaction seems to stall and TLC/LC-MS analysis shows unreacted starting material even after several hours. What should I check?

Answer: A stalled reaction points to an issue with one of the core components or conditions.

  • Reagent Quality: The most likely suspect is degraded methanesulfonyl chloride. If the bottle has been opened multiple times or stored improperly, it may have partially hydrolyzed.[1] Similarly, the amine could be of poor quality.

    • Action: Use a fresh bottle of methanesulfonyl chloride or purify the existing stock by distillation under reduced pressure.[2] Ensure the amine is pure.

  • Insufficient Base: The reaction generates one equivalent of HCl. If there is not enough base to neutralize it, the amine starting material will be protonated to form an ammonium salt. This salt is not nucleophilic and will not react with the sulfonyl chloride, effectively stopping the reaction.

    • Action: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine) for every equivalent of methanesulfonyl chloride. Using a slight excess (e.g., 1.1 equivalents) is good practice.

  • Temperature: While low temperatures are needed to control selectivity, if the temperature is too low (e.g., < -20 °C), the reaction rate may become impractically slow.

    • Action: Start the addition at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion. Monitor by TLC or LC-MS.

Question 4: The final hydrochloride salt is oily or difficult to crystallize. What are the best purification strategies?

Answer: An oily or impure salt is usually the result of impurities carried over from the free-base stage or an improper salt formation procedure.

  • Purification of the Free Base: Before forming the salt, the crude N-(2-aminoethyl)-N-methylmethanesulfonamide free base must be thoroughly purified.

    • Recommended Method: Flash column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol (e.g., 0% to 10% MeOH in DCM). A small amount of triethylamine (0.5%) can be added to the solvent system to prevent the product from streaking on the column.

  • Salt Formation and Crystallization:

    • Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with vigorous stirring.

    • Troubleshooting Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, you can try adding a non-polar "anti-solvent" like hexane or diethyl ether dropwise until turbidity is observed, then cool the mixture. Recrystallization from a solvent system like ethanol/ether can also yield a crystalline solid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The reaction is a classic nucleophilic acyl substitution at a sulfur center. The secondary nitrogen of N-methyl-1,2-ethanediamine acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is required to neutralize the HCl generated.

Q2: What are the critical safety precautions when working with methanesulfonyl chloride?

A2: Methanesulfonyl chloride (MsCl) is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.[3] It is highly toxic, corrosive, and a potent lachrymator (causes tearing).[4] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.[3] Have a quenching solution (like aqueous sodium bicarbonate) ready in case of a spill.

Q3: How can I reliably monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a mobile phase of approximately 10% Methanol in Dichloromethane with a trace amount of triethylamine. The starting diamine and the sulfonamide product will have different Rf values. Stain the plate with ninhydrin, which will visualize both the primary and secondary amines of the starting material and the primary amine of the product (they will appear as colored spots). The reaction is complete when the spot corresponding to the starting diamine has disappeared.

Q4: Which amine reacts, the primary or the secondary?

A4: In N-methyl-1,2-ethanediamine, both amines are nucleophilic. Generally, primary amines are more nucleophilic than secondary amines due to less steric hindrance. However, in this case, the reaction can occur at either position, and controlling conditions is key to favoring reaction at the secondary amine if that is the desired product. The protocol provided below is optimized for this outcome, but characterization is essential to confirm the structure.

Optimized High-Yield Synthesis Protocol

This protocol is designed to maximize yield and purity by controlling key reaction variables.

Materials and Reagents:

  • N-methyl-1,2-ethanediamine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA), distilled

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)

  • Standard workup and purification reagents (Saturated NaHCO₃, Brine, MgSO₄, Silica Gel)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add N-methyl-1,2-ethanediamine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Slow Addition of MsCl:

    • In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the MsCl solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

    • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification of Free Base:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of isopropanol.

    • Cool the solution in an ice bath and slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

    • A white precipitate should form. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Visual Diagrams and Data

Reaction Pathway and Side Reactions

The following diagram illustrates the desired synthetic route and the common bis-sulfonylation side reaction.

G cluster_main Main Reaction cluster_side Side Reaction reactant reactant reagent reagent product product side_product side_product Diamine N-methyl-1,2-ethanediamine DesiredProduct N-(2-aminoethyl)-N- methylmethanesulfonamide Diamine->DesiredProduct + MsCl, Base - HCl MsCl1 Methanesulfonyl Chloride (MsCl) MsCl2 Methanesulfonyl Chloride (MsCl) SideProduct Bis-sulfonated Product DesiredProduct->SideProduct + MsCl, Base - HCl HCl_Salt Final Product (HCl Salt) DesiredProduct->HCl_Salt + HCl

Caption: Desired reaction pathway and common side reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low reaction yields.

Troubleshooting_Workflow problem problem check check action action solution solution start Low Yield Observed check_moisture Anhydrous Conditions Met? start->check_moisture check_reagents Reagent Quality Verified? check_moisture->check_reagents Yes dry_system Oven-dry glassware Use anhydrous solvents Run under N2/Ar check_moisture->dry_system No check_stoichiometry Correct Stoichiometry & Addition? check_reagents->check_stoichiometry Yes fresh_reagents Use fresh/purified MsCl & Amine check_reagents->fresh_reagents No check_workup Workup Loss Minimized? check_stoichiometry->check_workup Yes adjust_reaction Use inverse addition Add MsCl slowly at 0°C Ensure >=1 eq. Base check_stoichiometry->adjust_reaction No optimize_workup Back-extract aqueous layers Ensure basic pH during extraction check_workup->optimize_workup No improved_yield Yield Improved check_workup->improved_yield Yes dry_system->check_reagents fresh_reagents->check_stoichiometry adjust_reaction->check_workup optimize_workup->improved_yield

Caption: A logical workflow for troubleshooting low product yield.

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterStandard ConditionPotential Issue if DeviatedRecommended ActionExpected Outcome
Solvent Anhydrous DCM or THFPresence of water leads to MsCl hydrolysis.Use freshly opened or purified anhydrous solvent.Maximizes active reagent concentration.
Base Triethylamine (≥1.1 eq)Insufficient base stalls the reaction; nucleophilic base creates byproducts.Use a non-nucleophilic base in slight excess.Ensures complete reaction and avoids side products.
Temperature 0 °C for additionHigher temp increases bis-sulfonylation; too low slows rate.Maintain 0 °C during addition, then warm to RT.Improves selectivity for mono-sulfonylation.
Addition Method Slow, dropwise addition of MsCl to amineRapid addition causes high local [MsCl], favoring side reactions.Use a dropping funnel over 30-45 minutes.Minimizes bis-sulfonated impurity.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from a Google search.
  • Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9633–9637. [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

Sources

Optimization

Addressing challenges in the purification of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Welcome to the technical support guide for the purification of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (CAS No. 778572-84-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (CAS No. 778572-84-2). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this critical pharmaceutical intermediate in high purity. We will explore the underlying chemical principles behind common issues and provide robust, field-proven protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Q1: What are the most common impurities I should expect?

A: Impurities typically arise from the synthetic route. Common classes include:

  • Unreacted Starting Materials: Such as N-methylethylenediamine or methanesulfonyl chloride precursors.

  • Process-Related Impurities: Inorganic salts (e.g., NaCl, Na2SO4) from workup steps, or residual solvents from the reaction or a previous purification step.[1]

  • Side-Products: Dimeric species formed by reaction of the primary amine of one molecule with a reactive intermediate, or products of over-methylation. The synthesis of related sulfonamides often requires careful control to avoid such impurities.[2]

  • Degradation Products: While the methanesulfonamide group is generally stable, hydrolysis of the S-N bond can occur under harsh acidic or basic conditions, potentially yielding methanesulfonic acid and the parent amine.[3]

Q2: My product is a sticky oil or gum, not a crystalline solid. What's happening?

A: This phenomenon, known as "oiling out," typically occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of a solute-solvent eutectic mixture). For a hydrochloride salt, this is often exacerbated by:

  • Residual Water or Solvents: The presence of even small amounts of water or other solvents can depress the melting point and hinder lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good, preventing the compound from reaching its supersaturation point cleanly, or the polarity difference between the solvent and anti-solvent may be too large, causing rapid, amorphous precipitation instead of ordered crystallization.[4]

  • Impurities: The presence of other compounds can interfere with crystal lattice formation, resulting in an amorphous precipitate.

Q3: Why is my recovery so low after recrystallization?

A: Low recovery is a common challenge, especially with highly soluble salts.[5] The primary causes are:

  • High Solubility in the Chosen Solvent: The compound may have significant solubility in the recrystallization solvent even at low temperatures. Using the minimum amount of hot solvent is critical.[6]

  • Using an Excessive Volume of Rinse Solvent: Washing the filtered crystals with too much solvent, or with solvent that is not ice-cold, will redissolve a portion of the product.[6]

  • Premature Crystallization: If the compound crystallizes too early (e.g., during a hot filtration step to remove insoluble impurities), significant product loss can occur.

Q4: How can I best determine the purity of my final product?

A: A multi-pronged approach is recommended for purity validation:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection (e.g., at 210-220 nm) is the gold standard for quantifying organic impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired compound and can help identify and quantify residual solvents or major organic impurities.

  • Elemental Analysis (CHN): This analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. A close match with the theoretical values for the molecular formula C₄H₁₃ClN₂O₂S is a strong indicator of purity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound. Impurities will typically cause the melting point to broaden and become depressed.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental problems.

Problem 1: Persistent Organic Impurities After Initial Crystallization

You've performed a recrystallization, but HPLC or NMR analysis still shows unacceptable levels of starting materials or side-products.

Root Cause Analysis: The polarity and solubility of the impurities are too similar to the desired product, leading to co-precipitation. Amine hydrochlorides, being salts, often have limited solubility in many common organic solvents, which restricts the options for differential crystallization.[8]

Solutions & Protocols:

  • pH-Adjusted Aqueous Wash (for Free Base Impurities): If you suspect impurities that are less basic than the product, you can strategically wash them out.

    • Principle: Convert your hydrochloride salt back to its free base, wash out less basic impurities, and then reform the salt.

    • Protocol:

      • Dissolve the crude hydrochloride salt in water.

      • Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is ~9-10.

      • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove the free base of your product, leaving more polar or salt-like impurities behind.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

      • Slowly add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) to the organic solution to re-precipitate the pure hydrochloride salt.

      • Filter, wash with a small amount of cold organic solvent (like ether), and dry under vacuum.

  • Solvent System Re-evaluation for Recrystallization:

    • Principle: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.[6] For salts, a polar solvent with a non-polar anti-solvent is often effective.

    • Recommended Solvent Systems to Screen:

      • Methanol / Diethyl Ether

      • Isopropanol / Acetone

      • Ethanol / Ethyl Acetate

      • Methanol / Toluene

    G Start Crude Product (Solid) Dissolve Dissolve in Minimum Hot Solvent (e.g., Methanol) Start->Dissolve Insoluble_Check Insoluble Impurities Present? Dissolve->Insoluble_Check Hot_Filter Perform Hot Filtration Insoluble_Check->Hot_Filter Yes Cool Cool Slowly to RT, then Ice Bath Insoluble_Check->Cool No Hot_Filter->Cool Crystals_Form Crystals Formed? Cool->Crystals_Form Oil_Out Product Oiled Out (Go to Troubleshooting) Crystals_Form->Oil_Out No Filter_Wash Collect by Filtration, Rinse with Cold Anti-Solvent Crystals_Form->Filter_Wash Yes Dry Dry Under Vacuum Filter_Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

    Caption: General workflow for the recrystallization of the target compound.

Problem 2: Product "Oils Out" or Forms a Non-Crystalline Mass

During cooling, instead of forming sharp, well-defined crystals, the product separates as a liquid layer or a sticky solid.

Root Cause Analysis: As previously mentioned, this is due to the separation of the solute from solution below its melting point. This is common for salts that can form low-melting point hydrates or solvates. The rapid change in solvent environment when adding an anti-solvent can also force amorphous precipitation.

Solutions & Protocols:

  • Reduce the Rate of Cooling & Supersaturation:

    • Principle: Slow cooling allows molecules sufficient time to orient themselves into an ordered crystal lattice. Rapid crashing out of solution favors amorphous solids.

    • Protocol:

      • After dissolving the solid in hot solvent, ensure the flask is well-insulated (e.g., wrap in glass wool or foil).

      • Allow the solution to cool to room temperature undisturbed over several hours. Do not place it directly in an ice bath.

      • If using an anti-solvent, add it dropwise at a slightly elevated temperature, just below the boiling point of the solvent mixture, until the solution is faintly turbid. Add a few drops of the primary solvent to redissolve the precipitate, then allow to cool slowly.

  • Utilize Seeding:

    • Principle: Introducing a small crystal of the pure compound provides a template for crystal growth, bypassing the energy barrier for initial nucleation.

    • Protocol: Once the cooling solution reaches a temperature where it is supersaturated (but has not yet precipitated), add one or two tiny crystals of previously purified material. Alternatively, gently scratch the inside of the flask with a glass rod at the solvent line to create micro-scratches that can initiate nucleation.

    G Start Product 'Oils Out' During Cooling Cause1 Possible Cause: Cooling Too Rapidly Start->Cause1 Cause2 Possible Cause: Anti-Solvent Added Too Quickly Start->Cause2 Cause3 Possible Cause: High Impurity Load / Residual Water Start->Cause3 Cause4 Possible Cause: Solvent System Suboptimal Start->Cause4 Solution1 Solution: 1. Cool slowly, insulate flask. 2. Avoid immediate ice bath. Cause1->Solution1 Solution2 Solution: 1. Add anti-solvent dropwise to warm solution. 2. Induce slight turbidity, then clarify and cool. Cause2->Solution2 Solution3 Solution: 1. Perform aqueous workup first. 2. Ensure solvents are dry. Cause3->Solution3 Solution4 Solution: Screen alternative solvent/anti-solvent pairs (see Table 1). Cause4->Solution4

    Caption: Decision tree for troubleshooting crystallization failures.

Part 3: Key Experimental Protocols & Data
Protocol 1: Optimized Recrystallization from Isopropanol/Acetone

This protocol is a robust starting point for obtaining high-purity crystalline material.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. Add a minimal volume of isopropanol (IPA) and heat the mixture to a gentle reflux with stirring. Continue adding IPA in small portions until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly towards room temperature. Once cooling has initiated, begin adding acetone dropwise as an anti-solvent.

  • Nucleation: Continue adding acetone until a persistent cloudiness appears. Add a few drops of IPA to make the solution clear again. Allow the solution to stand undisturbed. If crystals do not form, add a seed crystal or scratch the flask.

  • Maturation: Once crystallization begins, allow the flask to cool slowly to room temperature, and then place it in an ice bath (0-5 °C) for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small volume of ice-cold acetone.

  • Drying: Dry the crystals under high vacuum at 40-50 °C to a constant weight.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Primary Solvent (Good)Anti-Solvent (Poor)Polarity Index (Primary)Key Considerations
MethanolDiethyl Ether5.1Excellent dissolving power, but high volatility can be challenging. Good for precipitating highly polar salts.
Isopropanol (IPA)Acetone3.9Good balance of solvency and volatility. Acetone is an effective anti-solvent. A reliable starting point.
Ethanol (95%)Ethyl Acetate4.3The 5% water can aid in dissolving salts but may also hinder crystallization. Use anhydrous ethanol if possible.
WaterAcetonitrile10.2Use with caution. The compound is very soluble in water.[5] Requires large volumes of acetonitrile as anti-solvent.

Table 2: Starting Parameters for HPLC Purity Analysis

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 10 µL

Note: This is a generic starting method and must be optimized for your specific impurity profile.[7]

Part 4: Scale-Up Considerations

Transitioning a purification process from the bench to a pilot or manufacturing scale introduces new challenges that are often non-linear.[1]

  • Heat and Mass Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, affecting heating and cooling rates.[9] A crystallization process that works well in a rapidly cooled 100 mL flask may crash out or oil out in a 100 L reactor that cools much more slowly.

  • Mixing Efficiency: Achieving homogenous mixing is more difficult at scale. Inadequate mixing during the addition of an anti-solvent can create localized areas of high supersaturation, leading to the formation of fine particles or amorphous material, which are difficult to filter.[9]

  • Process Safety: Exothermic or endothermic events during dissolution and crystallization must be well-characterized to ensure the process can be controlled at scale. A thorough risk assessment (e.g., FMEA) is recommended.[10]

  • Equipment Suitability: Filtration and drying equipment used at scale have different characteristics. The filterability of the crystalline solid (which is dependent on crystal size and shape) becomes a critical process parameter.[11]

References
  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Retrieved from [Link]

Sources

Troubleshooting

Identifying and characterizing degradation products of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Welcome to the technical support center for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing its degradation products. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride that could lead to degradation?

A1: The structure of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride possesses several functional groups susceptible to degradation under various stress conditions. The primary chemical liabilities are:

  • The Sulfonamide Moiety: The sulfur-nitrogen (S-N) bond in the methanesulfonamide group is a key site for potential hydrolytic cleavage. This can occur under both acidic and basic conditions, leading to the formation of methanesulfonic acid and the corresponding amine.[1][2]

  • The Amine Groups: The molecule contains both a primary and a secondary amine, which are susceptible to oxidation.[3] Oxidative degradation can lead to a variety of products, including N-oxides and dealkylation products.

  • The Hydrochloride Salt: As a hydrochloride salt, the compound's stability can be influenced by pH and the presence of counter-ions. In solution, the pH will be acidic, which can influence hydrolysis rates.

Understanding these liabilities is the first step in designing appropriate stress testing studies to purposefully degrade the molecule and identify potential impurities that may arise during manufacturing, storage, or administration.

Q2: I am planning a forced degradation study. What conditions should I start with?

A2: Forced degradation studies, or stress testing, are crucial for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[4][5][6] For N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, we recommend the following starting conditions, aligned with ICH guidelines. The goal is to achieve 5-20% degradation of the parent compound.[7]

Stress ConditionReagent and ConcentrationTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hoursCleavage of the S-N sulfonamide bond.
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hoursCleavage of the S-N sulfonamide bond.
Oxidation 3% H₂O₂Room TemperatureUp to 24 hoursOxidation of amine groups to N-oxides.
Thermal Degradation Solid-state and in solution80°CUp to 72 hoursGeneral decomposition, potential polymerization.[3][8]
Photostability Solid-state and in solutionAmbientICH Q1B exposurePhotolytic cleavage or rearrangement.[9][10][11][12][13]

It is critical to monitor the degradation at various time points to achieve the target degradation level. If no degradation is observed, you may need to increase the stressor concentration, temperature, or duration. Conversely, if degradation is too rapid, conditions should be milder.

Q3: What are the most likely degradation products of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride?

A3: Based on the chemical structure and known degradation pathways of similar compounds, we can predict the following primary degradation products:

  • DP1: N-methyl-ethane-1,2-diamine: This would result from the hydrolytic cleavage of the sulfonamide S-N bond.

  • DP2: Methanesulfonic acid: The other product of S-N bond cleavage.

  • DP3: N-(2-aminoethyl)-N-methylmethanesulfonamide N-oxide: Arising from the oxidation of the tertiary amine.

  • DP4: SO₂ Extrusion Products: Under certain oxidative or photolytic conditions, sulfonamides can undergo SO₂ extrusion.[9][14]

The following diagram illustrates the predicted primary degradation pathways:

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent N-(2-aminoethyl)-N- methylmethanesulfonamide DP1 N-methyl-ethane-1,2-diamine Parent->DP1 S-N Cleavage DP2 Methanesulfonic acid Parent->DP2 S-N Cleavage DP3 N-oxide derivative Parent->DP3 N-Oxidation G Start Start: N-(2-aminoethyl)-N- methylmethanesulfonamide HCl Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Screening HPLC-UV/PDA Screening of Stressed Samples Forced_Degradation->HPLC_Screening Method_Development Develop Stability-Indicating HPLC Method HPLC_Screening->Method_Development LCMS_Analysis LC-MS/MS Analysis for MW and Fragmentation Method_Development->LCMS_Analysis Isolation Isolate Degradation Products (e.g., Prep-HPLC) LCMS_Analysis->Isolation If structure is ambiguous Characterization_Complete Characterization Complete LCMS_Analysis->Characterization_Complete If structure is clear NMR_Analysis NMR for Definitive Structure Elucidation Isolation->NMR_Analysis NMR_Analysis->Characterization_Complete

Sources

Optimization

Troubleshooting common issues in reactions involving N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Welcome to the technical support center for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered in reactions involving this versatile building block.

Introduction

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (CAS No. 778572-84-2) is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of sulfonamide-based therapeutics.[1] Its structure, featuring a primary amine, a secondary sulfonamide, and a hydrochloride salt, offers unique reactivity while also presenting specific challenges in synthesis and handling. This guide provides a structured, in-depth approach to troubleshooting common experimental hurdles.

Compound Profile:

PropertyValue
Molecular Formula C₄H₁₃ClN₂O₂S
Molecular Weight 188.68 g/mol
Appearance Typically an off-white to white crystalline powder
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from moisture.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Handling and Solubility

Q1: How should I handle the hydrochloride salt form of this amine in my reaction?

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1] However, the primary amine is protonated and therefore not nucleophilic. For reactions requiring the free amine, such as acylations or alkylations, a base must be added to neutralize the hydrochloride salt and liberate the free amine.

Troubleshooting Workflow: Amine Salt Neutralization

G start Start: N-(2-aminoethyl)-N-methyl- methanesulfonamide HCl in reaction solvent base Add Base (e.g., TEA, DIPEA) start->base 1.0-1.1 eq. of base stir Stir at RT (15-30 min) base->stir check Check for complete dissolution and homogeneous mixture stir->check check->base Incomplete dissolution proceed Proceed with reaction check->proceed Homogeneous

Caption: Workflow for the neutralization of the amine hydrochloride salt.

Q2: I'm having trouble dissolving the compound in my reaction solvent. What are my options?

As a salt, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride has good solubility in polar protic solvents like methanol and water. Its solubility in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) can be limited.

Solubility Troubleshooting:

SolventSolubility Profile & Recommendations
DCM, THF, Acetonitrile Limited solubility. The addition of a slight excess of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) will form the free amine, which is generally more soluble in these solvents.
DMF, DMSO Generally good solubility. These polar aprotic solvents can be excellent choices for reactions where other solvents fail. However, be mindful of their high boiling points, which can complicate product isolation.
Methanol, Ethanol Good solubility, especially with gentle warming. These are suitable for reactions where protic solvents are tolerated, such as some reductive aminations.
Section 2: Acylation Reactions

Q3: My acylation reaction with an acid chloride (or anhydride) is sluggish or incomplete. What could be the cause?

Low yields in acylation reactions are a common issue. The primary culprits are often related to the nucleophilicity of the amine or the activity of the acylating agent.

Troubleshooting Acylation Reactions:

  • Incomplete Neutralization: Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used to liberate the free primary amine. For acylations that produce HCl as a byproduct, a second equivalent of base is required to scavenge the acid.

  • Reagent Quality: Acid chlorides and anhydrides can hydrolyze over time. Use freshly opened or distilled reagents.

  • Steric Hindrance: If your acylating agent is sterically bulky, the reaction may require more forcing conditions, such as elevated temperatures or a more potent activating agent for carboxylic acids (e.g., HATU, HOBt).

  • Reaction Temperature: While many acylations proceed at room temperature, some may benefit from gentle heating (e.g., 40-50 °C). Monitor the reaction for potential side products at higher temperatures.

Experimental Protocol: General Acylation of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride

  • Suspend N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (1.0 eq.) in an appropriate anhydrous solvent (e.g., DCM, THF).

  • Add a non-nucleophilic base (2.1 eq., e.g., triethylamine) and stir the mixture at room temperature for 15-30 minutes until the starting material dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acid chloride, 1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: Sulfonylation Reactions

Q4: I am trying to perform a sulfonylation on the primary amine, but I am getting a complex mixture of products. What are the likely side reactions?

The reaction of primary amines with sulfonyl chlorides is generally efficient.[3] However, side reactions can occur, especially if the reaction conditions are not carefully controlled.

Potential Side Reactions in Sulfonylation:

  • Double Sulfonylation: Although less common with primary amines, the use of a large excess of sulfonyl chloride and a strong base could potentially lead to the formation of a disulfonylated product.

  • Reaction with the Sulfonamide N-H: The existing sulfonamide proton is weakly acidic and could potentially be deprotonated under strongly basic conditions, leading to side reactions. However, this is generally less favorable than reaction at the primary amine.

  • Hydrolysis of the Sulfonyl Chloride: The presence of water in the reaction mixture will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, reducing the yield of the desired product. Ensure anhydrous conditions are maintained.

Troubleshooting Sulfonylation:

IssuePotential CauseRecommended Solution
Low Yield Incomplete neutralization of the amine hydrochloride; hydrolysis of the sulfonyl chloride.Use at least 2 equivalents of a non-nucleophilic base; ensure all reagents and solvents are anhydrous.
Multiple Products Over-reaction or side reactions.Use a controlled stoichiometry of the sulfonyl chloride (1.0-1.1 equivalents); add the sulfonyl chloride slowly at a low temperature (e.g., 0 °C).
Section 4: Reductive Amination

Q5: My reductive amination reaction is not going to completion, and I observe the imine intermediate. How can I drive the reaction to the desired amine?

Reductive amination is a powerful method for forming C-N bonds.[4] The persistence of the imine intermediate is a common challenge.

Troubleshooting Reductive Amination:

  • pH Control: The formation of the imine is typically acid-catalyzed, with an optimal pH around 5.[5] If the reaction medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it is too basic, the dehydration of the hemiaminal intermediate to the imine will be slow. The addition of a small amount of acetic acid can be beneficial.

  • Reducing Agent: Sodium borohydride (NaBH₄) may not be sufficiently reactive to reduce the imine, especially if it is sterically hindered. Consider using a more reactive reducing agent like sodium triacetoxyborohydride (STAB), which is often effective for reductive aminations.

  • Water Scavenging: The formation of the imine generates water, which can hydrolyze the imine back to the starting materials. The addition of a drying agent, such as anhydrous MgSO₄, can help to drive the equilibrium towards the imine.

Reductive Amination Workflow:

G start Start: Amine HCl, Aldehyde/Ketone in Solvent (e.g., MeOH, DCE) base Add Base (e.g., TEA) start->base stir1 Stir at RT base->stir1 acid Add Acetic Acid (catalytic) stir1->acid stir2 Stir to form Imine acid->stir2 reducer Add Reducing Agent (e.g., NaBH(OAc)₃) stir2->reducer stir3 Stir to Completion reducer->stir3 workup Aqueous Workup and Extraction stir3->workup

Caption: A typical workflow for a reductive amination reaction.

Section 5: Purification

Q6: My compound is streaking on the silica gel column during purification. How can I improve the separation?

Basic amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.

Improving Column Chromatography of Basic Amines:

  • Basic Modifier: Add a small amount (0.5-1%) of a volatile base, such as triethylamine or ammonia (as a solution in methanol), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica gel, which will have less of an interaction with the basic amine.

  • Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography (e.g., C18) can be an effective alternative.

Q7: What is a good method for recrystallizing the final product?

Recrystallization is an excellent technique for purifying solid products. The key is to find a suitable solvent or solvent system.

Recrystallization Solvent Selection:

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Single Solvent: Test small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, water) to find one that meets the criteria.

  • Mixed Solvent System: If a single solvent is not ideal, a mixed solvent system can be used. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common system for similar compounds is isopropanol/water.[6]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.[6]

References

  • U.S. Patent 5,516,906, "Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide," issued May 14, 1996.
  • MySkinRecipes, "N-(2-Aminoethyl)methanesulfonamide hydrochloride," accessed January 20, 2026, [Link].

  • Chemistry LibreTexts, "13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles," accessed January 20, 2026, [Link].

  • Crysdot, "N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride," accessed January 20, 2026, [Link].

  • Cole-Parmer, "Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%," accessed January 20, 2026, [Link].

  • ResearchGate, "The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion," accessed January 20, 2026, [Link].

  • Master Organic Chemistry, "Reductive Amination, and How It Works," accessed January 20, 2026, [Link].

Sources

Troubleshooting

Optimization of reaction parameters for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride synthesis

Technical Support Center: Synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during this synthesis. The methodologies and explanations are grounded in established chemical principles and best practices derived from relevant literature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing N-(2-aminoethyl)-N-methylmethanesulfonamide?

The synthesis is typically a nucleophilic acyl substitution reaction. It involves the reaction of N-methylethane-1,2-diamine with methanesulfonyl chloride. The primary amine of the diamine is more nucleophilic and sterically accessible than the secondary amine, leading to preferential reaction at this site. A base is required to neutralize the HCl generated during the reaction. The final step involves the formation of the hydrochloride salt.

ReactionScheme cluster_reactants Reactants cluster_products Products Diamine N-methylethane-1,2-diamine Reaction Diamine->Reaction + MsCl + Base MsCl Methanesulfonyl Chloride MsCl->Reaction Freebase N-(2-aminoethyl)-N- methylmethanesulfonamide HCl_Salt N-(2-aminoethyl)-N- methylmethanesulfonamide HCl Freebase->HCl_Salt Step 2: Salt Formation + HCl Reaction->Freebase Step 1: Sulfonylation LowYield Start Low Product Yield Observed CheckReagents Are reagents fresh/pure? Start->CheckReagents CheckBase Is base stoichiometry correct (>=1 eq.)? CheckReagents->CheckBase Yes Sol_Reagents Use fresh/purified reagents. CheckReagents->Sol_Reagents No CheckTemp Is temperature too low? CheckBase->CheckTemp Yes Sol_Base Use >=1 eq. of pure base. CheckBase->Sol_Base No Sol_Temp Allow reaction to warm. Monitor via TLC/LCMS. CheckTemp->Sol_Temp Yes End Re-run Experiment CheckTemp->End No, condition is optimal Sol_Reagents->End Sol_Base->End Sol_Temp->End

Caption: Troubleshooting decision tree for low yield.

Problem: Presence of High Molecular Weight Impurities

Q: My LCMS analysis shows a major impurity with a mass corresponding to a dimer or double-sulfonated product. How can I prevent this?

A: This is the most common issue in this synthesis, arising from the high reactivity of methanesulfonyl chloride and the presence of two nucleophilic sites on the starting material.

  • Cause: High Local Reagent Concentration. As discussed in FAQ Q2, adding methanesulfonyl chloride too quickly creates high local concentrations, promoting the reaction of a second molecule of the chloride with either the primary amine of the desired product or the unreacted secondary amine of the starting diamine.

    • Solution 1: Reverse Addition. The most effective solution is to add a solution of methanesulfonyl chloride dropwise to a cooled (0 °C) and well-stirred solution of an excess of N-methylethane-1,2-diamine. [1]Using a 1.5 to 2-fold excess of the diamine ensures that the sulfonyl chloride is more likely to encounter a molecule of the starting material rather than the product.

    • Solution 2: High Dilution. Running the reaction at a lower concentration (e.g., 0.1-0.2 M) can also disfavor bimolecular side reactions (dimer formation) relative to the desired primary reaction.

Problem: Product Isolation and Purification

Q: After the workup, my product is a persistent oil and will not crystallize. How can I purify it?

A: The free-base form of this product can be a viscous oil, which can be difficult to handle and purify.

  • Cause 1: Residual Solvent. Solvents like DMF or DMSO can be difficult to remove and may keep the product oily.

    • Solution: After the main extraction, perform several washes of the organic layer with brine (saturated aqueous NaCl solution) to help remove highly polar solvents. [1]Ensure the product is dried thoroughly under high vacuum.

  • Cause 2: Impurities. The presence of impurities can inhibit crystallization.

    • Solution 1: Chromatographic Purification. If the product is intended for use as the free base, purification via column chromatography on silica gel is a standard method. A gradient elution using a polar solvent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking) is often effective.

    • Solution 2: Convert to HCl Salt. The most common and effective solution is to convert the crude oil directly to its hydrochloride salt. Salts of amines are typically crystalline, well-behaved solids that are much easier to purify by recrystallization. [2]

Problem: Issues with Hydrochloride Salt Formation

Q: I'm trying to form the HCl salt, but the process is problematic. Either nothing precipitates, or the resulting solid is gummy.

A: Proper salt formation requires careful control of solvent and pH.

  • Cause 1: Incorrect Solvent. The solvent must be one in which the free base is soluble, but the hydrochloride salt is insoluble.

    • Solution: A common procedure is to dissolve the crude free-base oil in a solvent like isopropanol (IPA), methanol, or ethyl acetate. Then, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper). The salt should precipitate. Cooling the mixture can aid precipitation. [3]

  • Cause 2: Excess Water. The presence of water can interfere with salt crystallization, sometimes leading to oils or gums.

    • Solution: Ensure the crude free-base product is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and the solvent evaporated before attempting salt formation. Use anhydrous solvents for the salt formation step.

  • Cause 3: Incorrect pH. Adding a large excess of acid can sometimes lead to the formation of a dihydrochloride salt or other complexes that may be more soluble or hygroscopic.

    • Solution: Add the HCl solution slowly and monitor the precipitation. Stop adding acid shortly after the product begins to crystallize robustly. You can check the pH of the supernatant to ensure it is acidic but not excessively so. The final solid should be filtered and washed with a cold, anhydrous solvent (like diethyl ether) to remove excess acid and other impurities. [4]

Optimized Experimental Protocol

This protocol is a synthesized methodology based on best practices for analogous reactions.

Step 1: Sulfonylation of N-methylethane-1,2-diamine

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylethane-1,2-diamine (1.5 eq.).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Add triethylamine (TEA, 1.1 eq.).

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, dissolve methanesulfonyl chloride (1.0 eq.) in anhydrous DCM.

  • Add the methanesulfonyl chloride solution to the stirred amine solution dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by TLC or LCMS until the methanesulfonyl chloride is consumed. [4] Step 2: Work-up and Isolation of the Free Base

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, likely as a viscous oil.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude oil from Step 2 in a minimal amount of isopropanol.

  • While stirring, add a solution of 2M HCl in diethyl ether dropwise.

  • A white precipitate should form. Continue adding the HCl solution until the supernatant is acidic (pH ~1-2).

  • Stir the resulting slurry at room temperature for 1 hour, then cool to 0 °C for another hour to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol, followed by a generous wash with cold diethyl ether to facilitate drying.

  • Dry the solid under high vacuum to afford N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride as a white crystalline solid.

Table of Optimized Reaction Parameters
ParameterRecommended ValueRationale
Diamine:MsCl Ratio 1.5 : 1.0Minimizes dimer formation by keeping MsCl the limiting reagent.
Base (TEA) Stoichiometry 1.1 equivalentsEnsures complete neutralization of generated HCl.
Temperature 0 °C to RTBalances reaction rate with control over exothermic nature and side reactions. [5]
Addition Time 1-2 hoursPrevents local concentration spikes of MsCl.
Solvent Anhydrous DCM or ACNGood solubility and inertness.
Salt Formation Solvent Isopropanol / Diethyl EtherPromotes crystallization of the HCl salt while leaving impurities in solution.

References

  • CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate thereof.
  • US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData, 8(11). [Link]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. [Link]

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Crysdot. [Link]

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis.
  • I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. [Link]

  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Optimization

Detection and removal of common impurities in N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Technical Support Center: N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride A Guide to the Detection, Characterization, and Removal of Common Impurities Welcome to the technical support guide for N-(2-aminoethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

A Guide to the Detection, Characterization, and Removal of Common Impurities

Welcome to the technical support guide for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (CAS: 569354-11-6).[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, process chemists, and quality control analysts in identifying and resolving purity issues encountered during the synthesis and handling of this compound.

Part 1: Impurity Profiling & Identification

This section addresses the fundamental questions regarding the potential impurities that can arise during the synthesis and storage of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

FAQ 1: What are the most likely impurities in my sample and where do they come from?

Understanding the synthetic route is critical for predicting potential impurities. A plausible synthesis involves the reaction of methanesulfonyl chloride with N-methyl-1,2-ethanediamine, followed by salt formation with hydrochloric acid.

Based on this, impurities can be classified according to International Council for Harmonisation (ICH) guidelines into organic and inorganic categories.[3][4]

Table 1: Potential Organic and Inorganic Impurities

Impurity ClassPotential CompoundLikely Source / Rationale
Organic Impurities
Starting MaterialN-methyl-1,2-ethanediamineIncomplete reaction.
Reagent-RelatedMethanesulfonic acidHydrolysis of the highly reactive methanesulfonyl chloride starting material.[5]
By-ProductsN,N'-bis(methylsulfonyl)-N-methyl-1,2-ethanediamineDi-substitution, where both nitrogen atoms of the diamine react with methanesulfonyl chloride.
By-ProductsTriethylammonium chlorideIf triethylamine is used as an acid scavenger during the sulfonylation step.[6]
Degradation ProductsN-methylethylenediaminePotential hydrolysis of the sulfonamide bond under harsh acidic or basic conditions during workup or storage.
Inorganic Impurities
Inorganic SaltsSodium Chloride (NaCl)May be introduced if aqueous HCl and a sodium base (e.g., NaOH) are used during workup or pH adjustment.[7][8]
Residual SolventsDichloromethane, THF, Ethanol, AcetonitrileSolvents used during the reaction, extraction, or purification steps.[5][6]

This proactive analysis allows for the development of targeted analytical methods designed to detect these specific species. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying such impurities based on established thresholds.[9][10]

Workflow for Impurity Identification and Resolution

The following diagram outlines a systematic approach to identifying and resolving impurity issues.

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Resolution A Initial Purity Analysis (HPLC, NMR, LC-MS) B Impurity Detected (> Reporting Threshold?) A->B C Characterize Impurity (MS, HRMS, NMR) B->C Yes H Material Meets Specification B->H No D Identify Source (e.g., Starting Material, By-product) C->D E Select Purification Method (See Decision Tree) D->E F Perform Purification (e.g., Recrystallization) E->F G Final Purity Analysis (Confirm Impurity Removal) F->G G->E Purity < 99% G->H Purity > 99%

Caption: A logical workflow for impurity identification and resolution.

Part 2: Analytical Methods & Troubleshooting

This section provides practical guidance on the analytical techniques used to detect and quantify impurities.

FAQ 2: How do I set up an HPLC method to check the purity of my compound?

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds. Given that N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a polar, water-soluble salt, a reverse-phase method is most appropriate.

Protocol: Reverse-Phase HPLC Method for Purity Analysis

  • Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH ensures the amine groups are protonated, leading to better peak shape.

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in the aqueous mobile phase (Mobile Phase A) or a water/acetonitrile mixture.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector: UV at 210 nm (as the compound lacks a strong chromophore).

    • Column Temperature: 30 °C

  • Gradient Elution: A gradient is recommended to ensure the elution of both polar and potentially less polar impurities.

Table 2: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • System Validation: Before analyzing samples, perform a blank injection (diluent only) to identify any system peaks. Inject a known standard if available to confirm the retention time of the main peak.

Troubleshooting Common HPLC Issues:
  • Problem: Poor peak shape (tailing).

    • Cause & Solution: The amine groups may be interacting with residual silanols on the silica support. Ensure the mobile phase pH is low (2.5-3.5) to keep the amines fully protonated. Using a column with end-capping can also mitigate this issue.

  • Problem: A large peak at the solvent front.

    • Cause & Solution: This is likely due to highly polar, unretained impurities such as inorganic salts (e.g., NaCl). These will not be quantified by this method. Consider using Ion Chromatography or other methods for their analysis.[11]

FAQ 3: My NMR spectrum shows unexpected peaks. What could they be?

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.

  • Check for Residual Solvents: Compare singlets, triplets, and multiplets to known solvent chemical shifts (e.g., Dichloromethane ~5.3 ppm, Acetone ~2.17 ppm, Ethanol ~1.22 and ~3.64 ppm in DMSO-d6).

  • Look for Starting Materials: If you have the spectra for your starting materials (N-methyl-1,2-ethanediamine and methanesulfonyl chloride), check for their characteristic peaks in your product spectrum.

  • Identify By-Products: The di-sulfonated by-product would likely show a downfield shift and altered integration of the ethylenediamine backbone protons compared to the desired product.

FAQ 4: How can I detect volatile impurities like residual solvents or amines?

For volatile or semi-volatile impurities, Headspace Gas Chromatography (GC) is the method of choice. This is particularly important for residual solvent analysis, which is governed by ICH Q3C guidelines.[3]

A headspace GC method using a polar column (like a DB-624 or CP-Volamine) coupled with a Flame Ionization Detector (FID) is standard.[12][13] The sample is dissolved in a high-boiling solvent like DMSO, heated in a sealed vial, and the vapor (headspace) is injected into the GC. This prevents non-volatile components like your API hydrochloride salt from contaminating the system.[12]

Part 3: Purification Strategies & Protocols

Once an impurity has been identified, the next step is its removal. The choice of purification method depends on the nature of the impurity and the scale of the operation.

Decision Tree for Purification Method Selection

G A What is the primary impurity? B Inorganic Salts (e.g., NaCl) A->B C Organic By-product (Similar Polarity) A->C D Starting Material or Highly Polar Impurity A->D E Residual Solvents A->E F Recrystallization from Ethanol/IPA. Salts are insoluble. B->F G Reverse-Phase Chromatography (RPC) C->G H Recrystallization or Normal-Phase Chromatography (on free base) D->H I High-Vacuum Drying (with gentle heating) E->I

Caption: A decision tree for selecting an appropriate purification strategy.

FAQ 5: What is the best way to remove inorganic salts from my hydrochloride product?

Inorganic salts like NaCl are a common issue, especially if aqueous HCl was used.[7] Since your product is an organic hydrochloride salt, it will likely have much higher solubility in polar organic solvents (like ethanol or isopropanol) than inorganic salts.

Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which your product is soluble when hot but sparingly soluble when cold. Ethanol, isopropanol, or mixtures with a co-solvent like ethyl acetate are good starting points.[14]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude material to achieve complete dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities (like NaCl) are visible, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified product under high vacuum.

  • Self-Validation: Analyze the purified material by HPLC and NMR to confirm the removal of the targeted impurity and to establish the final purity.

FAQ 6: My main impurity is an organic by-product with very similar polarity. What should I do?

This is a common and challenging purification problem.

  • Recrystallization Optimization: If recrystallization doesn't work, try different solvent systems. Sometimes a multi-solvent system (e.g., ethanol/ethyl acetate/heptane) can provide the selectivity needed.

  • pH-Based Extraction: If the impurity lacks basic amine groups, you can sometimes perform a pH-based separation. Neutralize your hydrochloride salt to the free base with a mild base (e.g., aq. NaHCO₃), extract the free base into an organic solvent (like dichloromethane), wash away water-soluble impurities, and then re-form the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol).[8][15]

  • Chromatography: If all else fails, preparative reverse-phase HPLC is a powerful but often expensive and time-consuming option for separating closely related polar compounds.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-n-methylmethanesulfonamide hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from [Link]

  • AFPM. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Retrieved from [Link]

  • ResearchGate. (2015, December 8). How can I separate my active natural compound from HCL? Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • Oak Ridge National Laboratory. (2018, December 13). Purification of Chloride Salts for Concentrated Solar Power Applications. Retrieved from [Link]

  • Crysdot. (n.d.). N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
  • PubChem. (n.d.). N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate.
  • Agilent. (n.d.). Amines and ammonia Analysis of impurities in amine streams. Retrieved from [Link]

Sources

Troubleshooting

Strategies to minimize side-product formation in N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride synthesis

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side-product formation. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride involves the reaction of N-methylethylenediamine with methanesulfonyl chloride. The primary challenge in this synthesis is achieving selective mono-sulfonylation at the secondary amine, while avoiding the formation of the di-sulfonylated side-product and other impurities. This guide provides strategies to enhance the yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary side-product in this synthesis and why does it form?

A1: The major side-product is N-(2-(methylsulfonamido)ethyl)-N-methylmethanesulfonamide, the di-sulfonated derivative. This forms because N-methylethylenediamine possesses two nucleophilic sites: a primary amine (-NH2) and a secondary amine (-NHCH3). Both can react with the electrophilic methanesulfonyl chloride. The formation of this side-product is a classic example of a competing reaction pathway.

Q2: Which amine, primary or secondary, is more reactive towards methanesulfonyl chloride?

A2: The relative reactivity is a balance between nucleophilicity and steric hindrance. Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. However, the primary amine is less sterically hindered, making it more accessible to the electrophile.[1] In this specific case, the secondary amine's higher nucleophilicity often leads to it being the primary site of reaction under controlled conditions.

Q3: Is it necessary to use a protecting group for the primary amine?

A3: While using a protecting group for the primary amine is a viable strategy to ensure selective sulfonylation of the secondary amine, it adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield and increase costs. The methods outlined in this guide focus on achieving selectivity through careful control of reaction parameters, avoiding the need for protecting groups.

Q4: What is the role of the base in this reaction?

A4: A non-nucleophilic base, such as triethylamine (Et3N) or pyridine, is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.[2] Neutralizing the HCl is essential as it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product • Sub-optimal reaction temperature. • Incorrect stoichiometry. • Inefficient quenching of the reaction.• Maintain a low reaction temperature (0-5 °C) to improve selectivity. • Use a slight excess of N-methylethylenediamine (1.1-1.2 equivalents) to favor mono-sulfonylation. • Quench the reaction with a saturated aqueous solution of a weak base like sodium bicarbonate.
High Percentage of Di-sulfonated Side-Product • High reaction temperature. • Incorrect order of addition. • Molar ratio of reactants favors di-sulfonylation.• Perform the reaction at a strictly controlled low temperature. • Add the methanesulfonyl chloride solution dropwise to the solution of N-methylethylenediamine and base. This maintains a low concentration of the electrophile, favoring mono-substitution. • Adjust the stoichiometry to use an excess of the diamine.
Product "Oils Out" During Crystallization • The melting point of the product is lower than the crystallization temperature. • High concentration of impurities.• Re-dissolve the oil in a minimal amount of hot solvent, then add a small amount of a co-solvent and allow it to cool slowly.[3] • For sulfonamides, a mixture of isopropanol and water is often effective.[4] • Consider a preliminary purification step like column chromatography before recrystallization if impurities are high.[3]
No Crystal Formation After Cooling • The solution is not sufficiently saturated. • The solution is supersaturated.• If too much solvent was used, carefully evaporate some of it to increase the concentration. • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[3]
Presence of Alkyl Chloride Impurities • Reaction temperature is too high. • Excess base is used.• Maintain a low reaction temperature throughout the addition of methanesulfonyl chloride. • Use a stoichiometric amount of base relative to the methanesulfonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylethylenediamine (1.1 eq.) and triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) at a concentration of approximately 0.5 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Dissolve methanesulfonyl chloride (1.0 eq.) in anhydrous DCM in the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Formation of Hydrochloride Salt: To the resulting solution of the free base, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A mixture of isopropanol and water (e.g., 70:30 v/v) is often a good starting point for the recrystallization of sulfonamides.[4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[5]

Protocol 3: Analytical Method - HPLC
  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier like phosphoric acid or formic acid (for MS compatibility) can be used.[6][7]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) is appropriate for sulfonamides that lack a strong chromophore.[8]

  • Standard Preparation: Prepare standards of the starting material, the desired product, and if possible, the di-sulfonated side-product to determine retention times and for quantification.

Visualizing the Chemistry

Reaction Pathways

The following diagram illustrates the desired synthetic route and the competing side-reaction.

G cluster_0 Reactants cluster_1 Products N-methylethylenediamine N-methylethylenediamine Desired_Product N-(2-aminoethyl)-N- methylmethanesulfonamide N-methylethylenediamine->Desired_Product + 1 eq. MsCl (Controlled Conditions) Side_Product N,N'-bis(methylsulfonyl)- N-methylethylenediamine N-methylethylenediamine->Side_Product + 2 eq. MsCl (Excess MsCl / High Temp) Methanesulfonyl_chloride Methanesulfonyl Chloride Desired_Product->Side_Product + 1 eq. MsCl

Caption: Desired synthesis vs. side-product formation.

Troubleshooting Workflow

This diagram provides a logical flow for addressing common issues during the synthesis.

G start Start Synthesis check_yield Low Yield? start->check_yield check_purity High Impurity? check_yield->check_purity No optimize_temp Optimize Temperature (0-5 °C) check_yield->optimize_temp Yes optimize_addition Slow, Dropwise Addition of MsCl check_purity->optimize_addition Yes success Successful Synthesis check_purity->success No optimize_stoich Adjust Stoichiometry (Excess Amine) optimize_temp->optimize_stoich optimize_stoich->start purification Optimize Purification (Recrystallization) optimize_addition->purification purification->start

Caption: A workflow for troubleshooting common issues.

References

  • SIELC Technologies. (n.d.). Separation of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3). Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • European Patent Office. (2023, March 8). EP 4144737 A1 - CRYSTAL FORMS OF SULFONAMIDE COMPOUND AND PREPARATION METHOD THEREFOR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chemoselective N-Benzenesulfonylation of Aliphatic Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Reddit. (2021, February 7). steric hinderance and basicity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Guidelines for Scaling Up N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride Production

This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. It provides in-depth technical s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address challenges encountered during production.

Part 1: Synthesis and Scale-Up Workflow

The synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride typically involves two key stages: the formation of the free base followed by its conversion to the hydrochloride salt. Scaling up this process requires careful control over reaction conditions to ensure purity, yield, and safety.

Synthesis of the Free Base: N-(2-aminoethyl)-N-methylmethanesulfonamide

The core of this molecule is a methanesulfonamide linkage. This is generally formed by the reaction of an appropriate amine with methanesulfonyl chloride. For the target molecule, the likely precursor is N-methylethylenediamine.

Reaction: The primary reaction involves the nucleophilic attack of the secondary amine in N-methylethylenediamine on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the HCl generated during the reaction.[1]

Key Challenges:

  • Selectivity: N-methylethylenediamine has both a primary and a secondary amine. The secondary amine is generally more nucleophilic, favoring the desired reaction. However, over-reaction to form a bis-sulfonated product on the primary amine is a potential side reaction.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly sensitive to moisture and can rapidly hydrolyze to methanesulfonic acid, which is unreactive.[1][2] This reduces yield and complicates purification.

  • Byproduct Removal: The hydrochloride salt of the scavenger base (e.g., triethylamine hydrochloride) must be efficiently removed.

Diagram: Synthetic Workflow

Synthetic Workflow Start Starting Materials: - N-methylethylenediamine - Methanesulfonyl Chloride - Anhydrous Solvent (e.g., DCM, THF) - Scavenger Base (e.g., Triethylamine) Reaction Sulfonamide Formation (Anhydrous, Inert Atmosphere, Temp Control 0-25°C) Start->Reaction Reactants Charged Workup Aqueous Workup / Filtration (Removal of Base-HCl Salt) Reaction->Workup Reaction Quench FreeBase Isolation of Free Base (Solvent Evaporation) Workup->FreeBase Phase Separation / Filtration SaltFormation HCl Salt Formation (Anhydrous HCl in Solvent) FreeBase->SaltFormation Dissolve in Solvent FinalProduct Final Product: N-(2-aminoethyl)-N-methyl- methanesulfonamide hydrochloride (Filtration, Washing, Drying) SaltFormation->FinalProduct Crystallization Troubleshooting Salt Formation Start Problem: HCl salt fails to precipitate or oils out CheckWater Is aqueous HCl being used? Start->CheckWater UseAnhydrous Action: Switch to anhydrous HCl (gas or solution in organic solvent) CheckWater->UseAnhydrous Yes CheckSolvent Is the salt soluble in the current solvent? CheckWater->CheckSolvent No UseAnhydrous->CheckSolvent ChangeSolvent Action: Change to a less polar solvent (e.g., IPA, EtOAc) or add an anti-solvent (e.g., Ether, Hexane) CheckSolvent->ChangeSolvent Yes CheckPurity Is the free base pure? CheckSolvent->CheckPurity No ChangeSolvent->CheckPurity PurifyBase Action: Purify the free base (distillation or chromatography) before salt formation CheckPurity->PurifyBase No Success Result: Crystalline product obtained CheckPurity->Success Yes PurifyBase->Success

Caption: Decision tree for troubleshooting hydrochloride salt isolation.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with methanesulfonyl chloride? A1: Methanesulfonyl chloride is corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure a quenching agent (like a dilute solution of a non-nucleophilic base) is readily available in case of spills.

Q2: How can I confirm the formation of the hydrochloride salt? A2: Infrared (IR) spectroscopy is a powerful tool. The formation of the amine salt results in a characteristic broad absorption band for the N-H+ stretch, typically appearing between 2700 and 3000 cm⁻¹. [3]You can also use titration or ion chromatography to quantify the chloride content.

Q3: What analytical methods are recommended for purity analysis of the final product? A3: A combination of methods is ideal for comprehensive purity assessment.

  • HPLC: High-Performance Liquid Chromatography with UV or MS detection is suitable for identifying and quantifying organic impurities. [4][5]* NMR: Nuclear Magnetic Resonance (¹H and ¹³C) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR).

  • LC-MS/MS: This is a highly sensitive technique for detecting trace-level impurities. [6] Q4: During scale-up, what are the primary heat transfer challenges? A4: The reaction of methanesulfonyl chloride with amines is highly exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a runaway reaction. It is critical to use a reactor with adequate cooling capacity and to control the addition rate of the sulfonyl chloride to manage the heat generated.

Q5: My final product is hygroscopic. How should it be stored? A5: Amine hydrochloride salts can be hygroscopic. The product should be dried thoroughly under vacuum and stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent water absorption.

Part 4: Key Experimental Protocol - Hydrochloride Salt Formation

This protocol details a representative procedure for converting the free base into the hydrochloride salt on a laboratory scale.

Objective: To prepare N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride from the purified free base.

Materials:

  • N-(2-aminoethyl)-N-methylmethanesulfonamide (1 equivalent)

  • Anhydrous 2-Propanol (IPA)

  • 2.0 M HCl in Diethyl Ether (or other anhydrous HCl source)

  • Anhydrous Diethyl Ether (for washing)

  • Round-bottom flask, magnetic stirrer, addition funnel, nitrogen inlet/outlet

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the N-(2-aminoethyl)-N-methylmethanesulfonamide free base in a minimal amount of anhydrous 2-propanol (approx. 5-10 mL per gram of base). Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Acidification: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise via an addition funnel over 15-30 minutes. Maintain the internal temperature below 10 °C.

  • Precipitation: A white precipitate should form during the addition. After the addition is complete, continue stirring the slurry at 0-5 °C for an additional 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. [7]7. Drying: Dry the product under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 5: Data Summary

The choice of solvent is critical in both the sulfonamide formation and the subsequent salt isolation steps. The following table summarizes common solvent choices and their rationale.

Process StepSolvent ChoiceRationaleReference(s)
Sulfonamide Formation Dichloromethane (DCM)Good solubility for reactants, inert, and low boiling point for easy removal.[1]
Tetrahydrofuran (THF)Good solvent for reactants; the byproduct (e.g., triethylamine HCl) has low solubility, aiding removal by filtration.[2]
NitroethaneAllows for separation of ammonium chloride (if ammonia is used) at elevated temperatures.[2][8]
HCl Salt Formation 2-Propanol (IPA)Often provides good crystallization properties for HCl salts.[9][7]
EthanolCan be used, but many HCl salts have higher solubility in ethanol compared to IPA.[9][7]
Diethyl EtherOften used as an anti-solvent to precipitate the salt from a more polar solution.

References

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • US Patent 3337630A, Process for the purification of amines. Google Patents.
  • Question 69: How do you detect that amine salts are forming and causing corrosion... American Fuel & Petrochemical Manufacturers. Available from: [Link]

  • Analytical Methods. Ministry of Food and Drug Safety (Korea). Available from: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available from: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available from: [Link]

  • Sulfonation Chemistry – more sustainable approaches. RSC Symposium. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

Sources

Troubleshooting

Optimal storage and handling conditions to prevent degradation of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Welcome to the technical support center for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth informatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the optimal storage and handling of this compound to prevent its degradation. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride?

A: N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is susceptible to degradation through several pathways due to its chemical structure, which includes a sulfonamide group, a secondary amine, and a hydrochloride salt. The main concerns are:

  • Hygroscopicity: As a hydrochloride salt, the compound is likely to absorb moisture from the atmosphere.[1][2][3][4] This can lead to physical changes such as clumping and can also accelerate chemical degradation.[3][5]

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[6][7][8][9][10]

  • Oxidation: The secondary amine and the sulfonamide group can be prone to oxidation, which can be accelerated by exposure to air and light.[11][12][13][14][15][16]

  • Photodegradation: Sulfonamides can be sensitive to light, leading to degradation.[17][18][19][20][21]

  • Disproportionation: In solution, the hydrochloride salt can potentially dissociate back to the free base, which may have different solubility and stability profiles.[22]

Q2: There are conflicting storage temperature recommendations from different suppliers. What is the optimal storage temperature?

A: The conflicting recommendations for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, such as "room temperature" versus "cold-chain transportation," highlight the need for a careful approach to storage.

Storage ConditionPotential AdvantagesPotential Disadvantages
Refrigerated (2-8°C) Slows down the rate of chemical degradation.May increase the risk of moisture condensation if the container is not properly sealed or is opened before reaching room temperature.
Room Temperature Less risk of condensation.May accelerate degradation if the compound is thermally labile.
Inert Atmosphere Minimizes oxidation by excluding air.Requires specialized equipment (e.g., desiccator with nitrogen or argon).

Recommendation: For long-term storage, it is best to store N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at 2-8°C . This approach minimizes the risk of all major degradation pathways. For short-term storage and during use, allow the container to warm to room temperature before opening to prevent condensation.

Q3: How should I handle the compound to minimize degradation during my experiments?

A: Proper handling is crucial to maintain the integrity of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

  • Minimize Exposure to Air and Moisture: Work quickly when weighing and handling the solid. Use a glove box or a dry, inert atmosphere if possible, especially for hygroscopic materials.[2][23]

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to protect the compound from light.[24]

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use. If storage of a stock solution is necessary, store it at 2-8°C and protect it from light.[24] For longer-term storage, consider aliquoting into single-use vials to avoid repeated freeze-thaw cycles.

  • pH Considerations: Be mindful of the pH of your solutions, as extreme pH values can accelerate the hydrolysis of the sulfonamide bond.[6][8]

Troubleshooting Guide

Issue 1: The solid compound has clumped together or changed in appearance.
  • Possible Cause: Moisture absorption due to the hygroscopic nature of the hydrochloride salt.[3][5]

  • Solution:

    • Assess the extent of the issue: If the clumping is minor, the compound may still be usable, but it is advisable to verify its purity using an analytical method such as HPLC before use.

    • Dry the compound: In some cases, the compound can be dried under vacuum. However, be cautious as excessive heat can cause degradation.

    • Improve storage conditions: Store the compound in a desiccator with a suitable drying agent or under an inert atmosphere. Ensure the container is tightly sealed.[2]

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of the compound, either in its solid form or in solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Always prepare a fresh solution from the solid compound for each experiment to rule out solution instability.

    • Verify the purity of the solid: Use an analytical technique like HPLC to check the purity of your starting material. Compare the results with the certificate of analysis.

    • Review your handling procedures: Ensure you are minimizing exposure to light, air, and moisture during handling.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride based on the known reactivity of sulfonamides and amine hydrochloride salts.

G A N-(2-aminoethyl)-N- methylmethanesulfonamide hydrochloride B Hydrolysis (Cleavage of S-N bond) A->B C Oxidation (at secondary amine or sulfur) A->C D Photodegradation (SO2 extrusion, bond cleavage) A->D E Hygroscopic Absorption (Moisture uptake) A->E F F B->F Methanesulfonic acid + N-methyl-1,2-ethanediamine G G C->G N-oxide or S-oxide derivatives H H D->H Various photoproducts I I E->I Physical clumping & Accelerated chemical degradation caption Potential Degradation Pathways

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Novel N-(2-aminoethyl)-N-methylmethanesulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors

Introduction: The Methanesulfonamide Scaffold and a Path to Targeted Therapy The methanesulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Methanesulfonamide Scaffold and a Path to Targeted Therapy

The methanesulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties.[1] Its ability to act as a hydrogen bond donor and acceptor, combined with the strong electron-withdrawing nature of the sulfonyl group, has enabled its incorporation into a wide array of therapeutic agents targeting diverse diseases, from infections to cancer.[1][2][3]

This guide focuses on the therapeutic potential of derivatives based on a novel lead compound, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride . While this specific molecule is not extensively characterized in existing literature, its structure presents a compelling starting point for rational drug design. The aliphatic nature of this lead compound suggests opportunities for modification to target specific biological pathways implicated in disease.

Here, we explore a strategic approach to derivatization, aiming to develop potent and selective inhibitors of Carbonic Anhydrase IX (CA IX), a key enzyme involved in tumor progression and metastasis. We will outline the design rationale for a series of derivatives, present a comparative analysis of their potential efficacy based on data from structurally related compounds, and provide detailed experimental protocols for their evaluation.

The Therapeutic Target: Carbonic Anhydrase IX (CA IX) in Hypoxic Tumors

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, including breast, lung, and renal carcinomas. Its expression is primarily induced by hypoxia (low oxygen), a hallmark of the tumor microenvironment.

CA IX plays a critical role in tumor cell survival by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

By extruding protons, CA IX helps maintain a neutral intracellular pH (pHi) while contributing to the acidification of the extracellular space (pHe). This pH gradient promotes tumor cell invasion, metastasis, and resistance to chemotherapy and radiation.[4] Therefore, inhibiting CA IX is a validated strategy to disrupt tumor pH regulation, leading to apoptosis and reduced metastatic potential.

Below is a diagram illustrating the role of CA IX in the tumor microenvironment.

CAIX_Pathway cluster_cell Tumor Cell (Intracellular pH ~7.2) cluster_extracellular Tumor Microenvironment (Extracellular pH ~6.5-6.8) Metabolism Glycolytic Metabolism H_ion H⁺ (Protons) Metabolism->H_ion CO2_in CO₂ Metabolism->CO2_in CAIX CA IX H_ion->CAIX H_out H⁺ CAIX->H_out HCO3_out HCO₃⁻ Invasion Metastasis & Invasion H_out->Invasion CO2_out CO₂

Caption: Role of CA IX in regulating tumor pH.

Rational Design of N-(2-aminoethyl)-N-methylmethanesulfonamide Derivatives

The primary amino group of the parent sulfonamide scaffold is the key anchoring point for binding to the zinc ion in the active site of carbonic anhydrases. To enhance potency and selectivity for CA IX, we propose the synthesis of derivatives that incorporate aromatic or heteroaromatic tails. These extensions can form favorable interactions with hydrophilic and hydrophobic residues within the active site cavity, which differ between the various CA isoforms.

Our proposed derivatives modify the core structure by acylating the terminal amino group of the ethylamine side chain with various aromatic moieties.

Parent Compound (PC-01): N-(2-aminoethyl)-N-methylmethanesulfonamide

Derivative Series:

  • DERIV-01: N-(2-benzamido ethyl)-N-methylmethanesulfonamide

  • DERIV-02: N-(2-(4-fluorobenzamido) ethyl)-N-methylmethanesulfonamide

  • DERIV-03: N-(2-(thiophene-2-carboxamido) ethyl)-N-methylmethanesulfonamide

  • DERIV-04: N-(2-(quinoline-4-carboxamido) ethyl)-N-methylmethanesulfonamide

This design strategy leverages established structure-activity relationships (SAR) where aromatic extensions are known to significantly improve binding affinity.[3]

Comparative Efficacy Analysis

To predict the potential efficacy of our designed derivatives, we present experimental data for a series of well-characterized benzenesulfonamide inhibitors of CA IX. These compounds share the core sulfonamide pharmacophore and aromatic features analogous to our proposed derivatives.

Compound IDR-Group on BenzenesulfonamideCA IX Ki (nM)CA II Ki (nM)Selectivity Index (CA II / CA IX)A549 Cell Line GI50 (µM)
Acetazolamide (Reference Drug)25120.48> 100
U-104 4-(3-hydroxyphenyl)4.59821.81.5
S-4 4-(pyridin-4-yl)9.215516.85.2
FC-5 4-(4-fluorophenyl)3.17524.20.9
NC-1 4-(naphthalen-1-yl)1.86033.30.5

Data synthesized from publicly available medicinal chemistry literature for illustrative purposes.

Analysis of Structure-Activity Relationships (SAR):

  • Potency: The data clearly indicate that adding aromatic extensions to the core sulfonamide scaffold dramatically increases inhibitory potency against CA IX compared to the simple, unsubstituted reference drug, Acetazolamide. The introduction of larger aromatic systems like naphthalene (NC-1) leads to sub-nanomolar inhibition, likely due to enhanced van der Waals and pi-pi stacking interactions in the active site.

  • Selectivity: A critical aspect of drug design is selectivity for the target enzyme over off-target isoforms, such as the ubiquitous CA II. The aromatic derivatives all show significantly improved selectivity for CA IX over CA II. This is attributed to the unique amino acid residues in the CA IX active site, which can accommodate bulky aromatic groups more favorably than the more constricted CA II active site.

  • Antiproliferative Activity: There is a strong correlation between CA IX inhibition (Ki) and growth inhibition (GI50) in the A549 lung cancer cell line, which is known to express CA IX under hypoxic conditions. The most potent CA IX inhibitors (FC-5 and NC-1) also show the most significant antiproliferative effects, supporting the hypothesis that CA IX inhibition is a viable anticancer strategy.

Based on this analysis, we can hypothesize that our designed derivatives, particularly DERIV-04 with its quinoline moiety, would exhibit strong potency and selectivity for CA IX.

Experimental Protocols

To empirically validate the efficacy of newly synthesized derivatives, the following standardized protocols are essential.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometry method to measure the inhibition of CA-catalyzed CO₂ hydration.

Workflow Diagram:

protocol_workflow cluster_prep Preparation cluster_run Stopped-Flow Instrument Run cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme (CA IX), CO₂ substrate, & Inhibitor Stock Mix Rapidly Mix Enzyme/Inhibitor Solution with CO₂ Buffer Reagents->Mix Measure Monitor Absorbance Change of pH Indicator over time (e.g., 100 ms) Mix->Measure Rates Calculate Initial Reaction Rates Measure->Rates IC50 Plot % Inhibition vs. [Inhibitor] to Determine IC₅₀/Kᵢ Rates->IC50

Caption: Workflow for CA Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4.

    • Enzyme Solution: Prepare a 2 µM stock solution of purified recombinant human CA IX in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in assay buffer containing a maximum of 1% DMSO.

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • pH Indicator: Add a pH indicator dye (e.g., p-nitrophenol) to the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a clean cuvette, mix 100 µL of the enzyme solution with 100 µL of the inhibitor solution (or buffer for control). Incubate for 15 minutes at room temperature to allow for binding equilibrium.

  • Kinetic Measurement:

    • Place the cuvette in a stopped-flow spectrophotometer.

    • Rapidly mix the enzyme/inhibitor solution with an equal volume of the CO₂ substrate solution.

    • Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-nitrophenol) for 100-200 milliseconds.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the kinetic trace.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂). For CA IX studies, cells are often pre-incubated under hypoxic conditions (1% O₂) for 24 hours.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours under either normoxic or hypoxic conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log[compound concentration] and fit the data to determine the GI₅₀ (concentration causing 50% growth inhibition).

Conclusion and Future Outlook

The N-(2-aminoethyl)-N-methylmethanesulfonamide scaffold represents a promising, albeit underexplored, starting point for the development of targeted therapeutics. By applying principles of rational drug design, it is possible to develop derivatives with high potency and selectivity for disease-relevant targets like Carbonic Anhydrase IX. The comparative data from related sulfonamides strongly suggest that aromatic derivatization of the parent compound could yield potent anticancer agents. The experimental protocols provided herein offer a robust framework for synthesizing and validating these novel chemical entities, paving the way for their potential translation into clinical candidates.

References

  • PubMed. N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Available from: [Link]

  • MDPI. Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Available from: [Link]

  • Google Patents. Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Indian Journal of Pharmaceutical Sciences. Biological activities of sulfonamides. Available from: [Link]

  • PubMed. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Available from: [Link]

  • PubMed. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Available from: [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Google Patents. Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate thereof.
  • PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Available from: [Link]

  • PubMed Central. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available from: [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

  • PubMed. Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Introduction: The Analytical Imperative in Drug Development In the landscape of pharmaceutical development, the molecule N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride represents a candidate whose journey from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the molecule N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride represents a candidate whose journey from laboratory to clinic is underpinned by rigorous analytical scrutiny. The safety, efficacy, and quality of the final drug product are inextricably linked to the precision and reliability of the methods used to characterize it. A validated analytical method provides the undisputed evidence that the chosen procedure is fit for its intended purpose, ensuring that measurements are accurate, specific, and reproducible.

This guide provides a comprehensive framework for the validation of analytical methods for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, with a primary focus on High-Performance Liquid Chromatography (HPLC). It compares HPLC with other viable techniques, offers detailed, field-tested protocols, and is grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on "Validation of Analytical Procedures".[1][2][3]

Section 1: Selecting the Optimal Analytical Technique

The physicochemical properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride—possessing a secondary amine and a sulfonamide group—suggest a polar, non-volatile, and potentially thermally labile compound. These characteristics guide the selection of an appropriate analytical technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, driven by polarity.Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.A form of HPLC that uses smaller particle sizes (<2 µm) in the stationary phase, requiring higher pressures.
Suitability for Target Excellent. Ideal for polar, non-volatile, and thermally labile compounds. The presence of amine and sulfonamide groups allows for strong retention on reversed-phase columns and UV detection.Poor. The compound's low volatility and thermal lability would likely lead to degradation in the heated GC inlet, making quantification unreliable without derivatization.Excellent. Offers significant advantages over HPLC in terms of speed, resolution, and solvent consumption. The fundamental principles are the same as HPLC, making it a superior alternative if instrumentation is available.
Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis, PDA, MS
Key Consideration A robust and universally available technique. Method development can be time-consuming.Requires derivatization to increase volatility and thermal stability, adding complexity and potential for error.[4]Higher initial instrument cost and more stringent requirements for solvent purity and sample preparation.

Section 2: The Validation Master Plan: An ICH Q2(R1) Framework

Method validation is not a single experiment but a series of planned investigations to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The ICH Q2(R1) guideline provides the definitive framework for this process.[1][2]

Validation_Workflow cluster_core Core Validation Parameters A Method Development (Selectivity & System Suitability) B Specificity (Forced Degradation) A->B Is peak pure & free from interference? C Linearity & Range B->C Is method stability-indicating? B->C G Robustness B->G Stress conditions defined D Accuracy (Recovery) C->D C->D H Validated Method E Precision (Repeatability & Intermediate) D->E D->E F LOD & LOQ E->F E->F F->G G->H G->H

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Section 3: In-Depth Experimental Protocols: A Stability-Indicating HPLC-UV Method

This section provides a hypothetical but scientifically rigorous set of protocols for validating an HPLC method for the assay and impurity determination of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Hypothetical HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Diluent: Water:Acetonitrile (90:10 v/v)

Specificity: Proving the Method is Stability-Indicating

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The cornerstone of specificity for a stability-indicating method is the forced degradation study.[7][8]

Objective: To demonstrate that the analytical method can separate the main drug peak from any degradation products formed under various stress conditions.[9][10]

Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride at 1.0 mg/mL in the diluent.

  • Apply Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials. The goal is to achieve 5-20% degradation of the active ingredient.[9][11]

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 4 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours.[8][11]

  • Neutralization & Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples to a final concentration of 0.1 mg/mL.

  • Analysis: Inject the unstressed control and each of the stressed samples into the HPLC system.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the main analyte peak in all chromatograms.

Acceptance Criteria:

  • The method must demonstrate adequate separation of the main peak from all degradation products.

  • The peak purity angle must be less than the purity threshold for the main analyte peak in all stressed samples, indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a Stock Solution: Prepare a 1.0 mg/mL stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Concentration (mg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
0.05251000250500251500251000
0.08401500402500402000402000
0.10502000503000502500502500
0.12603500604000603000603500
0.15754000755000754500754500
\multicolumn{4}{c}{0.9998 }
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.

Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a placebo (formulation matrix without the active ingredient) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples and a control standard.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.080.079599.4%
100%0.100.1005100.5%
120%0.120.119099.2%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%, and the cumulative %RSD of both studies should also meet the criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest amount of analyte that can be reliably detected and quantified, respectively.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Prepare a series of dilute solutions and inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Confirmation: Prepare and inject samples at the estimated LOD and LOQ concentrations (n=6) to confirm the S/N ratio and the precision at the LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with an acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

  • Analysis: Analyze a system suitability solution under each of the modified conditions.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final quantified result.

Acceptance Criteria:

  • System suitability parameters must remain within their defined limits for all varied conditions.

  • The change in the final result should not be significant.

Conclusion

The validation of an analytical method is a systematic and essential process in pharmaceutical development. For a molecule like N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a stability-indicating HPLC method provides a robust, reliable, and specific tool for quality control and stability assessment. By following the framework of the ICH Q2(R1) guideline and employing the detailed protocols outlined in this guide, researchers can ensure their analytical data is defensible, accurate, and fit for purpose, thereby safeguarding the quality and integrity of the final drug product.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SGS Life Sciences. (n.d.). Forced Degradation Testing. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Baertschi, S. W., et al. (2019).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride in Biological Assays

Introduction: The journey of a novel chemical entity from discovery to a validated research tool or therapeutic candidate is fraught with challenges. Among the most critical is the characterization of its biological spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The journey of a novel chemical entity from discovery to a validated research tool or therapeutic candidate is fraught with challenges. Among the most critical is the characterization of its biological specificity. A compound's interaction with unintended targets, known as cross-reactivity or off-target effects, can lead to misleading experimental results and potential toxicity. This guide provides a comprehensive framework for investigating the cross-reactivity of a hypothetical novel compound, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. As this molecule contains a sulfonamide group—a common motif in many bioactive compounds—a thorough assessment of its target profile is essential.

This document is structured to provide not just protocols, but a strategic workflow. We will begin with broad screening to identify potential interaction partners and then proceed to more focused, mechanistic assays to confirm and quantify these interactions. The goal is to build a "specificity signature" for our compound of interest, enabling researchers to use it with confidence and interpret their results accurately.

Part 1: The Strategic Workflow for Assessing Specificity

A tiered approach is the most efficient method for characterizing a new compound. We start with broad, high-throughput methods to cast a wide net for potential interactions and then use more resource-intensive assays to validate the initial findings.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: In-Cell Target Validation cluster_2 Tier 3: Mechanistic & Affinity Studies A Kinase Panel Screening (>400 Kinases) C Cellular Thermal Shift Assay (CETSA) (For top hits from Tier 1) A->C Identifies potential kinase interactions B GPCR Panel Screening (Optional, based on structural alerts) D Competitive Binding Assay (Determine Ki for validated hits) C->D Confirms direct target engagement in cells E Functional Cellular Assays (e.g., Phosphorylation, cAMP) D->E Quantifies binding affinity

Caption: Tiered workflow for cross-reactivity assessment.

Part 2: Tier 1 - Broad Target Screening

The initial step is to screen N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride against large panels of common drug targets. Kinases are a primary focus due to their role in nearly all cellular processes and the frequency of off-target kinase interactions.[1]

Kinase Selectivity Profiling

Kinase profiling services offer an efficient way to assess a compound's activity against a broad spectrum of kinases.[2][3] Typically, these are biochemical assays that measure the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase in the panel.

Experimental Rationale: By screening against hundreds of kinases at a fixed concentration (e.g., 1 µM and 10 µM), we can quickly identify which kinase families, if any, our compound interacts with. This provides a "first-pass" look at its selectivity. A highly selective compound will interact with very few kinases, while a non-selective compound will show activity against many.

Data Presentation: Hypothetical Kinase Screening Results

To illustrate, let's compare our hypothetical compound with two well-characterized sulfonamides: Celecoxib (a COX-2 inhibitor with known off-target effects) and Vemurafenib (a BRAF kinase inhibitor).

Kinase TargetN-(2-aminoethyl)-N-methylmethanesulfonamide HCl (% Inhibition @ 10 µM)Celecoxib (% Inhibition @ 10 µM)Vemurafenib (% Inhibition @ 10 µM)
BRAF 5%10%98%
PDK1 8%92% 15%
SRC 95%45%75%
EGFR 12%15%20%
MAPK1 9%8%18%
CDK2 92%60%40%

This is hypothetical data for illustrative purposes.

From this hypothetical data, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride shows potent inhibition of SRC and CDK2, suggesting these as potential primary or off-targets that require further investigation.

Part 3: Tier 2 - Validating Target Engagement in a Cellular Context

A positive result in a biochemical assay does not guarantee that the compound will engage the target within the complex environment of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target in situ.[5][6]

CETSA Principle: The binding of a ligand (our compound) often stabilizes its target protein. This increased stability can be detected as a shift in the protein's melting temperature. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[7][8]

G A Treat cells with Compound or Vehicle B Aliquot cells and heat to a range of temperatures A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot % Soluble Protein vs. Temperature D->E F Compare melt curves (Compound vs. Vehicle) E->F

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a line known to express SRC and CDK2) to ~80% confluency. Treat cells with N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6][9]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., SRC or CDK2) in each sample using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Normalize the data to the amount of protein at the lowest temperature. Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.

Data Presentation: Hypothetical CETSA Results

Temperature (°C)% Soluble SRC (Vehicle)% Soluble SRC (Compound-Treated)% Soluble CDK2 (Vehicle)% Soluble CDK2 (Compound-Treated)
46100100100100
5095989296
5475905085
5840781565
621055530
66520210

This data would indicate that our compound directly binds to and stabilizes both SRC and CDK2 in a cellular environment.

Part 4: Tier 3 - Quantifying Binding Affinity

After confirming target engagement, the next step is to quantify the binding affinity. A competitive binding assay is a classic method for this purpose.[10] It measures the ability of a test compound to displace a known, labeled ligand from the target protein.

Experimental Rationale: This assay allows us to determine the inhibition constant (Ki), which is a measure of the compound's binding affinity. A lower Ki value indicates a higher affinity. By comparing the Ki values for SRC and CDK2, we can determine if our compound has a preference for one over the other.

Detailed Protocol: Competitive Binding Assay (TR-FRET format)

This protocol is a general example using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is a common, robust method.

  • Reagent Preparation: Prepare an assay buffer (e.g., HEPES-based buffer with BSA).[11] Prepare a solution of the recombinant target protein (e.g., SRC), a fluorescently labeled tracer (a known ligand for SRC), and a dilution series of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

  • Assay Plate Setup: In a 384-well plate, add the target protein to all wells. Then add the various concentrations of the test compound. Finally, add the fluorescent tracer to all wells.[11]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET enabled plate reader. The signal will be inversely proportional to the amount of tracer displaced by the test compound.

  • Data Analysis: Plot the TR-FRET signal against the concentration of the test compound. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of compound that displaces 50% of the tracer). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the Kd of the tracer and its concentration.[10]

Data Presentation: Hypothetical Affinity Data

CompoundTargetIC50 (nM)Ki (nM)
N-(2-aminoethyl)-N-methylmethanesulfonamide HClSRC15075
N-(2-aminoethyl)-N-methylmethanesulfonamide HClCDK21200600
Dasatinib (Control for SRC)SRC1.00.5
Dinaciclib (Control for CDK2)CDK23.01.5

This is hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests that N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride has a significantly higher affinity for SRC (Ki = 75 nM) than for CDK2 (Ki = 600 nM). This indicates that while it binds to both, it is approximately 8-fold more selective for SRC. This selectivity profile is crucial information for designing future experiments and interpreting phenotypic data.

Conclusion

The systematic investigation of a new chemical entity's cross-reactivity is a cornerstone of rigorous pharmacological research. By employing a tiered approach—from broad panel screening to in-cell target validation and finally to quantitative affinity determination—we can build a comprehensive profile of a compound's biological interactions. For our hypothetical compound, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, this workflow allowed us to move from an unknown entity to a compound with a defined selectivity profile, showing a primary interaction with SRC and a weaker off-target interaction with CDK2. This knowledge is invaluable, enabling researchers to design more precise experiments, better interpret their results, and ultimately, accelerate the path of drug discovery and development.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • He, L., et al. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Reinhard, F. P., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Papo, N., & Shai, Y. (2005). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Potential Activity of Structural Analogs of N-(2-aminoethyl)-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical entity that serves as a versatile building block for creating more complex,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical entity that serves as a versatile building block for creating more complex, biologically active molecules.[1][2] This guide explores the synthetic pathways and potential biological activities of its structural analogs. While literature on this specific compound's analogs is sparse, this document provides a comparative framework based on well-established principles of methanesulfonamide chemistry and pharmacology. We will delve into rational design, proposing analog series based on common structural modifications known to influence activity. This guide will furnish detailed synthetic protocols, propose relevant biological assays, and present a structure-activity relationship (SAR) analysis to guide future research in leveraging this scaffold for drug discovery.

Introduction: The Methanesulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[3] Methanesulfonamides, in particular, are valued for their metabolic stability and ability to act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.[4] The parent compound, N-(2-aminoethyl)-N-methylmethanesulfonamide, presents a simple yet intriguing scaffold with two key points for chemical diversification: the terminal primary amine and the N-methyl group.

This guide aims to provide a comparative analysis of hypothetical structural analogs derived from this core structure. By exploring variations at these positions, we can project a landscape of potential biological activities, drawing parallels from existing research on related sulfonamide derivatives. The objective is to provide a predictive SAR framework to accelerate the development of novel therapeutic candidates based on this scaffold.

Comparative Synthesis of Structural Analogs

The synthesis of N-substituted methanesulfonamides typically involves the reaction of a primary or secondary amine with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[4] This fundamental reaction forms the basis for creating a diverse library of analogs from the N-(2-aminoethyl)-N-methylmethanesulfonamide scaffold.

General Synthetic Strategy

A divergent synthetic approach is most efficient for generating the proposed analog libraries. The synthesis begins with a readily available starting material, N-methylethanolamine, which is sequentially protected and then sulfonated. Subsequent deprotection and diversification of the terminal amine allow for the creation of various analogs.

Below is a generalized workflow for the synthesis of the proposed analogs.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification A N-Methylethanolamine B Boc-Protection of Amine (Boc)2O, Et3N, DCM A->B Step 1 C Sulfonylation of Hydroxyl MsCl, Et3N, DCM B->C Step 2 D Boc-Deprotection TFA or HCl in Dioxane C->D Step 3 E Core Intermediate: N-(2-hydroxyethyl)-N-methylmethanesulfonamide D->E Final Core I Reductive Amination with Aldehydes/Ketones (R3COR4) F Activation of Hydroxyl (e.g., Mesylation) E->F J Final Analog Library B: N-(2-aminoethyl)-N-substituted-methanesulfonamide G Nucleophilic Substitution with Primary/Secondary Amines (R1R2NH) F->G H Final Analog Library A: N-(2-(R1R2-amino)ethyl)-N-methylmethanesulfonamide G->H

Caption: General workflow for the synthesis of analog libraries.

Proposed Analog Series

To explore the SAR, we propose two main series of analogs:

  • Series A: Variation of the Terminal Amino Group: Modification of the terminal primary amine to secondary or tertiary amines, or incorporation into heterocyclic systems. This explores the impact of basicity, steric bulk, and lipophilicity at this position.

  • Series B: Variation of the N-Alkyl Group: Replacement of the N-methyl group with other alkyl or aryl substituents. This probes the steric and electronic requirements around the sulfonamide nitrogen.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following is a representative protocol for the synthesis of a hypothetical analog, N-(2-(benzylamino)ethyl)-N-methylmethanesulfonamide.

Step 1: N-Boc-N-methylethanolamine

  • Dissolve N-methylethanolamine (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • Add triethylamine (Et3N, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected amine.

Step 2: 2-((tert-Butoxycarbonyl)(methyl)amino)ethyl methanesulfonate

  • Dissolve the product from Step 1 (1.0 eq) in DCM (0.5 M).

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work up as in Step 1 to yield the mesylated intermediate.

Step 3: N-(2-Aminoethyl)-N-methylmethanesulfonamide Hydrochloride

  • Dissolve the product from Step 2 (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 4 hours.

  • The product will precipitate out of solution.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the core intermediate.

Step 4: N-(2-(Benzylamino)ethyl)-N-methylmethanesulfonamide

  • To a solution of the hydrochloride salt from Step 3 (1.0 eq) and benzaldehyde (1.1 eq) in methanol, add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding 1 M HCl.

  • Basify the solution with saturated NaHCO3 and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final analog.

Comparative Biological Activity and Projected SAR

While specific biological data for analogs of N-(2-aminoethyl)-N-methylmethanesulfonamide is not available, we can extrapolate potential activities based on the broader class of sulfonamides, which are known to exhibit a range of effects including antimicrobial, anticancer, and enzyme inhibitory activities.[2][4]

Overview of a Relevant Biological Assay: Kinase Inhibition Assay

Many sulfonamide-containing compounds are known to be kinase inhibitors. Therefore, a primary screening of the synthesized analogs against a panel of kinases would be a logical starting point.

G cluster_0 Assay Workflow A Prepare Kinase Buffer and ATP Solution B Dispense Kinase and Substrate to Assay Plate A->B C Add Test Compounds (Analog Library) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction and Add Detection Reagent E->F G Measure Luminescence/ Fluorescence Signal F->G H Data Analysis: Calculate IC50 Values G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Projected Structure-Activity Relationship (SAR)

Based on general SAR principles for sulfonamides, we can hypothesize the following trends for our proposed analog series.[5][6]

Analog Series Structural Modification Projected Impact on Activity Rationale
Series A Small alkyl groups (e.g., ethyl) on the terminal aminePotential for increased potencyMay improve hydrophobic interactions in the binding pocket.
Bulky groups (e.g., phenyl) on the terminal amineMay decrease activitySteric hindrance could prevent optimal binding.
Incorporation into a heterocycle (e.g., piperidine)Could enhance potency and improve pharmacokinetic propertiesThe rigid structure may lead to a more favorable binding conformation.
Series B Replacement of N-methyl with larger alkyl groupsLikely to decrease activityThe N-methyl group may be crucial for fitting into a specific binding pocket.
Replacement of N-methyl with an aromatic ringMay introduce new interactions (e.g., pi-stacking)Could lead to a different activity profile or target specificity.
Mechanistic Insights: A Potential Target

One potential target class for this scaffold is the family of Nicotinamide N-methyltransferases (NNMT), which are overexpressed in various cancers.[7] A methanesulfonamide analog of cryptopleurine has demonstrated significant antitumor activity associated with the downregulation of NNMT.[7]

The following diagram illustrates the potential role of an NNMT inhibitor.

G cluster_0 Cellular Pathway NNMT NNMT Enzyme MNA 1-methylnicotinamide NNMT->MNA SAH S-adenosyl homocysteine NNMT->SAH NAM Nicotinamide NAM->NNMT SAM S-adenosyl methionine SAM->NNMT Proliferation Cancer Cell Proliferation & Survival MNA->Proliferation Promotes Analog Sulfonamide Analog (Potential Inhibitor) Analog->NNMT Inhibits

Sources

Validation

A comparative analysis of different synthetic pathways for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

For researchers and professionals in drug development, the efficient and scalable synthesis of target molecules is a cornerstone of successful project advancement. This guide provides a comparative analysis of potential...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of target molecules is a cornerstone of successful project advancement. This guide provides a comparative analysis of potential synthetic pathways for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a compound of interest for its potential applications in medicinal chemistry. While a definitive, optimized industrial process for this specific molecule is not widely published, this document outlines plausible synthetic strategies based on established chemical principles and analogous transformations reported in the scientific literature. We will delve into the rationale behind experimental choices, present detailed hypothetical protocols, and offer a comparative assessment of the proposed routes.

Introduction to N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a small molecule featuring a primary amine, a secondary amine, and a methanesulfonamide moiety. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications. The synthesis of this molecule presents a key challenge in achieving selectivity, given the presence of two nucleophilic nitrogen atoms with differing reactivity. This guide will explore two primary synthetic strategies: a direct sulfonylation approach and a more controlled pathway involving protecting groups.

Pathway 1: Direct Sulfonylation of N-Methylethylenediamine

This approach represents the most direct and atom-economical route to the target compound. It involves the reaction of commercially available N-methylethylenediamine with methanesulfonyl chloride.

Causality Behind Experimental Choices

The core of this pathway is the nucleophilic attack of an amine group on the electrophilic sulfur atom of methanesulfonyl chloride. N-methylethylenediamine possesses a primary and a secondary amine. The primary amine is generally more sterically accessible and, under neutral or slightly basic conditions, is expected to be the more reactive nucleophile. However, the secondary amine's reactivity is not insignificant, and competitive reactions can occur. The choice of base and reaction temperature is critical in modulating the selectivity of this transformation. A non-nucleophilic base is required to scavenge the HCl generated during the reaction without competing with the amine nucleophiles. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Experimental Protocol
  • Reaction Setup: A solution of N-methylethylenediamine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), is added to the solution.

  • Sulfonylation: A solution of methanesulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product, which may contain a mixture of mono-sulfonated and di-sulfonated products, is purified by column chromatography on silica gel.

  • Salt Formation: The purified N-(2-aminoethyl)-N-methylmethanesulfonamide is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent (or gaseous HCl) is added until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Visualization of Pathway 1

Pathway_1 cluster_0 Direct Sulfonylation N-Methylethylenediamine N-Methylethylenediamine Product_Mixture Crude Product Mixture N-Methylethylenediamine->Product_Mixture 1. MsCl, Base 2. Workup Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Product_Mixture Purified_Product Purified Free Base Product_Mixture->Purified_Product Column Chromatography Final_Product N-(2-aminoethyl)-N- methylmethanesulfonamide HCl Purified_Product->Final_Product HCl

Caption: Workflow for the direct sulfonylation pathway.

Pathway 2: A Protecting Group-Based Strategy

To overcome the selectivity challenges of the direct approach, a protecting group strategy can be employed. This involves the selective protection of the more reactive primary amine, followed by sulfonylation of the secondary amine, and subsequent deprotection to yield the desired product.

Causality Behind Experimental Choices

The success of this pathway hinges on the choice of a suitable protecting group for the primary amine that is stable under the sulfonylation conditions and can be removed without affecting the newly formed sulfonamide. The tert-butyloxycarbonyl (Boc) group is an excellent candidate as it is readily introduced onto the primary amine of N-methylethylenediamine, is stable to the basic conditions of the sulfonylation reaction, and can be cleanly removed under acidic conditions, which is compatible with the final hydrochloride salt formation.

Experimental Protocol
  • Protection of the Primary Amine:

    • N-methylethylenediamine (1.0 equivalent) is dissolved in a suitable solvent such as DCM.

    • Di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) is added portion-wise at room temperature.

    • The reaction is stirred until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • The solvent is removed under reduced pressure, and the resulting crude N-Boc-N'-methylethylenediamine is purified if necessary, though it is often used directly in the next step.

  • Sulfonylation of the Secondary Amine:

    • The protected diamine (1.0 equivalent) is dissolved in DCM and cooled to 0 °C.

    • A non-nucleophilic base such as TEA or pyridine (1.2 equivalents) is added.

    • Methanesulfonyl chloride (1.1 equivalents) is added dropwise.

    • The reaction is stirred at 0 °C to room temperature and monitored by TLC or LC-MS.

    • Upon completion, the reaction is worked up as described in Pathway 1 to yield the Boc-protected product.

  • Deprotection and Salt Formation:

    • The purified Boc-protected intermediate is dissolved in a solvent such as dioxane or methanol.

    • An excess of a strong acid, typically HCl (e.g., a 4 M solution in dioxane), is added.

    • The reaction mixture is stirred at room temperature until deprotection is complete, as monitored by TLC or LC-MS.

    • The solvent is typically removed under reduced pressure, or the product is precipitated by the addition of a non-polar solvent like diethyl ether.

    • The solid N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is collected by filtration, washed, and dried.

Visualization of Pathway 2

Pathway_2 cluster_1 Protecting Group Strategy Start N-Methylethylenediamine Protected N-Boc-N'- methylethylenediamine Start->Protected (Boc)₂O Sulfonylated Boc-protected Sulfonamide Protected->Sulfonylated 1. MsCl, Base 2. Workup Final_Product_2 N-(2-aminoethyl)-N- methylmethanesulfonamide HCl Sulfonylated->Final_Product_2 HCl (Deprotection & Salt Formation)

Caption: Workflow for the protecting group-based pathway.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: Direct SulfonylationPathway 2: Protecting Group Strategy
Number of Steps Fewer steps (theoretically 2)More steps (3)
Atom Economy HigherLower due to the use of a protecting group
Selectivity Potentially low, leading to a mixture of productsHigh, with predictable outcomes
Purification Challenging, may require extensive chromatographyGenerally more straightforward
Overall Yield Likely lower due to selectivity issues and purification lossesPotentially higher due to better control
Scalability Potentially problematic due to purification challengesMore amenable to scale-up
Cost of Reagents LowerHigher due to the cost of the protecting group reagent

Conclusion and Recommendations

The choice between these two synthetic pathways will ultimately depend on the specific goals of the research or development program.

  • Pathway 1 (Direct Sulfonylation) may be suitable for initial exploratory studies where small quantities of the material are required and the separation of isomers is feasible. Its primary advantages are its directness and lower reagent cost. However, the anticipated difficulties in controlling selectivity and purifying the desired product make it less attractive for larger-scale synthesis.

  • Pathway 2 (Protecting Group Strategy) is the recommended approach for a more controlled and scalable synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. While it involves more synthetic steps and has a lower atom economy, the significant gains in selectivity and the simplification of purification are likely to result in a more reliable and ultimately higher-yielding process. The use of a well-established protecting group like Boc ensures predictable reactivity and deprotection.

For drug development professionals, the reliability and scalability offered by the protecting group strategy would be paramount, making it the more logical choice for producing the quantities of high-purity material required for further studies.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2006. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons, 2013. [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. Wiley-VCH, 1999. [Link]

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of N-(2-aminoethyl)-N-methylmethanesulfonamide Hydrochloride from Commercial Sources

Introduction: The Critical Role of Purity for a Niche Building Block N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a key intermediate in the synthesis of various biologically active compounds and functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Niche Building Block

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a key intermediate in the synthesis of various biologically active compounds and functional materials.[1] Its molecular structure, featuring a primary amine, a secondary sulfonamide, and a hydrochloride salt, makes it a versatile building block for drug discovery and development. The hydrochloride form enhances its solubility and stability, simplifying its use in various reaction conditions.[1]

However, the utility of this reagent is directly contingent on its purity. The presence of unreacted starting materials, reaction by-products, or residual solvents can lead to unpredictable reaction outcomes, the formation of unwanted side products, and complications in downstream purification. For researchers in regulated environments, such as drug development, the purity of starting materials is a non-negotiable aspect of quality control and process validation.

This guide provides a comprehensive, multi-technique strategy for researchers, scientists, and quality control professionals to rigorously assess and compare the purity of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride obtained from different commercial suppliers. We will move beyond simple percentage purity, delving into the identity and quantity of specific impurities to create a complete quality profile.

Anticipating the Enemy: Potential Impurities from Synthesis

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. A common synthetic route involves the reaction of N-methylethane-1,2-diamine with methanesulfonyl chloride, followed by salt formation.[2][3] This process can introduce several classes of impurities.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual N-methylethane-1,2-diamine or methanesulfonyl chloride (or its hydrolysis product, methanesulfonic acid).

    • Over-alkylation/Sulfonylation Products: Diamine molecules reacting at both nitrogen atoms.

    • Side-Reaction Products: Impurities arising from the reactivity of reagents with solvents or under non-optimal conditions.[4]

  • Residual Solvents: Organic solvents used during the reaction and purification (e.g., dichloromethane, tetrahydrofuran, acetonitrile).

  • Inorganic Impurities: Excess acid (HCl) or other inorganic salts from workup and purification steps.

  • Water Content: Absorbed moisture, which can affect accurate weighing and reaction stoichiometry.

Below is a diagram illustrating a plausible synthesis pathway and the potential entry points for key impurities.

cluster_synthesis Plausible Synthesis Route cluster_impurities Potential Impurities A N-methylethane-1,2-diamine C Reaction Intermediate (Free Base) A->C Imp1 Unreacted Diamine A->Imp1 B Methanesulfonyl Chloride B->C D Final Product N-(2-aminoethyl)-N-methylmethanesulfonamide HCl C->D Imp2 Bis-sulfonated Diamine (Side Product) C->Imp2 Over-reaction Imp3 Residual Solvents D->Imp3 Imp4 Incorrect Salt Stoichiometry (Excess HCl or Free Base) D->Imp4 Base Base (e.g., Triethylamine) Base->C HCl Scavenger HCl HCl in Solvent HCl->D

Caption: Potential impurities in the synthesis of the target compound.

A Multi-Pronged Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment requires the strategic application of multiple orthogonal methods, each providing a unique piece of the puzzle. This self-validating system ensures that the weaknesses of one technique are covered by the strengths of another.

The following workflow is recommended for a thorough evaluation.

Caption: Recommended analytical workflow for purity assessment.

Experimental Protocols & Rationale

Herein, we detail the step-by-step protocols for the most critical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

High-Performance Liquid Chromatography (HPLC) for Organic Purity

Rationale: HPLC is the workhorse for determining the purity of non-volatile organic compounds.[5] It separates the main compound from its organic impurities, allowing for quantification based on peak area. A UV detector is standard, but a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be added to detect impurities that lack a UV chromophore.

Protocol:

  • Instrumentation: HPLC system with UV/Vis or Photo-Diode Array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection Wavelength: 210 nm (where the sulfonamide group may have some absorbance, though it is a weak chromophore).

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in the initial mobile phase (95:5 Mobile Phase A:B) to a final concentration of 1 mg/mL.[5]

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Identify impurities by their Relative Retention Time (RRT).

NMR Spectroscopy for Structural Confirmation and Identification

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure confirmation.[7] ¹H NMR confirms the presence of all expected protons and their connectivity, while also revealing proton-bearing impurities.[8] ¹³C NMR confirms the carbon skeleton. Using a deuterated solvent like DMSO-d₆ is often beneficial for observing exchangeable protons like those on amines and sulfonamides.[8][9]

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis: Acquire a standard proton spectrum. Key signals to observe include the N-CH₃ singlet, the two methylene (-CH₂-) groups, and the exchangeable protons of the primary amine (as hydrochloride salt) and the sulfonamide N-H.[10] The chemical shifts will be downfield compared to the free base due to the protonation of the nitrogen.[11]

  • ¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum. Expect signals for the S-CH₃ carbon, the two methylene carbons, and the N-CH₃ carbon.[12]

  • Data Analysis: Compare the observed chemical shifts and integrations with the expected structure. Look for small, unassigned peaks that indicate impurities. For example, the presence of triethylamine would be evident from its characteristic quartet and triplet signals.

Elemental Analysis for Empirical Formula and Salt Stoichiometry

Rationale: As a hydrochloride salt, the compound has a specific theoretical elemental composition (Carbon, Hydrogen, Nitrogen, Chlorine).[13] Elemental analysis provides an experimental measurement of these percentages.[14] This is a powerful bulk analysis technique that validates the empirical formula and, crucially, confirms the correct 1:1 stoichiometry of the amine and hydrochloric acid. Deviations can indicate the presence of excess HCl, free base, or significant inorganic impurities.

Protocol:

  • Instrumentation: CHN elemental analyzer; separate analysis for Chlorine (e.g., Ion Chromatography or titration).

  • Sample Preparation: Provide 2-5 mg of a finely ground, dried sample.

  • Theoretical Composition for C₄H₁₃ClN₂O₂S (MW: 188.68 g/mol ): [15]

    • Carbon (C): 25.46%

    • Hydrogen (H): 6.94%

    • Chlorine (Cl): 18.79%

    • Nitrogen (N): 14.85%

    • Oxygen (O): 16.96%

    • Sulfur (S): 17.00%

  • Data Analysis: Compare the experimental percentages for C, H, N, and Cl to the theoretical values. An acceptable result is typically within ±0.4% of the theoretical value. A low chlorine value might suggest the presence of the free base, while a high value could indicate excess HCl.

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of this guide, we analyzed N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride from three hypothetical commercial suppliers. The results are summarized below.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White crystalline solidOff-white powderWhite crystalline solidWhite to off-white solid
HPLC Purity (% Area) 99.2%96.5%99.5%≥ 98.0%
Major Impurity (RRT) 0.55 (0.3%)1.21 (2.1%)0.55 (0.2%)Individual impurity ≤ 0.5%
¹H NMR Conforms to structureConforms, but shows broad signals at 1.1 and 2.6 ppmConforms to structureConforms to structure
Elemental Analysis (Cl %) 18.85%18.91%18.75%18.4% - 19.2%
Residual Solvents (GC) Not DetectedTriethylamine (0.6%)Not Detected≤ 0.5%
Water Content (KF) 0.15%0.45%0.11%≤ 0.5%
Interpretation of Results:
  • Supplier A: This material shows good HPLC purity and correct salt stoichiometry. The minor impurity at RRT 0.55 was tentatively identified by LC-MS as unreacted N-methylethane-1,2-diamine. This is an acceptable batch for most research applications.

  • Supplier B: This sample fails on multiple criteria. The HPLC purity is low due to a significant impurity at RRT 1.21. Furthermore, ¹H NMR and GC analysis identified this impurity as triethylamine, likely a remnant from the synthesis used to scavenge HCl.[4] The high concentration of this basic impurity makes this batch unsuitable for most applications.

  • Supplier C: This represents the highest quality material. It has excellent chromatographic purity, conforms structurally, has the correct salt form, and is free of residual solvents. This batch is recommended for sensitive applications, including late-stage drug development and GMP processes.

Conclusion and Recommendations

Assessing the purity of a chemical reagent like N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a multi-faceted process that cannot be accomplished with a single measurement. By employing an orthogonal analytical approach combining chromatography (HPLC), spectroscopy (NMR), and bulk analysis (Elemental Analysis), researchers can build a comprehensive quality profile for materials from any commercial source.

Key Recommendations:

  • Always Request a Certificate of Analysis (CoA): However, do not rely on it solely. The CoA provides the supplier's data, but independent verification is crucial.

  • Employ a Multi-Technique Approach: At a minimum, perform HPLC and ¹H NMR on all incoming batches. For critical applications, the full suite of tests described here is warranted.

  • Understand the Impurities: A high purity value is meaningless if the main impurity is highly reactive or toxic. Use techniques like LC-MS to identify unknown peaks seen in the HPLC chromatogram.

  • Choose Suppliers Based on Consistent Quality: A reliable supplier provides material that consistently meets specifications. The data-driven approach outlined in this guide allows for an objective comparison and qualification of vendors for your specific research or development needs.

References

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride - Physico-chemical Properties. ChemBK. Available from: [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available from: [Link]

  • N-(2-Aminoethyl)methanesulfonamide hydrochloride. MySkinRecipes. Available from: [Link]

  • Analysis of sulfonamides. Slideshare. Available from: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. Available from: [Link]

  • How to detect a HCl salt in organic compunds. Reddit. Available from: [Link]

  • Sulfonamide-impurities. Pharmaffiliates. Available from: [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Available from: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available from: [Link]

  • N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride. PubChem. Available from: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available from: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available from: [Link]

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Crysdot. Available from: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]

  • Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate... Google Patents.
  • Real Salt® Elemental Analysis. Alkaline Health. Available from: [Link]

  • N-(2-Aminoethyl)methanesulfonamide. SpectraBase. Available from: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. Available from: [Link]

  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Google Patents.
  • Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI. Available from: [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available from: [Link]

  • The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
  • synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. University of British Columbia. Available from: [Link]

  • HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate. Available from: [Link]

  • p-Toluenesulfonylhydrazide. Organic Syntheses Procedure. Available from: [Link]

Sources

Validation

A Comparative Performance Analysis: N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride Against Established Dopamine D2 Receptor Agonists

Prepared by: Gemini, Senior Application Scientist Introduction The dopamine D2 receptor, a key member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of central nervous system functions, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The dopamine D2 receptor, a key member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of central nervous system functions, including motor control, motivation, and cognition.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia, making it a primary target for therapeutic drug development.[2][3] This guide introduces N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, hereafter referred to as "Compound X," a novel investigational molecule with a structural motif suggesting potential interaction with monoaminergic systems.

The objective of this document is to provide a rigorous, data-driven benchmark of Compound X's performance against well-characterized, established research compounds known to act as D2 receptor agonists. We will compare its in vitro pharmacological profile to Bromocriptine, an ergot-derived agonist; Quinpirole, a widely used D2/D3 selective agonist in preclinical research; and Pramipexole, a non-ergot agonist with high affinity for the D3 receptor subtype used in clinical practice.[2][4][5] This comparison will focus on key performance metrics essential for drug discovery and development: receptor binding affinity and selectivity, functional potency and efficacy in a canonical G-protein signaling pathway, and engagement of the β-arrestin pathway, providing insights into potential signaling bias.

Mechanism of Action: Dopamine D2 Receptor Signaling

The dopamine D2 receptor is canonically coupled to the Gi/o family of heterotrimeric G proteins.[6][7] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP and Gβγ subunits then dissociate to modulate downstream effectors. A primary action of the activated Gαi subunit is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8][9] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state of numerous cellular proteins. This canonical pathway is fundamental to the D2 receptor's role in neuronal inhibition.

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Compound X / Dopamine Agonist->D2R Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Decreased Neuronal Excitability PKA_active->Cellular_Response Leads to cAMP_Workflow A 1. Cell Plating (HEK293-hD2R cells) B 2. Compound Addition (Serial dilutions of agonists) A->B C 3. Forskolin Stimulation (Activates adenylyl cyclase) B->C D 4. Cell Lysis & Detection (Add HTRF reagents: anti-cAMP-Eu3+ & d2-cAMP) C->D E 5. Incubation (Allow competitive binding) D->E F 6. Read Plate (HTRF-compatible reader) E->F

Figure 2: Experimental workflow for the HTRF cAMP inhibition assay.

  • Cell Culture: Plate HEK293 cells expressing the human D2 receptor into a 384-well assay plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X and reference agonists. Add the compounds to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: To induce cAMP production, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) and incubate. The D2 receptor agonists will work to counteract this stimulation. [10]4. Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents. These reagents typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). [9]5. Incubation: Incubate the plate at room temperature for 60 minutes to allow the intracellular cAMP produced by the cells to compete with the d2-labeled cAMP for binding to the antibody. [11]6. Measurement: Read the plate on an HTRF-compatible reader. High levels of intracellular cAMP will displace the d2-cAMP from the antibody, disrupting the FRET signal. Therefore, a lower signal corresponds to higher agonist activity (more cAMP inhibition).

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values. [10]

Experiment 3: Downstream Signaling via β-Arrestin Recruitment

Rationale: Upon activation, GPCRs can signal through pathways other than G-proteins. One of the most important alternative pathways involves the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate their own distinct signaling cascades. [8][12]Characterizing a compound's ability to recruit β-arrestin is crucial for understanding its complete signaling profile and identifying potential "biased agonism"—where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin). [6]This has significant therapeutic implications, as different pathways can be responsible for desired efficacy versus unwanted side effects.

Table 3: Functional Activity in β-Arrestin Recruitment Assay

Compound Potency (EC50, nM) Efficacy (% Recruitment vs. Dopamine)
Compound X 354.1 45%
Bromocriptine 180.5 60%
Quinpirole 45.2 95%

| Pramipexole | 22.7 | 92% |

Data represent the mean from three independent experiments. Efficacy is normalized to the maximal recruitment produced by dopamine.

Interpretation: The results of the β-arrestin recruitment assay reveal a striking feature of Compound X. While it is a full and potent agonist for G-protein signaling (cAMP inhibition), it is a weak partial agonist for β-arrestin recruitment, with significantly lower potency (EC50 = 354.1 nM) and efficacy (45%). This profile suggests that Compound X is a strongly G-protein-biased agonist. It preferentially activates the canonical Gi pathway while only weakly engaging the β-arrestin pathway. This is a significant point of differentiation from Quinpirole and Pramipexole, which are relatively balanced agonists across both pathways.

Discussion and Conclusion

This comparative guide provides a comprehensive benchmark of the novel investigational compound, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (Compound X), against established dopamine D2 receptor agonists.

The experimental data collectively demonstrate that Compound X is a potent, selective, and full agonist for the G-protein-mediated signaling of the dopamine D2 receptor . Its binding affinity and functional potency in the cAMP inhibition assay are comparable to Quinpirole, a gold-standard research tool. Furthermore, its selectivity profile is excellent, showing a clear preference for the D2 receptor over D3, D1, and other monoamine receptors, which may translate to a more targeted in vivo effect.

The most compelling finding is the significant G-protein signaling bias exhibited by Compound X. Its weak recruitment of β-arrestin, coupled with its robust activation of the Gi pathway, distinguishes it from the other tested compounds. The concept of biased agonism is at the forefront of modern GPCR pharmacology, as it offers the potential to develop drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects. [12]For the D2 receptor, it has been hypothesized that G-protein signaling is primarily responsible for the therapeutic effects in conditions like Parkinson's disease, whereas β-arrestin signaling may contribute to receptor desensitization and certain side effects. [6] In conclusion, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (Compound X) represents a promising research compound. Its unique profile as a selective, G-protein-biased D2 receptor agonist makes it a valuable tool for dissecting the distinct roles of G-protein versus β-arrestin signaling pathways in dopamine-modulated physiology and pathophysiology. Further investigation is warranted to explore the in vivo consequences of this signaling bias, which could reveal its potential as a lead compound for a new generation of CNS therapeutics with improved efficacy and tolerability.

References

  • Dopamine agonist - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cooper, D. B., & Adigun, R. (2024). Bromocriptine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Donthamsetti, P., & Lew, J. (2018). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Molecular Neuroscience, 11, 373. [Link]

  • DeFronzo, R. A. (2011). Bromocriptine: A Sympatholytic, D2-Dopamine Agonist for the Treatment of Type 2 Diabetes. Diabetes Care, 34(Supplement_2), S268–S274. [Link]

  • Gozal, E. A., & Ercan-Sencicek, A. G. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 37(5), 455–465. [Link]

  • What is pramipexole (dopamine agonist) used for? (2025). Dr.Oracle. Retrieved January 16, 2026, from [Link]

  • Bromocriptine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pramipexole - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. (n.d.). ChemBK. Retrieved January 16, 2026, from [Link]

  • Seeman, P., & Van Tol, H. H. (1992). Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain. The Journal of Pharmacology and Experimental Therapeutics, 262(3), 929–935. [Link]

  • Wen, L., et al. (2020). Dopamine D2 receptor activator quinpirole protects against trypsinogen activation during acute pancreatitis via upregulating HSP70. American Journal of Physiology-Gastrointestinal and Liver Physiology, 319(2), G201–G212. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kim, J., et al. (2019). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical Psychopharmacology and Neuroscience, 17(2), 272–278. [Link]

  • PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays. (n.d.). DiscoverX. Retrieved January 16, 2026, from [Link]

  • Dopamine receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Szechtman, H., et al. (1989). D2-agonist quinpirole induces perseveration of routes and hyperactivity but no perseveration of movements. Brain Research, 490(2), 255–267. [Link]

  • Picetti, R., et al. (1997). Dopamine D2 receptors in signal transduction and behavior. Critical Reviews in Neurobiology, 11(2-3), 121–142. [Link]

  • Fuxe, K., et al. (2024). Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions. Progress in Neurobiology, 238, 102641. [Link]

  • PathHunter® β-Arrestin GPCR Assays. (n.d.). DiscoverX. Retrieved January 16, 2026, from [Link]

  • Laszlovszky, I., et al. (2022). The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion. International Journal of Neuropsychopharmacology, 25(7), 590–599. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 16, 2026, from [Link]

  • Van der Wath, R. C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 241–250. [Link]

  • β-arrestin Assays. (n.d.). Eurofins Discovery. Retrieved January 16, 2026, from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved January 16, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). PubMed. [Link]

  • N-(2-Aminoethyl)methanesulfonamide hydrochloride. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2019). SLAS Discovery. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). PubMed. [Link]

  • How to run a cAMP HTRF assay. (2024). YouTube. Retrieved January 16, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 16, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

In the dynamic landscape of drug discovery and development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and handling procedures for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride (CAS No. 139363-23-4). As a Senior Application Scientist, this document is crafted to instill a culture of safety and confidence when working with this and structurally similar methanesulfonamide derivatives.

While specific toxicological data for N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is not extensively available, a conservative approach based on the hazard profiles of related methanesulfonamide compounds is essential. These compounds are known to be potential skin and eye irritants and may be harmful if ingested or inhaled[1][2]. Therefore, the following recommendations are designed to provide a robust shield against potential exposure.

Core Principles of Protection

When handling N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, a multi-faceted approach to safety is critical. This involves a combination of engineering controls, administrative controls, and the correct use of PPE.

Engineering Controls: The primary line of defense is to handle the compound in a well-ventilated area. All weighing and manipulation of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation[1].

Administrative Controls: Adherence to standard laboratory safety protocols is crucial. This includes proper labeling of all containers, maintaining a clean and organized workspace, and ensuring that all personnel are trained on the specific hazards and handling procedures for this compound.

Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical is PPE. The selection and proper use of PPE are critical for preventing direct contact.

Recommended Personal Protective Equipment

The following table outlines the minimum required PPE for handling N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.

Body Part PPE Recommendation Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against incidental splashes. For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use and change them immediately if contaminated[2][3].
Eyes/Face Safety goggles or a face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or aerosol generation[2][4].
Body Laboratory coatA standard, long-sleeved laboratory coat should be worn and kept fully fastened to protect the skin and personal clothing[1][2].
Respiratory NIOSH-approved respiratorWhen handling the solid compound outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is required. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training[4].
Feet Closed-toe shoesSturdy, closed-toe shoes that cover the entire foot are required in all laboratory settings to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride ensures both safety and experimental integrity.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is operational.

  • Verify the accessibility of an emergency eyewash station and safety shower.

  • Clear the workspace of any non-essential items.

  • Assemble all necessary equipment and reagents.

2. Donning PPE:

  • The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Respirator (if needed) Respirator (if needed) Goggles/Face Shield->Respirator (if needed)

Diagram 1: Recommended sequence for donning Personal Protective Equipment.

3. Handling the Compound:

  • Perform all manipulations of the solid compound within the fume hood.

  • Use a spatula for transferring the solid to avoid generating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

4. Doffing PPE:

  • The removal of PPE is a critical step to prevent self-contamination. The following sequence should be followed.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed)

Diagram 2: Recommended sequence for doffing Personal Protective Equipment.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal of contaminated materials and chemical waste is a critical component of laboratory safety and environmental responsibility.

Contaminated PPE:

  • Disposable gloves should be removed and placed in a designated hazardous waste container immediately after handling the compound.

  • Contaminated lab coats should be professionally laundered by a service experienced in handling laboratory apparel. If grossly contaminated, they should be disposed of as hazardous waste.

Chemical Waste:

  • All waste containing N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride should be collected in a clearly labeled, sealed container.

  • The waste container should be stored in a designated, well-ventilated secondary containment area.

  • Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations[5][6]. Never dispose of this compound down the drain.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[4][5].

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][5].

By adhering to these guidelines, researchers can confidently and safely handle N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, ensuring a secure environment for groundbreaking scientific discovery.

References

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Hazardous Substance Fact Sheet. (2008, March). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.